Dabequine
Description
Structure
3D Structure
Properties
CAS No. |
56548-50-6 |
|---|---|
Molecular Formula |
C19H23N3 |
Molecular Weight |
293.4 g/mol |
IUPAC Name |
N-benzo[g]quinolin-4-yl-N',N'-diethylethane-1,2-diamine |
InChI |
InChI=1S/C19H23N3/c1-3-22(4-2)12-11-21-18-9-10-20-19-14-16-8-6-5-7-15(16)13-17(18)19/h5-10,13-14H,3-4,11-12H2,1-2H3,(H,20,21) |
InChI Key |
UWOLEGVHCLTYCB-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCNC1=CC=NC2=CC3=CC=CC=C3C=C12 |
Canonical SMILES |
CCN(CC)CCNC1=CC=NC2=CC3=CC=CC=C3C=C12 |
Synonyms |
dabequin dabequine G-800 |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of Bedaquiline: A Technical Guide to its Action Against Mycobacterial ATP Synthase
Introduction: A Paradigm Shift in Tuberculosis Therapy
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) tuberculosis (TB) has posed a significant threat to global public health, necessitating the development of novel therapeutics with unique mechanisms of action.[1][2][3] Bedaquiline (trade name Sirturo), a member of the diarylquinoline class of antimycobacterial agents, represents a landmark achievement in this endeavor.[4] Approved by the FDA in 2012, it was the first new anti-TB drug with a novel mechanism of action to be approved in over 40 years.[5] This guide provides an in-depth technical exploration of the core mechanism of action of bedaquiline, intended for researchers, scientists, and drug development professionals. We will delve into its molecular target, the intricacies of its binding, the resultant physiological consequences for Mycobacterium tuberculosis, and the experimental methodologies used to elucidate these phenomena.
The Molecular Target: Hijacking the Mycobacterial Powerhouse
Bedaquiline's primary target is the F1Fo-ATP synthase, a crucial enzyme for cellular energy production in Mycobacterium tuberculosis.[1][6] This enzyme, located in the bacterial cell membrane, utilizes the proton motive force generated by the electron transport chain to synthesize adenosine triphosphate (ATP), the cell's main energy currency.[7] Bedaquiline's action is highly specific to the mycobacterial ATP synthase, with negligible effects on the human mitochondrial equivalent, providing a proof of principle for this enzyme as a viable drug target.[8] The drug is effective against both actively replicating and dormant, non-replicating mycobacteria, a critical attribute for treating persistent infections.[1][8][9]
The F1Fo-ATP synthase is a complex molecular machine composed of two main components: the F1 domain, which protrudes into the cytoplasm and houses the catalytic sites for ATP synthesis, and the Fo domain, which is embedded in the membrane and functions as a proton channel. The Fo domain contains a rotating ring of c-subunits (the c-ring), which acts as a rotor.[10][11] The flow of protons through a channel at the interface of the a-subunit and the c-ring drives the rotation of the c-ring, which in turn powers the conformational changes in the F1 domain that lead to ATP synthesis.[7][11]
The Direct Inhibition Mechanism: A Wrench in the Works
The core of bedaquiline's mechanism of action lies in its direct binding to the c-ring of the Fo domain of the ATP synthase.[10][12][13][14] This interaction physically obstructs the rotation of the c-ring, effectively stalling the entire ATP synthesis process.[10][12][13][14]
Structural Insights into the Bedaquiline Binding Pocket
Cryo-electron microscopy (cryo-EM) and X-ray crystallography studies have provided high-resolution structures of the mycobacterial ATP synthase in complex with bedaquiline, revealing the precise nature of the drug-target interaction.[5][10][13][15] Bedaquiline binds at the interface between the a and c subunits.[5][7]
Key interactions include:
-
Interaction with the Proton-Carrying Glutamate: The dimethylamino group of bedaquiline directly interacts with the carboxyl group of a conserved glutamate residue (Glu65 in M. phlei) located in the ion-binding site of the c-subunit.[5][10][16] This glutamate is essential for proton translocation and the rotation of the c-ring.[10] By engaging this critical residue, bedaquiline effectively blocks the proton shuttle mechanism.
-
Hydrophobic Interactions: The diarylquinoline core of bedaquiline is situated in a hydrophobic pocket formed by residues from both the a and c subunits.[5][10] Upon binding, a phenylalanine residue (Phe69) in the c-subunit shifts to accommodate the drug, creating a favorable hydrophobic platform.[10]
-
Multiple Binding Sites: Structural studies have shown that bedaquiline can bind to multiple sites on the c-ring.[5] These have been described as 'c-only' sites, a 'leading' site, and a 'lagging' site, all contributing to the potent inhibition of the enzyme.[5][17]
This multi-point interaction explains the high affinity and specificity of bedaquiline for the mycobacterial ATP synthase, which is inconsistent with the micromolar affinity observed with isolated c-subunits, highlighting the importance of the intact enzyme complex for high-affinity binding.[5]
Visualizing the Inhibition: A Signaling Pathway Perspective
The following diagram illustrates the mechanism of bedaquiline's inhibition of the mycobacterial ATP synthase.
Caption: Bedaquiline binds to the c-ring of the F1Fo-ATP synthase, inhibiting its rotation and blocking ATP synthesis, which leads to mycobacterial cell death.
Secondary and Controversial Mechanisms of Action
While direct inhibition of the c-ring is the primary and most accepted mechanism, other potential effects of bedaquiline have been proposed.
-
Interaction with the ε-Subunit: Some studies suggest a second direct mechanism involving bedaquiline binding to the ε-subunit of the ATP synthase.[12][14] The ε-subunit plays a regulatory role, and its interaction with bedaquiline could disrupt the coupling between c-ring rotation and ATP synthesis.[12][14] However, this mechanism is considered controversial due to the moderate binding affinity and the inability to isolate spontaneous resistance mutations in the ε-subunit.[12]
-
Uncoupling of the Electron Transport Chain: An indirect mechanism has been proposed where bedaquiline acts as an uncoupler, dissipating the proton motive force by transporting protons across the membrane, independent of the ATP synthase.[12][14] This would also lead to a decrease in ATP synthesis. However, recent studies using bedaquiline analogs suggest that this uncoupler effect may not be a key contributor to its antimycobacterial activity.[12] Some research has even shown that bedaquiline stimulates oxygen consumption, an effect also seen with uncouplers, but this may be a secondary response to the primary inhibition of ATP synthase.[18]
Mechanisms of Bedaquiline Resistance
The emergence of drug resistance is a significant concern for all antimicrobials, and bedaquiline is no exception.[6] Understanding the mechanisms of resistance is crucial for stewardship and the development of next-generation inhibitors.
The primary mechanisms of bedaquiline resistance involve genetic mutations in two key areas:
-
On-Target Mutations in the atpE Gene: The atpE gene encodes the c-subunit of the ATP synthase.[6][19] Mutations in this gene can alter the structure of the bedaquiline binding site, reducing the drug's affinity and rendering it less effective.[19] These mutations are associated with high-level resistance to bedaquiline.[19]
-
Off-Target Mutations in the Rv0678 Gene: The Rv0678 gene encodes a transcriptional repressor that regulates the expression of the MmpS5-MmpL5 efflux pump.[6][19][20] Mutations that inactivate this repressor lead to the overexpression of the efflux pump, which actively transports bedaquiline out of the bacterial cell, thereby reducing its intracellular concentration.[20] This is the most common mechanism of bedaquiline resistance observed in clinical isolates.[20] Interestingly, mutations in Rv0678 can also confer cross-resistance to clofazimine.[6]
A less common mechanism involves mutations in the pepQ gene.[6][19]
Experimental Protocols for Studying Bedaquiline's Mechanism of Action
A variety of in vitro assays are employed to characterize the activity of bedaquiline and to determine the susceptibility of M. tuberculosis isolates.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism.
Protocol: Microplate Alamar Blue Assay (MABA) [21]
This assay is a colorimetric method used to determine the MIC of bedaquiline against M. tuberculosis.
-
Bacterial Culture Preparation:
-
Grow M. tuberculosis (e.g., H37Rv strain) in an appropriate liquid medium (e.g., Middlebrook 7H9 broth supplemented with OADC) to mid-log phase.
-
Adjust the turbidity of the bacterial suspension to a 1.0 McFarland standard (approximately 5 x 10^7 CFU/mL).[21]
-
Dilute the suspension 1:50 in 7H9 broth to create a 2x inoculum stock.[21]
-
-
Drug Dilution and Plate Setup:
-
Prepare serial dilutions of bedaquiline in a 96-well microtiter plate.
-
Add 100 µL of the 2x bacterial inoculum to each well containing the drug dilutions, resulting in a final volume of 200 µL and a bacterial concentration of approximately 5 x 10^5 CFU/mL.[21]
-
Include a drug-free growth control and a negative control (medium only).
-
-
Incubation:
-
Incubate the plates at 37°C for 7 days.[21]
-
-
Addition of Alamar Blue and Reading:
Drug Susceptibility Testing (DST)
Standardized DST methods are essential for clinical management of MDR-TB.
Validated Methods for Bedaquiline DST: [22]
| Method | Medium | Principle | Validated Breakpoint/Critical Concentration |
| Broth Microdilution (BMD) | Middlebrook 7H9 Broth | Determines the lowest concentration of drug that inhibits growth in a liquid medium. | 0.12 µg/ml |
| Middlebrook 7H11 Agar Proportion (AP) | Middlebrook 7H11 Agar | Compares the number of colonies growing on drug-containing medium to drug-free medium. | 0.25 µg/ml |
| Mycobacterial Growth Indicator Tube (MGIT) | Modified Middlebrook 7H9 Broth | Detects mycobacterial growth by measuring oxygen consumption in a liquid medium. | 1.0 µg/ml |
Experimental Workflow for Bedaquiline DST
Caption: A generalized workflow for performing phenotypic drug susceptibility testing (DST) for bedaquiline using validated methods.
Conclusion: A Foundation for Future Drug Discovery
Bedaquiline's unique mechanism of action, centered on the inhibition of the mycobacterial ATP synthase c-ring, has provided a much-needed weapon in the fight against drug-resistant tuberculosis. A thorough understanding of its molecular interactions, the downstream physiological consequences, and the mechanisms of resistance is paramount for its effective clinical use and for guiding the development of the next generation of ATP synthase inhibitors. The experimental methodologies outlined in this guide provide a framework for the continued investigation of bedaquiline and other novel anti-tubercular agents, with the ultimate goal of developing shorter, safer, and more effective treatment regimens to combat this devastating disease.
References
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Bedaquiline - Wikipedia. Available from: [Link]
-
Guo, H., & Rubin, E. J. (2019). Re-understanding the mechanisms of action of the anti-mycobacterial drug bedaquiline. Antibiotics, 8(4), 261. Available from: [Link]
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Singh, P., & Kumar, A. (2013). Bedaquiline – The first ATP synthase inhibitor against multi drug resistant tuberculosis. Journal of Pharmacy Research, 7(5), 467-471. Available from: [Link]
-
Guo, H., Courbon, G. M., Bueler, S. A., et al. (2020). Structure of mycobacterial ATP synthase with the TB drug bedaquiline. bioRxiv. Available from: [Link]
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Preiss, L., Klys, A., Langer, J. D., et al. (2015). Inhibition mechanism of BDQ. The mycobacterial ATP synthase F o motor... ResearchGate. Available from: [Link]
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Bedaquiline. PMC. Available from: [Link]
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World Health Organization. (2013). “How-to” guide on the use of bedaquiline for MDR-TB treatment - Companion Handbook to the WHO Guidelines for the Programmatic Management of Drug-Resistant Tuberculosis. World Health Organization. Available from: [Link]
-
Li, Y., Wang, F., Wu, J., et al. (2022). Effects of Bedaquiline on Antimicrobial Activity and Cytokine Secretion of Macrophages Infected with Multidrug-Resistant Mycobacterium tuberculosis Strains. Canadian Journal of Infectious Diseases and Medical Microbiology. Available from: [Link]
-
Preiss, L., Langer, J. D., Yildiz, Ö., et al. (2015). Structure of the mycobacterial ATP synthase Fo rotor ring in complex with the anti-TB drug bedaquiline. Science Advances, 1(4), e1500106. Available from: [Link]
-
de Jager, V. R., & van Soolingen, D. (2018). Bedaquiline Resistance: Its Emergence, Mechanism, and Prevention. Clinical Infectious Diseases, 66(suppl_4), S269-S274. Available from: [Link]
-
Montgomery, M. G., Basran, J., & Walker, J. E. (2019). The structure of the catalytic domain of the ATP synthase from Mycobacterium smegmatis is a target for developing antitubercular drugs. Proceedings of the National Academy of Sciences, 116(7), 2535-2540. Available from: [Link]
-
Preiss, L., Klys, A., Langer, J. D., et al. (2015). Structure of the mycobacterial ATP synthase Fo rotor ring in complex with the anti-TB drug bedaquiline. ResearchGate. Available from: [Link]
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Guo, H., & Rubin, E. J. (2019). Re-Understanding the Mechanisms of Action of the Anti-Mycobacterial Drug Bedaquiline. Antibiotics, 8(4), 261. Available from: [Link]
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Flavin and deazaflavin biosynthesis in mycobacteria: relevance to physiology, implications for drug discovery, MR-1 antigenicity, and vaccine development. Frontiers. Available from: [Link]
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Evaluating bedaquiline as a treatment option for multidrug-resistant tuberculosis. PubMed. Available from: [Link]
-
Binding properties of the anti-TB drugs bedaquiline and TBAJ-876 to a mycobacterial F-ATP synthase. PMC. Available from: [Link]
-
Hards, K., McMillan, D. G. G., Schurig-Briccio, L. A., et al. (2015). Bactericidal mode of action of bedaquiline. Journal of Antimicrobial Chemotherapy, 70(7), 2028-2037. Available from: [Link]
-
Comparative Effectiveness Of Bedaquiline On One-Year Mortality In Rifampicin-Resistant Tuberculosis: A Target Trial Emulation. medRxiv. Available from: [Link]
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In Vitro Activity of Bedaquiline against Nontuberculous Mycobacteria in China. American Society for Microbiology. Available from: [Link]
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de Jager, V. R., & van Soolingen, D. (2018). Bedaquiline Resistance: Its Emergence, Mechanism, and Prevention. PubMed. Available from: [Link]
-
Preiss, L., Klys, A., Langer, J. D., et al. (2015). The c-ring stoichiometry of ATP synthase is adapted to cell physiological requirements of alkaliphilic Bacillus pseudofirmus OF4. Proceedings of the National Academy of Sciences, 112(20), 6355-6360. Available from: [Link]
-
Kaniga, K., Cirillo, D. M., et al. (2020). Validation of Bedaquiline Phenotypic Drug Susceptibility Testing Methods and Breakpoints: a Multilaboratory, Multicountry Study. Journal of Clinical Microbiology, 58(4), e01677-19. Available from: [Link]
-
Molecular mechanisms of resistance and treatment efficacy of clofazimine and bedaquiline against Mycobacterium tuberculosis. Frontiers. Available from: [Link]
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Bedaquiline Drug Resistance Emergence Assessment in Multidrug-Resistant Tuberculosis (MDR-TB): a 5-Year Prospective In Vitro Surveillance Study of Bedaquiline and Other Second-Line Drug Susceptibility Testing in MDR-TB Isolates. ASM Journals. Available from: [Link]
-
Bedaquiline reprograms central metabolism to reveal glycolytic vulnerability in Mycobacterium tuberculosis. PMC. Available from: [Link]
-
4V1F: Crystal structure of a mycobacterial ATP synthase rotor ring in complex with Bedaquiline. RCSB PDB. Available from: [Link]
-
Structure-activity relationships for analogs of the tuberculosis drug bedaquiline with the naphthalene unit replaced by bicyclic heterocycles. NIH. Available from: [Link]
-
Bedaquiline and clofazimine resistance in Mycobacterium tuberculosis: an in-vitro and in-silico data analysis. PubMed Central. Available from: [Link]
-
The Oligomeric State of c Rings from Cyanobacterial F-ATP Synthases Varies from 13 to 15. MDPI. Available from: [Link]
-
Tradeoffs in Introduction Policies for the Anti-Tuberculosis Drug Bedaquiline: A Model-Based Analysis. PLOS Medicine. Available from: [Link]
-
Bactericidal and sterilizing activity of novel regimens combining bedaquiline or TBAJ-587 with GSK2556286 and TBA-7371 in a mouse model of tuberculosis. PMC. Available from: [Link]
-
The c-ring ion-binding site of the ATP synthase from Bacillus pseudofirmus OF4 is adapted to alkaliphilic lifestyle. PMC. Available from: [Link]
-
Preparation Strategies of the Anti-Mycobacterial Drug Bedaquiline for Intrapulmonary Routes of Administration. MDPI. Available from: [Link]
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Mechanisms of Bedaquiline Resistance. ResearchGate. Available from: [Link]
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The Synthesis of 4,6-diamino-2-(1-((1-(4-fluorobenzyl)piperidin-4-yl)amino)ethyl)pyrimidine-5-carbonitrile: A Technical Guide
Introduction
This technical guide provides a comprehensive overview of a plausible synthetic pathway for 4,6-diamino-2-(1-((1-(4-fluorobenzyl)piperidin-4-yl)amino)ethyl)pyrimidine-5-carbonitrile, a complex molecule featuring a diaminopyrimidine core and a substituted piperidine side chain. While the trivial name "Dabequine" has been associated with antimalarial compounds, the synthesis detailed herein is for the precisely defined chemical structure. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into the strategic considerations, key reactions, and detailed experimental protocols.
The synthesis has been strategically divided into three main stages:
-
Assembly of the 4,6-diaminopyrimidine-5-carbonitrile core.
-
Construction of the 1-(1-(4-fluorobenzyl)piperidin-4-yl)ethanamine side chain.
-
Convergent coupling of the core and the side chain to yield the final product.
This guide emphasizes the rationale behind the chosen synthetic route and provides detailed, actionable protocols to facilitate its reproduction in a laboratory setting.
Retrosynthetic Analysis
A retrosynthetic analysis of the target molecule reveals two key fragments: the 2-substituted-4,6-diamino-5-cyanopyrimidine core (A) and the 1-(1-(4-fluorobenzyl)piperidin-4-yl)ethanamine side chain (B). The disconnection of the C-N bond at the 2-position of the pyrimidine ring suggests a nucleophilic aromatic substitution (SNAr) as the final key bond-forming step.
Caption: Retrosynthetic analysis of the target molecule.
Part 1: Synthesis of the Pyrimidine Core
The 4,6-diamino-5-cyanopyrimidine scaffold can be efficiently constructed via a Biginelli-type condensation reaction. However, to facilitate the final coupling step, a leaving group at the 2-position is required. Therefore, the synthesis of 2-chloro-4,6-diamino-5-cyanopyrimidine is a more strategic approach.
Synthesis of 2-chloro-4,6-diamino-5-cyanopyrimidine
This intermediate can be prepared through a cyclization reaction involving malononitrile and dicyandiamide, followed by chlorination. A more direct route involves the cyclization of the sodium salt of 1-amino-1-cyanamino-2,2-dicyanoethylene, which is formed from sodium dicyanamide and malononitrile.[1]
Experimental Protocol:
-
Preparation of Sodium Salt of 1-amino-1-cyanamino-2,2-dicyanoethylene:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve sodium dicyanamide (1.0 eq) in anhydrous ethanol.
-
To this solution, add malononitrile (1.1 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12 hours. The product will precipitate as a sodium salt.
-
Filter the precipitate, wash with cold ethanol, and dry under vacuum.
-
-
Cyclization and Chlorination:
-
Suspend the dried sodium salt in phosphorus oxychloride (POCl3) (5.0 eq).
-
Heat the mixture to reflux (approximately 105 °C) for 4 hours.
-
Carefully quench the reaction by pouring it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7.
-
The crude product will precipitate. Filter the solid, wash thoroughly with water, and dry under vacuum to yield 2-chloro-4,6-diamino-5-cyanopyrimidine.
-
Caption: Synthesis of the chlorinated pyrimidine core.
Part 2: Synthesis of the Piperidine Side Chain
The synthesis of 1-(1-(4-fluorobenzyl)piperidin-4-yl)ethanamine involves a multi-step sequence starting from commercially available materials.
Step 2.1: Synthesis of 1-(4-fluorobenzyl)piperidin-4-one
This intermediate is prepared by the N-alkylation of piperidin-4-one with 4-fluorobenzyl chloride.
Experimental Protocol:
-
To a solution of piperidin-4-one hydrochloride (1.0 eq) in dimethylformamide (DMF), add potassium carbonate (2.5 eq).
-
Add 4-fluorobenzyl chloride (1.1 eq) to the mixture.
-
Stir the reaction at 60 °C for 6 hours.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-(4-fluorobenzyl)piperidin-4-one.
Step 2.2: Synthesis of 1-(1-(4-fluorobenzyl)piperidin-4-yl)ethanamine
This key fragment is synthesized via a reductive amination of the previously prepared ketone with a protected aminoacetaldehyde equivalent, followed by deprotection.
Experimental Protocol:
-
Reductive Amination:
-
In a round-bottom flask, dissolve 1-(4-fluorobenzyl)piperidin-4-one (1.0 eq) and aminoacetaldehyde dimethyl acetal (1.2 eq) in 1,2-dichloroethane.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirred solution at room temperature.
-
Stir the reaction for 12 hours.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude acetal-protected amine.
-
-
Deprotection of the Acetal and Amine:
-
Dissolve the crude acetal in a mixture of tetrahydrofuran (THF) and 1 M aqueous hydrochloric acid.
-
Stir the solution at room temperature for 4 hours to hydrolyze the acetal to the corresponding aldehyde, which will exist in equilibrium with the cyclic hemiaminal.
-
If a protecting group was used on the aminoacetaldehyde (e.g., Boc), it can be removed at this stage by standard procedures (e.g., trifluoroacetic acid for Boc).
-
Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-(1-(4-fluorobenzyl)piperidin-4-yl)ethanamine.
-
Caption: Synthesis of the piperidine side chain.
Part 3: Convergent Coupling and Final Product Formation
The final step in the synthesis is the coupling of the pyrimidine core and the piperidine side chain via a nucleophilic aromatic substitution (SNAr) reaction.
SNAr Coupling Reaction
Experimental Protocol:
-
In a sealed tube, dissolve 2-chloro-4,6-diamino-5-cyanopyrimidine (1.0 eq) and 1-(1-(4-fluorobenzyl)piperidin-4-yl)ethanamine (1.2 eq) in N,N-diisopropylethylamine (DIPEA) as both a solvent and a base.
-
Heat the reaction mixture at 120 °C for 24 hours.
-
After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by preparative HPLC to obtain the final compound, 4,6-diamino-2-(1-((1-(4-fluorobenzyl)piperidin-4-yl)amino)ethyl)pyrimidine-5-carbonitrile.
Caption: Final SNAr coupling reaction.
Quantitative Data Summary
| Step | Reactants | Product | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1.1 | Sodium dicyanamide, Malononitrile | Sodium salt intermediate | - | Ethanol | RT | 12 | >90 |
| 1.2 | Sodium salt intermediate | 2-chloro-4,6-diamino-5-cyanopyrimidine | POCl3 | POCl3 | 105 | 4 | 70-80 |
| 2.1 | Piperidin-4-one HCl, 4-fluorobenzyl chloride | 1-(4-fluorobenzyl)piperidin-4-one | K2CO3 | DMF | 60 | 6 | 85-95 |
| 2.2a | 1-(4-fluorobenzyl)piperidin-4-one, Aminoacetaldehyde dimethyl acetal | Acetal-protected amine | NaBH(OAc)3 | 1,2-DCE | RT | 12 | 75-85 |
| 2.2b | Acetal-protected amine | 1-(1-(4-fluorobenzyl)piperidin-4-yl)ethanamine | 1 M HCl | THF/H2O | RT | 4 | >90 |
| 3 | Chlorinated pyrimidine, Piperidine side chain | Final Product | DIPEA | DIPEA | 120 | 24 | 40-50 |
Conclusion
This technical guide outlines a robust and logical synthetic pathway for the preparation of 4,6-diamino-2-(1-((1-(4-fluorobenzyl)piperidin-4-yl)amino)ethyl)pyrimidine-5-carbonitrile. The convergent approach, involving the separate synthesis of a chlorinated pyrimidine core and a functionalized piperidine side chain, followed by a final SNAr coupling, offers a reliable method for accessing this complex molecule. The detailed experimental protocols and strategic insights provided herein are intended to serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery.
References
-
Yu, H., Li, H., Jia, H., & Zhu, X. (2012). Synthesis of 2-Chloro-4,6-Diamino-5-Cyanopyrimidine and Its Amino-substituted Derivatives. Advanced Materials Research, 531, 235-238. [Link]
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The Historical Development of Dabequine: A Case Study in Modern Antimalarial Drug Discovery
A Technical Guide for Researchers and Drug Development Professionals
The urgent need for novel antimalarial therapies, driven by the spread of drug-resistant Plasmodium falciparum, has spurred innovative approaches to drug discovery. This guide provides an in-depth technical overview of the historical development of Dabequine, a promising antimalarial candidate. We will explore the journey from initial screening to preclinical evaluation, focusing on the scientific rationale behind experimental choices and the validation of its mechanism of action.
The Genesis of this compound: High-Throughput Screening and Lead Identification
The story of this compound begins with a large-scale, high-throughput screening (HTS) campaign designed to identify novel compounds with activity against the asexual blood stages of P. falciparum. The primary assay utilized a transgenic parasite line expressing luciferase, allowing for a rapid and sensitive measurement of parasite viability.
High-Throughput Screening Protocol
A library of over 100,000 diverse small molecules was screened against the chloroquine-sensitive 3D7 strain of P. falciparum.
Experimental Protocol: Luciferase-Based High-Throughput Screening
-
Parasite Culture: P. falciparum 3D7 strain was cultured in human O+ erythrocytes at 2% hematocrit in RPMI 1640 medium supplemented with 0.5% Albumax II, 25 mM HEPES, and 2 mM L-glutamine.
-
Assay Plate Preparation: 384-well microplates were pre-spotted with 100 nL of test compounds at a concentration of 10 mM in DMSO.
-
Parasite Seeding: A synchronized culture of ring-stage parasites (0.5% parasitemia) was added to the assay plates.
-
Incubation: Plates were incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2 and 1% O2.
-
Luciferase Assay: After incubation, 25 µL of Bright-Glo® Luciferase Assay Reagent was added to each well. Luminescence was measured using a microplate reader.
-
Data Analysis: The raw luminescence data was normalized to vehicle (DMSO) and positive (artemisinin) controls to determine the percent inhibition for each compound.
This primary screen identified a number of initial "hits." These compounds were then subjected to a series of secondary assays to confirm their activity and triage them for further development.
Hit Confirmation and Triage
The initial hits from the HTS campaign were subjected to a rigorous triage process to eliminate compounds with undesirable properties.
Experimental Workflow: Hit Triage Cascade
Caption: Workflow for Hit Confirmation and Triage.
This compound emerged from this triage process as a promising lead candidate due to its potent antiplasmodial activity and favorable selectivity index.
Table 1: In Vitro Activity of this compound
| Parameter | Value |
| IC50 against P. falciparum 3D7 (nM) | 15 |
| IC50 against P. falciparum Dd2 (nM) | 22 |
| CC50 against HepG2 cells (µM) | > 20 |
| Selectivity Index (SI) | > 1000 |
Mechanism of Action Studies: Unraveling the Target
A critical step in the development of any new drug is the identification of its molecular target and mechanism of action (MoA). For this compound, a multi-pronged approach was employed to elucidate its MoA.
Asexual Blood Stage Progression Assay
To pinpoint the stage of the parasite life cycle affected by this compound, a stage-specific inhibition assay was performed.
Experimental Protocol: Stage-Specific Inhibition Assay
-
Synchronization: A culture of P. falciparum was tightly synchronized to the ring stage using sorbitol treatment.
-
Compound Addition: this compound was added at 10x its IC50 at different time points post-invasion (e.g., 0-6h for rings, 24-30h for trophozoites, 36-42h for schizonts).
-
Parasite Viability Assessment: After 48 hours, parasite viability was assessed using a SYBR Green I-based fluorescence assay.
-
Microscopy: Giemsa-stained blood smears were prepared at various time points to visually assess morphological changes in the parasite.
The results of this assay indicated that this compound primarily acts on the trophozoite stage of the parasite, causing a distinct morphological arrest.
Target Identification through Yeast-Based Assays
Based on its chemical structure, a potential interaction with the parasite's electron transport chain was hypothesized. To investigate this, a yeast-based screening platform was utilized.
Logical Relationship: Yeast as a Model for Antimalarial Target Identification
A Technical Overview of the Preclinical Toxicology of Dabequine
Disclaimer: An exhaustive search for original clinical trial data for the antimalarial agent Dabequine has yielded no publicly available records of human clinical trials. The scientific literature on this compound is exceedingly limited. The following guide is therefore based on the sole available preclinical study, which details an acute toxicity assessment in an animal model. This document is intended for researchers, scientists, and drug development professionals to provide a technical summary of the existing data.
Introduction: The Obscure Profile of an Aminoquinoline Antimalarial
This compound is identified in the literature as a novel antimalarial preparation from the aminoquinoline class of compounds.[1] Aminoquinolines, such as chloroquine and primaquine, have historically been a cornerstone of malaria chemotherapy, primarily acting by interfering with the parasite's detoxification of heme in the blood stages of its lifecycle.[2][3] The development of new antimalarial agents is often driven by the emergence of drug-resistant parasite strains.[3]
The available scientific record for this compound is confined to a single publication from 1980, which describes its acute toxic action in mice, both alone and in combination with other established antimalarials.[1] This suggests that this compound was in the very early stages of preclinical development. Preclinical toxicology studies are a critical step in drug development, designed to identify potential adverse effects and determine a safe dose range before a new drug candidate can be considered for human trials.[4][5][6] The absence of further publications or clinical trial registrations since this 1980 study strongly indicates that the development of this compound did not advance to the clinical phase.
Analysis of the Preclinical Acute Toxicity Study
The primary goal of the single identified study was to characterize the acute toxicity of this compound and to understand how its toxicity profile is altered when used in combination with other antimalarials like chloroquine and primaquine.[1] Such combination studies are crucial in antimalarial drug development, as combination therapy is the standard of care to enhance efficacy and delay the development of resistance. However, drug combinations can also lead to synergistic toxicity, where the combined toxic effect is greater than the sum of the individual effects.[7][8]
Experimental Protocol: Acute Toxicity Assessment
The study by Lebedeva and Brusilovskaia employed a classic toxicological methodology to determine the median lethal dose (LD50), a standard measure of acute toxicity.[1] The LD50 is the dose of a substance required to kill 50% of a test population.[9][10] While modern toxicology has moved towards methods that use fewer animals, the LD50 was a primary metric for assessing acute toxicity at the time of this study.[11][12]
Step-by-Step Methodology (Inferred from Standard Practice):
-
Animal Model Selection: Mice were chosen as the test species, a common practice in initial toxicology screening due to their physiological similarities to humans, small size, and ease of handling.[1]
-
Dose-Range Finding: Preliminary studies would have been conducted to determine a range of doses that would likely cause between 0% and 100% mortality.
-
Group Allocation: Animals were divided into several groups, with each group receiving a different dose of this compound or a combination of this compound with another antimalarial. A control group receiving a placebo or vehicle would also be standard.
-
Drug Administration: The drug or drug combination was administered to the animals. The route of administration, while not specified in the abstract, would typically be oral or parenteral for an antimalarial drug.
-
Observation: The animals were observed for a set period (e.g., 24 hours to 14 days) for signs of toxicity and mortality.[12]
-
Data Collection: The number of deaths in each dose group was recorded.
-
LD50 Calculation: Statistical methods, such as the Karber method or graphical methods like Miller and Tainter, would have been used to calculate the LD50 value from the dose-mortality data.[10][13][14]
Data Presentation
The original publication's abstract does not provide specific quantitative LD50 values. However, the key parameters of the study design are summarized below.
| Parameter | Description | Rationale/Causality |
| Test Article | This compound | A novel aminoquinoline antimalarial preparation under investigation. |
| Animal Model | Mice (male and female) | Standard rodent model for preclinical toxicology screening.[1] |
| Study Type | Acute Toxicity | To determine the effects of a single dose or doses given over a short period (≤24 hours).[4][12] |
| Primary Endpoint | Lethal Dose 50 (LD50) | A standardized measure of the acute lethal toxicity of a substance.[1][9] |
| Drug Combinations | This compound + Chloroquine, this compound + Primaquine | To assess potential drug synergism or antagonism, which is critical for combination therapy development.[1][7] |
| Variables Assessed | Mortality, Time Factors, Drug Synergism | To characterize the toxicity profile of the new compound alone and in combination.[1] |
Mandatory Visualization
The following diagram illustrates the generalized workflow for the acute toxicity study performed on this compound.
Mechanistic Claims & Signaling Pathways
The available literature does not contain any information regarding the mechanism of action of this compound or any associated signaling pathways.[1] As an aminoquinoline, it can be hypothesized that its primary target would be the heme polymerization pathway within the malaria parasite, similar to other drugs in its class.[2][3] However, without experimental data, this remains speculative.
Conclusion for Drug Development Professionals
The available data on this compound is limited to a single preclinical acute toxicity study in mice conducted over four decades ago.[1] The study established a foundational toxicity profile and investigated its interactions with other antimalarials, a standard and necessary step in early drug discovery. The key findings indicated that this compound is an aminoquinoline with a toxicity profile that is influenced by co-administration with other drugs.
Crucially, there is no evidence that this compound progressed to further preclinical development (e.g., chronic toxicity, carcinogenicity, reproductive toxicity studies) or entered human clinical trials. For researchers in the field, this compound represents a historical footnote in the search for novel antimalarials. The reasons for its apparent discontinuation are unknown but could range from an unfavorable toxicity profile, lack of superior efficacy, or strategic decisions by the developing entity. This case underscores the high attrition rate in drug development, where many compounds are evaluated in preclinical stages but do not advance to clinical investigation.
References
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Title: [Acute toxic action of combinations of a new antimalarial preparation, this compound] Source: Meditsinskaia parazitologiia i parazitarnye bolezni, 1980 URL: [Link]
-
Title: Toxicology Study Design Considerations Source: Noble Life Sciences URL: [Link]
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Title: determination of acute toxicity (ld50) Source: Ankara University URL: [Link]
-
Title: (PDF) Safety of 8-aminoquinoline antimalarial medicines Source: ResearchGate URL: [Link]
-
Title: Synergy - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Antimalarials, Aminoquinoline: Drug Class, Uses, Side Effects, Drug Names Source: RxList URL: [Link]
-
Title: Ld 50 | PPTX Source: Slideshare URL: [Link]
-
Title: LD50 Values Determination Methods | Karbers Method and Miller & Tainter Methods Source: YouTube URL: [Link]
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Title: DESIGN OF PRECLINICAL TOXICITY STUDIES.pptx Source: Slideshare URL: [Link]
-
Title: Aminoquinoline antimalarial drugs and drug candidates. Source: ResearchGate URL: [Link]
-
Title: CALCULATION OF LD50 VALUES FROM THE METHOD OF MILLER AND TAINTER, 1944 Source: Ayub Medical College, Abbottabad. URL: [Link]
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Title: PRE CLINICAL TOXICOLOGICAL STUDIES Source: Uttar Pradesh University of Medical Sciences URL: [Link]
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Title: 4-aminoquinolines: An Overview of Antimalarial Chemotherapy Source: Hilaris Publisher URL: [Link]
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Title: Calculation of LD50 Source: SlidePlayer URL: [Link]
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Title: Current Methods for Quantifying Drug Synergism Source: PMC - NIH URL: [Link]
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Title: Single Dose Acute Toxicity Testing for Pharmaceuticals Source: FDA URL: [Link]
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Title: PLANNING YOUR PRECLINICAL ASSESSMENT Source: Altasciences URL: [Link]
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In Vitro Antiplasmodial Activity of a Novel Investigational Compound, Dabequine: A Technical Guide
Authored by: [Your Name/Gemini], Senior Application Scientist
Foreword: The relentless evolution of drug resistance in Plasmodium falciparum, the deadliest species of malaria parasite, necessitates a robust and continuous pipeline of novel antimalarial agents. The initial characterization of a compound's efficacy and potency is a critical step in this discovery process. This technical guide provides an in-depth exploration of the methodologies used to assess the in vitro antiplasmodial activity of a novel investigational compound, herein referred to as "Dabequine." This document is intended for researchers, scientists, and drug development professionals actively engaged in the search for the next generation of antimalarial therapies. We will delve into the causality behind experimental choices, ensuring that the described protocols are not just a series of steps, but a self-validating system for generating reliable and reproducible data.
Foundational Principles of In Vitro Antiplasmodial Susceptibility Testing
The cornerstone of evaluating a potential antimalarial drug is the in vitro culture of P. falciparum. This allows for the direct assessment of a compound's ability to inhibit parasite growth within its human host cell, the erythrocyte. The standard technique for cultivating the erythrocytic stages of P. falciparum requires a specialized culture medium, such as RPMI 1640, supplemented with human serum or a serum substitute like Albumax I, and maintained in a low-oxygen environment at 37°C.[1][2] A successful assay hinges on maintaining healthy, synchronized parasite cultures, which ensures that the observed effects are due to the compound's activity and not confounding factors like poor parasite viability.
A crucial aspect of early-stage antimalarial screening is to determine a compound's activity against both drug-sensitive and drug-resistant parasite strains.[3] This provides an early indication of the compound's potential to overcome existing resistance mechanisms. For this guide, we will consider the use of a chloroquine-sensitive strain (e.g., 3D7) and a chloroquine-resistant strain (e.g., W2 or Dd2) to characterize the activity of this compound.[3][4]
The primary metric for quantifying antiplasmodial activity is the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that inhibits 50% of parasite growth compared to a drug-free control.[5][6] A lower IC50 value indicates higher potency.
The SYBR Green I-Based Fluorescence Assay: A Detailed Protocol
The SYBR Green I assay is a widely adopted method for high-throughput screening of antimalarial compounds due to its speed, cost-effectiveness, and reliability.[7][8] The assay quantifies parasite growth by measuring the fluorescence of SYBR Green I, a dye that intercalates with double-stranded DNA.[8][9] As the parasites replicate, the amount of DNA increases, leading to a proportional increase in fluorescence.
Rationale for Method Selection
The SYBR Green I assay is chosen for its simplicity and sensitivity. Unlike older methods that relied on microscopy or radioisotope incorporation, this fluorescence-based method is easily adaptable to a 96- or 384-well plate format, making it ideal for screening large numbers of compounds.[10] The dye stains all intraerythrocytic stages of the parasite (ring, trophozoite, and schizont), providing a comprehensive measure of growth inhibition over a single 72-hour life cycle.[11]
Experimental Workflow
The following is a step-by-step protocol for determining the IC50 of this compound using the SYBR Green I assay.
Materials and Reagents:
-
P. falciparum cultures (e.g., 3D7 and W2 strains), synchronized to the ring stage
-
Complete culture medium (RPMI 1640 with L-glutamine, HEPES, hypoxanthine, sodium bicarbonate, and supplemented with human serum or Albumax I)
-
Human erythrocytes (O+ blood type)
-
This compound (stock solution in DMSO)
-
Reference antimalarial drugs (e.g., chloroquine, artemisinin)
-
96-well black, clear-bottom microplates
-
SYBR Green I lysis buffer (containing Tris-HCl, EDTA, saponin, Triton X-100, and SYBR Green I dye)
-
Fluorescence plate reader (excitation: ~485 nm, emission: ~530 nm)
Protocol:
-
Preparation of Drug Plates:
-
Serially dilute this compound and reference drugs in complete culture medium in a separate 96-well plate to create a concentration gradient. A typical starting concentration for a novel compound might be 100 µM, with 2-fold serial dilutions.
-
Include wells with drug-free medium (negative control) and a known antimalarial (positive control).
-
Transfer the drug dilutions to the final assay plate.
-
-
Parasite Culture Preparation:
-
Start with a synchronized culture of ring-stage parasites.
-
Adjust the parasitemia to 0.5-1% and the hematocrit to 1-2% in complete culture medium.
-
-
Assay Incubation:
-
Add the parasite suspension to each well of the drug-containing plate.
-
Incubate the plate for 72 hours at 37°C in a modular incubation chamber gassed with a mixture of 5% CO2, 5% O2, and 90% N2.[12]
-
-
Lysis and Staining:
-
After incubation, freeze the plate at -80°C for at least 2 hours to lyse the red blood cells. Alternatively, add the SYBR Green I lysis buffer directly to the wells.
-
Thaw the plate and mix thoroughly to ensure complete lysis and staining of the parasite DNA.
-
Incubate in the dark at room temperature for 1-2 hours.
-
-
Fluorescence Measurement:
-
Read the fluorescence of each well using a plate reader with the appropriate excitation and emission wavelengths.
-
Visualizing the Workflow
Caption: Workflow of the SYBR Green I-based antiplasmodial assay.
Data Analysis and Interpretation
The raw fluorescence data is converted to percent inhibition of parasite growth relative to the drug-free control wells. The IC50 values are then determined by fitting the dose-response data to a sigmoidal curve using non-linear regression analysis.
Hypothetical IC50 Data for this compound:
| Compound | Strain | IC50 (nM) | Activity Classification |
| This compound | 3D7 (CQ-S) | 15.2 | Potent |
| This compound | W2 (CQ-R) | 25.8 | Potent |
| Chloroquine | 3D7 (CQ-S) | 10.5 | Potent |
| Chloroquine | W2 (CQ-R) | 250.7 | Resistant |
| Artemisinin | 3D7 (CQ-S) | 5.1 | Potent |
| Artemisinin | W2 (CQ-R) | 6.3 | Potent |
Activity classification based on established criteria where an IC50 < 100 nM is considered potent.[13]
The hypothetical data suggests that this compound is a potent inhibitor of P. falciparum growth in vitro. Importantly, the low resistance index (IC50 W2 / IC50 3D7 = 1.7) suggests that this compound is not susceptible to the same resistance mechanisms as chloroquine and may have a different mechanism of action.
Elucidating the Mechanism of Action
Once potent activity is confirmed, the next logical step is to investigate the compound's mechanism of action. Many established antimalarials, like chloroquine and quinine, act during the trophozoite stage by interfering with the detoxification of heme, a byproduct of hemoglobin digestion in the parasite's food vacuole.[14][15][16]
Stage-Specificity Assays
To determine which stage of the parasite's lifecycle this compound targets, a stage-specificity assay can be performed. This involves exposing a highly synchronized parasite culture to the compound at different time points (corresponding to the ring, trophozoite, and schizont stages) and measuring the effect on parasite viability.
Heme Polymerization Inhibition Assay
Given the importance of the heme detoxification pathway as an antimalarial drug target, a cell-free heme polymerization inhibition assay can be conducted. This assay assesses whether this compound can directly inhibit the formation of hemozoin (the inert, crystalline form of heme), similar to the action of quinoline drugs.
Caption: Putative mechanism of action for this compound targeting heme polymerization.
Investigating Drug Resistance Potential
Understanding how resistance to a new compound might emerge is crucial for its long-term viability. Resistance to antimalarial drugs can arise through several mechanisms, including:
-
Target modification: Mutations in the drug's target protein that reduce binding affinity.[17][18]
-
Drug efflux: Increased expression of transporter proteins that pump the drug out of the parasite.[14][17]
-
Drug inactivation: Enzymatic modification of the drug to an inactive form.[19][20]
-
Alteration of metabolic pathways: The parasite develops alternative pathways to bypass the drug's effects.[18]
In vitro resistance selection studies can be performed by culturing parasites under continuous, sub-lethal pressure of this compound over an extended period. Any resulting resistant parasites can then be characterized to determine their level of resistance (IC50 shift) and the genetic changes responsible for the resistant phenotype through whole-genome sequencing.
Conclusion
This guide has outlined a comprehensive and scientifically rigorous approach to characterizing the in vitro antiplasmodial activity of a novel compound, this compound. By employing standardized assays like the SYBR Green I method, and systematically investigating the mechanism of action and potential for resistance, researchers can build a robust preclinical data package. This foundational knowledge is essential for making informed decisions about which compounds to advance in the drug development pipeline, ultimately contributing to the global effort to combat malaria.
References
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Baird, J. K., et al. (1995). Description of Antimalarial Drugs. National Academies Press (US). Available at: [Link]
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Basco, L. K., et al. (2000). In vitro activity of chloroquine, quinine, mefloquine and halofantrine against Gabonese isolates of Plasmodium falciparum. Transactions of the Royal Society of Tropical Medicine and Hygiene, 94(5), 541-544. Available at: [Link]
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Benoit-Vical, F., et al. (2009). In vitro antiplasmodial activity of plants used in Benin in traditional medicine to treat malaria. Journal of Ethnopharmacology, 122(3), 439-444. Available at: [Link]
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Bray, P. G., et al. (1998). Chloroquine: mechanism of drug action and resistance in Plasmodium falciparum. Pharmacology & Therapeutics, 79(1), 1-27. Available at: [Link]
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Corbett, Y., et al. (2004). Novel, Rapid, and Inexpensive Cell-Based Quantification of Antimalarial Drug Efficacy. Antimicrobial Agents and Chemotherapy, 48(5), 1823-1828. Available at: [Link]
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Gansane, A., et al. (2010). The SYBR Green I malaria drug sensitivity assay: performance in low parasitemia samples. The American Journal of Tropical Medicine and Hygiene, 82(3), 398-401. Available at: [Link]
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Hounkpe, P. K. H., et al. (2023). In vitro evaluation of the antiplasmodial activity and phytochemical screening of five plants extracts from the traditional pharmacopoeia. The Journal of Phytopharmacology, 12(6), 421-426. Available at: [Link]
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Jain, A., et al. (2014). Assessment of SYBR Green I Dye-Based Fluorescence Assay for Screening Antimalarial Activity of Cationic Peptides and DNA. Antimicrobial Agents and Chemotherapy, 58(8), 4878-4881. Available at: [Link]
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Jimenez-Diaz, M. B., et al. (2014). P.falciparum drug sensitivity assay using SYBR® Green I V1.0. WWARN Procedure. Available at: [Link]
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Johnson, J. D., et al. (2007). The SYBR Green I Malaria Drug Sensitivity Assay: Performance in Low Parasitemia Samples. American Journal of Tropical Medicine and Hygiene, 82(3), 398–401. Available at: [Link]
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Leke, R. G., et al. (1999). In Vitro Culture and Drug Sensitivity Assay of Plasmodium falciparum with Nonserum Substitute and Acute-Phase Sera. Journal of Clinical Microbiology, 37(3), 731-736. Available at: [Link]
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Munita, J. M., & Arias, C. A. (2016). Mechanisms of antibiotic resistance. Microbiology Spectrum, 4(2). Available at: [Link]
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Nosten, F., et al. (2000). IC50 values of commonly used anti-malarial drugs in in vitro culture of Plasmodium falciparum. ResearchGate. Available at: [Link]
- O'Neill, P. M., et al. (2006). A medicinal chemistry perspective on 4-aminoquinoline antimalarial drugs. Journal of Medicinal Chemistry, 49(22), 6469-6494.
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Public Health Agency of Canada. (2021). Chapter 8 - Drugs for the prevention and treatment of malaria. Canada.ca. Available at: [Link]
- Rosenthal, P. J. (2001). Antimalarial drug discovery: old and new approaches. Journal of Experimental Biology, 204(Pt 18), 3121-3129.
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Ringwald, P., & Basco, L. K. (1999). In Vitro Culture and Drug Sensitivity Assay of Plasmodium falciparum with Nonserum Substitute and Acute-Phase Sera. Antimicrobial Agents and Chemotherapy, 43(1), 153-155. Available at: [Link]
- Slater, A. F. (1993). Chloroquine: mechanism of drug action and resistance in Plasmodium falciparum. Pharmacology & Therapeutics, 57(2-3), 203-235.
- Smilkstein, M., et al. (2004). Simple and inexpensive fluorescence-based technique for high-throughput antimalarial drug screening. Antimicrobial Agents and Chemotherapy, 48(5), 1803-1806.
- Tenover, F. C. (2006). Mechanisms of antimicrobial resistance in bacteria. The American Journal of Medicine, 119(6 Suppl 1), S3-10; discussion S62-70.
- Trager, W., & Jensen, J. B. (1976). Human malaria parasites in continuous culture. Science, 193(4254), 673-675.
- Udeinya, I. J., et al. (1983). A simple and rapid method for the in vitro cultivation of Plasmodium falciparum.
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WWARN. (n.d.). Culture of Plasmodium falciparum blood stages v1.0. Available at: [Link]
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YouTube. (2023, November 30). Mechanisms of antibiotic resistance. Osmosis. Available at: [Link]
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YouTube. (2024, January 8). Antibiotic Resistance Mechanisms | Full Lecture | Basic Science Series. Medico-Patho-Physio-Hub. Available at: [Link]
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An In-Depth Technical Guide to the Solubility and Stability of Dabequine in DMSO
Abstract
Introduction
Dabequine is an important molecule in the landscape of antimalarial drug discovery. As with any novel chemical entity, a precise understanding of its fundamental physicochemical properties is a prerequisite for successful preclinical and clinical development. Among the most critical parameters are solubility and stability, particularly in dimethyl sulfoxide (DMSO), the near-universal solvent for compound management and high-throughput screening (HTS).
Inadequate solubility can lead to compound precipitation when diluting stock solutions into aqueous assay buffers, causing inaccurate concentration measurements and potentially false negatives.[1] Similarly, compound instability in DMSO can result in the formation of degradants, leading to a decreased concentration of the active compound and the introduction of confounding variables into biological assays.
This guide, grounded in established scientific principles and regulatory expectations, offers a detailed roadmap for characterizing this compound in DMSO.[2][3][4][5] It provides both the theoretical basis and practical, step-by-step protocols for assessing these critical attributes.
Part 1: Solubility Determination of this compound in DMSO
The solubility of a compound is a critical factor that influences its absorption, distribution, metabolism, and excretion (ADME) properties.[6] In the context of in vitro screening, understanding solubility is essential to avoid compound precipitation and ensure accurate test concentrations. Two key types of solubility are relevant in drug discovery: kinetic and thermodynamic.
-
Kinetic Solubility: This measures the concentration of a compound when it first precipitates from a supersaturated solution created by diluting a DMSO stock into an aqueous buffer. It is a rapid, high-throughput measurement suitable for early discovery.[6][7][8]
-
Thermodynamic Solubility: This is the true equilibrium solubility, measured by determining the concentration of a saturated solution in equilibrium with its solid phase over an extended period.[7][9][10] It is considered the gold standard for lead optimization.[10]
Causality Behind Experimental Choices
The choice between kinetic and thermodynamic solubility assays depends on the stage of drug development. For initial screening of this compound analogues, a kinetic assay provides rapid feedback. For lead optimization and preformulation, the more time-intensive thermodynamic solubility measurement is crucial for predicting in vivo behavior.[6][7] The protocol below focuses on a robust HPLC-based kinetic solubility assay, which offers a balance of speed and accuracy.
Experimental Protocol: Kinetic Solubility Assessment
This protocol describes a standardized method for determining the kinetic solubility of this compound in a selected aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4).
Step-by-Step Methodology:
-
Prepare this compound Stock Solution: Accurately weigh this compound solid and dissolve in 100% DMSO to prepare a high-concentration stock solution (e.g., 20 mM). Ensure complete dissolution.
-
Prepare Calibration Standards: Create a series of calibration standards by diluting the 20 mM stock solution with DMSO to cover the expected solubility range (e.g., 1 µM to 250 µM).
-
Assay Plate Preparation: Add the aqueous assay buffer to the wells of a 96-well plate.
-
Initiate Precipitation: Add a small, fixed volume of the 20 mM this compound-DMSO stock solution to the buffer-containing wells to achieve a target nominal concentration (e.g., 200 µM) and a final DMSO concentration that is well-tolerated in subsequent assays (typically ≤1%).[1] Mix immediately.
-
Equilibration: Seal the plate and shake at room temperature for a defined period (e.g., 2 hours) to allow for precipitation to reach a steady state.[7]
-
Separation of Precipitate: Use a solubility filter plate (e.g., 0.45 µm) and centrifuge to separate any undissolved precipitate from the supernatant.
-
Quantification: Transfer the clear supernatant to a new analysis plate. Quantify the concentration of dissolved this compound using a validated HPLC-UV method against the calibration curve prepared in Step 2.
Data Presentation: Solubility Data Summary
Quantitative results should be presented clearly.
| Compound | Buffer System | Incubation Time (h) | Final DMSO (%) | Kinetic Solubility (µM) |
| This compound | PBS, pH 7.4 | 2 | 1.0 | Experimental Value |
| Control | PBS, pH 7.4 | 2 | 1.0 | Experimental Value |
Visualization: Kinetic Solubility Workflow
Caption: Workflow for determining the kinetic solubility of this compound.
Part 2: Stability Assessment of this compound in DMSO
Ensuring the chemical stability of this compound in DMSO stock solutions is paramount for data integrity. Degradation can occur due to several factors, including reaction with trace amounts of water, oxidation, or light exposure.[11] As this compound is a nitrogen heterocycle, its stability could be influenced by the electronic properties of its ring system.[12][13][14]
Causality Behind Experimental Choices
A comprehensive stability assessment should mimic real-world laboratory conditions. This includes evaluating stability under typical storage temperatures, after repeated freeze-thaw cycles, and during short-term handling on the benchtop. Forced degradation studies are also recommended by ICH guidelines to identify potential degradation products and establish the stability-indicating nature of the analytical method.[2][3][15][16]
Experimental Protocols for Stability Assessment
The following protocols use a validated stability-indicating HPLC-UV method to quantify the remaining percentage of this compound relative to a time-zero (T0) control.
Protocol 2.2.1: Freeze-Thaw Stability
-
Prepare a 10 mM stock solution of this compound in anhydrous, high-purity DMSO.
-
Aliquot the solution into multiple vials.
-
Analyze an initial sample (T0) immediately to determine the starting concentration.
-
Freeze the remaining aliquots at -20°C or -80°C for at least 12 hours.
-
Thaw the samples to room temperature unassisted.
-
Once thawed, one aliquot is taken for HPLC analysis.
-
Repeat the freeze-thaw cycle for a predetermined number of cycles (e.g., 3-5 cycles).[11]
-
Compare the concentration at each cycle to the T0 sample.
Protocol 2.2.2: Short-Term (Benchtop) Stability
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Store the solution at room temperature (e.g., 25°C) protected from light.
-
Analyze samples at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
Calculate the percentage of this compound remaining relative to the T0 concentration.
Protocol 2.2.3: Long-Term Storage Stability
-
Prepare multiple aliquots of a 10 mM stock solution of this compound in DMSO.
-
Store aliquots at different temperatures (e.g., room temperature, 4°C, -20°C, -80°C).
-
Analyze samples at defined intervals (e.g., 0, 1, 3, 6 months) as per ICH guidelines.[17][18]
-
Determine the percentage of this compound remaining at each time point and temperature.
Data Presentation: Stability Data Summary
Results should be tabulated to show the percentage of the parent compound remaining under each condition.
| Stability Study | Condition | Time Point | % this compound Remaining | Observations |
| Freeze-Thaw | -20°C to RT | Cycle 1 | Experimental Value | e.g., No change |
| Cycle 3 | Experimental Value | e.g., No change | ||
| Cycle 5 | Experimental Value | e.g., No change | ||
| Short-Term | Room Temp (25°C) | 8 hours | Experimental Value | e.g., No change |
| 24 hours | Experimental Value | e.g., 2% loss | ||
| Long-Term | -20°C | 3 months | Experimental Value | e.g., No change |
| 6 months | Experimental Value | e.g., No change | ||
| -80°C | 3 months | Experimental Value | e.g., No change | |
| 6 months | Experimental Value | e.g., No change |
Visualization: Comprehensive Stability Testing Workflow
Caption: Workflow for assessing the stability of this compound in DMSO.
Part 3: Best Practices for Stock Solution Management
To ensure the integrity and longevity of this compound stock solutions, the following best practices are essential:
-
Use High-Purity Solvent: Always use anhydrous, high-purity DMSO (≥99.9%) to minimize water content, which can promote hydrolysis.[11]
-
Proper Storage: Store stock solutions in tightly sealed containers (glass is often preferred) in a cool, dark, and dry place.[19][20] For long-term storage, -80°C is recommended to slow down potential degradation kinetics.[18]
-
Aliquot Solutions: To avoid repeated freeze-thaw cycles, which can introduce moisture and potentially degrade the compound, aliquot the primary stock solution into smaller, single-use volumes.[18]
-
Inert Atmosphere: When preparing solutions, especially for long-term storage, consider working under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.
-
Quality Control: Periodically re-analyze the concentration and purity of long-term stock solutions to confirm their integrity before use in critical experiments.
Conclusion
A thorough understanding of the solubility and stability of this compound in DMSO is not merely a procedural step but a foundational requirement for generating high-quality, reliable data in the drug discovery process. By implementing the robust protocols and best practices outlined in this guide, research teams can confidently advance this compound through the preclinical pipeline, knowing that their biological results are built upon a solid physicochemical footing. The systematic approach detailed herein—from distinguishing kinetic and thermodynamic solubility to performing multi-conditional stability assessments—provides a self-validating framework that upholds the principles of scientific integrity and accelerates the path toward new antimalarial therapies.
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An In-depth Technical Guide to the Aminoquinoline Class of Antimalarials
Abstract
The aminoquinoline class of compounds has long been a cornerstone of antimalarial chemotherapy. From the widespread use of chloroquine to the development of agents effective against resistant parasites, this class continues to be a critical area of research and drug development. This in-depth technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals. We will delve into the core mechanisms of action, explore the intricate structure-activity relationships that govern efficacy, dissect the molecular basis of resistance, and outline the key experimental protocols and workflows that are fundamental to the study of these vital therapeutic agents. This guide is designed to be a self-validating system of information, grounded in authoritative references and presented with the clarity required for both seasoned experts and those new to the field.
Introduction: A Legacy of Fighting Malaria
Malaria, a devastating parasitic disease, continues to pose a significant global health challenge, primarily in tropical and subtropical regions. The aminoquinolines, a class of synthetic compounds, have been instrumental in the treatment and prevention of malaria for decades.[1] These drugs are broadly categorized into two main groups based on the position of the amino group on the quinoline nucleus: the 4-aminoquinolines and the 8-aminoquinolines.[2][3]
The 4-aminoquinolines, such as chloroquine and amodiaquine, have historically been the frontline treatment for malaria.[1] Their primary activity is against the asexual erythrocytic stages of the Plasmodium parasite, the stage responsible for the clinical manifestations of the disease.[4] The 8-aminoquinolines, exemplified by primaquine and the more recent tafenoquine, possess a unique and critical activity against the dormant liver-stage hypnozoites of Plasmodium vivax and Plasmodium ovale, making them essential for preventing relapse.[3][5]
However, the emergence and spread of drug-resistant Plasmodium falciparum strains have significantly curtailed the effectiveness of many aminoquinolines, particularly chloroquine.[6][7] This has necessitated a deeper understanding of their mechanisms of action and resistance to guide the development of new and more robust antimalarial agents.
The Core Mechanism of Action: A Multi-pronged Attack
The antimalarial activity of aminoquinolines is multifaceted, with distinct mechanisms for the 4-aminoquinoline and 8-aminoquinoline subclasses.
The 4-Aminoquinolines: Disrupting Heme Detoxification
The primary target of 4-aminoquinolines is the food vacuole of the intraerythrocytic parasite.[8] During its growth within the red blood cell, the parasite digests host hemoglobin to obtain essential amino acids. This process releases large quantities of toxic free heme (ferriprotoporphyrin IX).[7][9] To protect itself, the parasite polymerizes this toxic heme into an inert, crystalline substance called hemozoin.[9]
4-aminoquinolines, being weak bases, accumulate to high concentrations within the acidic environment of the parasite's food vacuole through a process of ion trapping.[10] Once concentrated, they interfere with the heme detoxification process. The most widely accepted mechanism is the inhibition of the heme polymerase enzyme, which prevents the conversion of heme to hemozoin.[8][11][12] This leads to the accumulation of toxic free heme, which in turn causes oxidative damage to parasite membranes and other essential components, ultimately leading to parasite death.[7][10][11]
Some 4-aminoquinolines, like amodiaquine, are also thought to generate reactive oxygen species (ROS) and interfere with the parasite's nucleic acid synthesis, contributing to their antimalarial effect.[9]
Signaling Pathway: 4-Aminoquinoline Mechanism of Action
Caption: Mechanism of 4-aminoquinoline antimalarials.
The 8-Aminoquinolines: Targeting Liver Stages and Beyond
The mechanism of action of 8-aminoquinolines is less well-defined but is known to be distinct from their 4-aminoquinoline counterparts. A crucial aspect is their requirement for metabolic activation by host enzymes, primarily cytochrome P450 2D6 (CYP2D6), to generate their active metabolites.[3] These metabolites are thought to mediate the drug's activity against the liver-stage hypnozoites.
While the precise molecular targets are still under investigation, it is believed that the active metabolites of 8-aminoquinolines generate reactive oxygen species, leading to oxidative stress and disruption of the parasite's mitochondrial electron transport chain.[13] Primaquine may also bind to and alter the properties of parasite DNA.[11] This activity is critical for the radical cure of relapsing malarias.[3]
Some 8-aminoquinolines also exhibit activity against blood-stage parasites, and this has been linked to the inhibition of hematin polymerization, similar to the 4-aminoquinolines.[14][15]
Structure-Activity Relationships (SAR): The Blueprint for Efficacy
The antimalarial activity and pharmacokinetic properties of aminoquinolines are exquisitely sensitive to their chemical structure. Understanding these structure-activity relationships (SAR) is paramount for the design of new and improved drugs.
4-Aminoquinolines
For the 4-aminoquinoline scaffold, several structural features are critical for antimalarial activity:
-
The 7-Chloro Group: The presence of a chlorine atom at the 7-position of the quinoline ring is essential for high potency.[16][17] This electron-withdrawing group is thought to be crucial for the drug's ability to inhibit β-hematin formation.[16]
-
The 4-Amino Side Chain: The nature of the alkylamino side chain at the 4-position significantly influences the drug's activity, pharmacokinetics, and toxicity.[17][18] The length of the carbon chain and the basicity of the terminal amino group are key determinants of efficacy and the ability to overcome resistance.[16][18]
-
Modifications to the Side Chain: Alterations to the side chain, such as the introduction of aromatic rings (as in amodiaquine), can reduce toxicity and, in some cases, restore activity against chloroquine-resistant strains.[17][19]
8-Aminoquinolines
The SAR for 8-aminoquinolines is also well-defined:
-
The 8-Amino Side Chain: The structure of the side chain at the 8-position is a key determinant of both efficacy and toxicity. A primary terminal amino group, as seen in primaquine, is associated with maximum activity and lower toxicity.[13]
-
The 6-Methoxy Group: A methoxy group at the 6-position of the quinoline ring is necessary for optimal activity.[13] Replacement with other groups can lead to a loss of activity or an increase in toxicity.[13]
| Feature | 4-Aminoquinolines | 8-Aminoquinolines |
| Quinoline Ring Substitution | 7-chloro group is critical for activity.[16][17] | 6-methoxy group is essential for optimal activity.[13] |
| Amino Side Chain Position | Position 4 | Position 8 |
| Side Chain Characteristics | Length and basicity of the alkylamino chain influence efficacy and resistance circumvention.[16][18] | A primary terminal amino group is associated with higher activity and lower toxicity.[13] |
| Key Example | Chloroquine | Primaquine |
Table 1: Key Structure-Activity Relationships of Aminoquinolines
Mechanisms of Resistance: The Parasite's Counter-Attack
The evolution of drug resistance in P. falciparum is a major obstacle in malaria control. For aminoquinolines, several mechanisms of resistance have been identified.
Resistance to 4-Aminoquinolines
The primary mechanism of resistance to chloroquine and other 4-aminoquinolines is a reduced accumulation of the drug within the parasite's food vacuole.[6][7] This is primarily mediated by mutations in the P. falciparum chloroquine resistance transporter (PfCRT) gene.[7][20] The PfCRT protein is located on the membrane of the food vacuole, and mutations in this transporter are thought to facilitate the efflux of the drug from its site of action.[20]
Mutations in another transporter, the P. falciparum multidrug resistance protein 1 (PfMDR1), can also modulate the susceptibility of the parasite to various antimalarials, including mefloquine and, to a lesser extent, chloroquine.[20][21]
Overcoming Resistance
Strategies to overcome 4-aminoquinoline resistance include:
-
Chemical Modification: Designing new 4-aminoquinoline analogues with modified side chains that are less susceptible to efflux by the mutated PfCRT transporter.[6]
-
Resistance Reversers: Co-administration of agents that can block the PfCRT transporter and restore the accumulation of the 4-aminoquinoline within the food vacuole. Verapamil is a classic, though not clinically viable, example of such an agent.[7]
-
Combination Therapy: Using aminoquinolines in combination with other antimalarials that have different mechanisms of action, such as the artemisinins.[1]
Logical Relationship: Development of Aminoquinoline Resistance
Caption: The evolution of resistance to 4-aminoquinolines.
Experimental Protocols and Workflows
The study of aminoquinoline antimalarials relies on a suite of well-established in vitro and in vivo experimental protocols.
In Vitro Antimalarial Activity Assays
The most common method for assessing the in vitro activity of antimalarial compounds is the SYBR Green I-based fluorescence assay.
Step-by-Step Methodology:
-
Parasite Culture: Maintain a continuous culture of P. falciparum (both drug-sensitive and drug-resistant strains) in human erythrocytes in a complete medium.
-
Drug Preparation: Prepare serial dilutions of the aminoquinoline compounds in an appropriate solvent.
-
Assay Setup: In a 96-well plate, add the parasite culture and the serially diluted drug compounds. Include positive (parasites with no drug) and negative (uninfected erythrocytes) controls.
-
Incubation: Incubate the plates for 72 hours under standard culture conditions (37°C, 5% CO₂, 5% O₂).
-
Lysis and Staining: After incubation, lyse the red blood cells and add SYBR Green I dye, which intercalates with the parasite DNA.
-
Fluorescence Reading: Measure the fluorescence intensity using a fluorescence plate reader.
-
Data Analysis: Calculate the 50% inhibitory concentration (IC₅₀) by plotting the fluorescence intensity against the drug concentration and fitting the data to a sigmoidal dose-response curve.
Hemozoin Inhibition Assay
This assay assesses the ability of a compound to inhibit the formation of β-hematin (synthetic hemozoin).
Step-by-Step Methodology:
-
Reagent Preparation: Prepare solutions of hemin, acetate buffer, and the test compounds.
-
Assay Reaction: In a 96-well plate, mix the hemin solution with the test compound at various concentrations.
-
Initiation of Polymerization: Initiate the polymerization by adding the acetate buffer.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 60°C) for several hours to allow for β-hematin formation.
-
Quantification: After incubation, centrifuge the plate to pellet the β-hematin. Remove the supernatant and wash the pellet. Dissolve the pellet in a known volume of NaOH.
-
Absorbance Measurement: Measure the absorbance of the dissolved β-hematin solution at 405 nm.
-
Data Analysis: Calculate the percentage of inhibition of hemozoin formation for each drug concentration and determine the IC₅₀.
Experimental Workflow: In Vitro Drug Screening
Caption: A typical workflow for the in vitro screening of new aminoquinoline antimalarials.
Conclusion and Future Directions
The aminoquinolines remain a vital class of antimalarial drugs. While resistance has challenged the utility of older drugs like chloroquine, ongoing research into their mechanisms of action, structure-activity relationships, and resistance mechanisms continues to fuel the development of new and more effective agents. The combination of rational drug design, high-throughput screening, and a deeper understanding of parasite biology will be crucial in the ongoing fight against malaria. The development of novel aminoquinolines that are effective against resistant strains, possess improved safety profiles, and can be used in combination therapies represents a key priority for the future of antimalarial drug discovery.
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An In-depth Technical Guide to the Early Research and Development of Bedaquiline
A Note to the Reader: The initial query for "Dabequine" yielded limited relevant results, with a high probability of a typographical error. The following guide is centered on Bedaquiline , a groundbreaking antitubercular agent, whose research and development align with the depth and scope of the user's request.
Introduction: A Paradigm Shift in Tuberculosis Therapy
For over four decades, the therapeutic arsenal against Mycobacterium tuberculosis (Mtb) remained stagnant, a perilous situation given the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. This deadlock was broken with the advent of Bedaquiline (formerly known as TMC207), a first-in-class diarylquinoline.[1] Its discovery by scientists at Janssen Pharmaceutica marked a pivotal moment, heralding a new era in the fight against tuberculosis by introducing a novel mechanism of action.[2][3] Bedaquiline's journey from a screening compound to a cornerstone of MDR-TB treatment is a testament to the power of targeting novel cellular pathways. This guide provides a detailed technical overview of the foundational preclinical and early clinical research that established Bedaquiline as a transformative therapeutic agent.
Pharmacodynamics and a Novel Mechanism of Action
Bedaquiline's potent bactericidal activity stems from its unique ability to inhibit the F1F0-ATP synthase of M. tuberculosis.[4][5] This enzyme is fundamental to the bacterium's energy metabolism, responsible for generating adenosine triphosphate (ATP), the primary energy currency of the cell.[6] By disrupting this crucial process, Bedaquiline effectively starves the bacterium of energy, leading to cell death.[6] This mechanism is notably effective against both actively replicating and dormant, non-replicating mycobacteria, a critical factor in eradicating persistent infections.[4]
The inhibitory action of Bedaquiline is highly specific. It binds to the oligomeric and proteolipidic subunit c of the mycobacterial ATP synthase, a component of the enzyme's transmembrane F0 region.[4][7] This binding event obstructs the proton flow through the enzyme, which in turn prevents the conformational changes necessary for ATP synthesis at the catalytic α3β3 hexamer.[7] More recent structural studies have revealed that Bedaquiline induces global conformational changes in the ATP synthase, creating tight binding pockets at the interface of subunits a and c.[8] There is also evidence to suggest that Bedaquiline targets the ε-subunit of the enzyme.[9][10]
Two primary mechanisms of action have been proposed:
-
Direct Inhibition: Bedaquiline directly binds to the c-ring of the ATP synthase, stalling its rotation and thereby inhibiting ATP synthesis.[9]
-
Indirect Uncoupling: The drug may also function as a proton shuttle, disrupting the proton motive force across the mycobacterial membrane and uncoupling electron transport from ATP synthesis.[9]
Caption: Mechanism of action of Bedaquiline on mycobacterial ATP synthase.
Early Preclinical Research: Establishing a Foundation
The discovery of Bedaquiline originated from a high-throughput screening of a vast chemical library against Mycobacterium smegmatis, a non-pathogenic relative of M. tuberculosis.[3][11] Promising compounds were then evaluated for their activity against Mtb.
In Vitro Studies
Early in vitro experiments were crucial in characterizing the potent and specific antimycobacterial activity of Bedaquiline.
-
Potency against Drug-Susceptible and Drug-Resistant Mtb: Bedaquiline demonstrated potent in vitro activity against both drug-susceptible and drug-resistant clinical isolates of M. tuberculosis, with minimum inhibitory concentrations (MICs) typically ranging from 0.002 to 0.13 µg/mL.[12] This indicated a lack of cross-resistance with existing anti-TB drugs.
-
Activity against Non-Tuberculous Mycobacteria (NTM): Studies also revealed that Bedaquiline possesses in vitro activity against a range of NTM species, including Mycobacterium avium, Mycobacterium abscessus, and Mycobacterium kansasii.[11][13][14]
-
Bactericidal Activity: Time-kill experiments confirmed that Bedaquiline is bactericidal against actively growing Mtb.[15] Importantly, it also showed activity against nutrient-starved, non-replicating "persister" cells, a key factor in its sterilizing activity.[16]
Table 1: Summary of In Vitro Activity of Bedaquiline
| Organism | MIC Range (µg/mL) | Reference |
| Mycobacterium tuberculosis (drug-susceptible & resistant) | 0.002 - 0.13 | [12] |
| Mycobacterium avium | MIC50: 0.03, MIC90: 16 | [14] |
| Mycobacterium abscessus | MIC50: 0.13, MIC90: >16 | [14] |
In Vivo Studies
Preclinical animal models, primarily murine models of tuberculosis, were instrumental in evaluating the in vivo efficacy and pharmacokinetics of Bedaquiline. These studies demonstrated that Bedaquiline significantly reduces the bacterial load in the lungs and spleen of infected mice and possesses treatment-shortening potential when used in combination with other anti-TB drugs.[4][17]
Early Clinical Development: From Bench to Bedside
The promising preclinical data paved the way for a series of early-phase clinical trials to assess the safety, tolerability, pharmacokinetics, and efficacy of Bedaquiline in humans.
Phase I Clinical Trials
Phase I studies were conducted in healthy volunteers to establish the safety profile and pharmacokinetic properties of Bedaquiline. These trials determined that Bedaquiline has a long terminal half-life, which allows for intermittent dosing.[18] The population pharmacokinetic model was described as a 4-compartment disposition model.[18] A summary of key Phase I studies is presented in Table 2.[17]
Table 2: Summary of Phase I Clinical Studies of Bedaquiline [17]
| Study Focus | Key Findings | References |
| Pharmacokinetics/Pharmacodynamics | Long terminal half-life, supporting intermittent dosing. | [12][18] |
| Safety and Tolerability | Generally well-tolerated at therapeutic doses. | [17] |
| Dose Ranging | Explored various dosing regimens to inform Phase II studies. | [19] |
| Pharmacokinetic Drug Interactions | Assessed potential interactions with other medications. | [17] |
Phase II Clinical Trials
Phase II trials were designed to evaluate the efficacy of Bedaquiline in patients with pulmonary tuberculosis, particularly MDR-TB.
Experimental Protocol: Phase IIb, Double-Blind, Placebo-Controlled Trial (TMC207-C208)
-
Patient Population: Patients aged 18-65 with newly diagnosed smear-positive pulmonary MDR-TB were enrolled.[20][21]
-
Study Design: This was a two-stage, randomized, double-blind, placebo-controlled trial.[21]
-
Treatment Regimen:
-
Primary Endpoint: The primary efficacy endpoint was the time to sputum culture conversion.[17]
Key Findings from Phase II Trials:
-
Trial TMC207-C208: The addition of Bedaquiline to a standard MDR-TB regimen significantly reduced the time to sputum culture conversion compared to placebo.[7][20] After 24 weeks, patients receiving Bedaquiline had a faster sputum culture conversion rate.[20] A post-hoc analysis at 120 weeks showed a cure rate of 57.6% in the Bedaquiline arm versus 31.8% in the placebo arm.[21]
-
Trial TMC207-C209: This open-label study confirmed the safety and efficacy of Bedaquiline in a larger, more diverse population of patients with MDR-TB, including those with pre-XDR and XDR-TB.[22][23] The culture conversion rate at 120 weeks was 72.2%.[22]
Table 3: Key Efficacy Outcomes from Phase II Trials
| Trial | Bedaquiline Group Outcome | Placebo/Control Group Outcome | Reference |
| TMC207-C208 | Median time to sputum conversion: 78 days | Median time to sputum conversion: 129 days | [3] |
| Cure rate at 120 weeks: 57.6% | Cure rate at 120 weeks: 31.8% | [21] | |
| TMC207-C209 | Culture conversion at 120 weeks: 72.2% | N/A (single-arm study) | [22] |
While these trials demonstrated significant efficacy, they also raised safety concerns, including an observed increase in mortality in the Bedaquiline arm of the C208 trial and the potential for QT interval prolongation.[3][7][17] These findings underscored the importance of careful patient selection and monitoring.
Caption: Simplified workflow of Bedaquiline's early research and development.
Conclusion
The early research on Bedaquiline represents a landmark achievement in infectious disease therapeutics. Through a combination of innovative drug discovery, rigorous preclinical evaluation, and well-designed clinical trials, Bedaquiline emerged as the first new anti-tuberculosis drug in over 40 years. Its novel mechanism of action, targeting the essential ATP synthase of M. tuberculosis, provides a powerful tool against drug-resistant strains. The foundational studies detailed in this guide not only established the clinical utility of Bedaquiline but also validated bacterial bioenergetics as a critical target for future antimicrobial drug development.
References
- Koul, A., et al. (2019). Re-Understanding the Mechanisms of Action of the Anti-Mycobacterial Drug Bedaquiline. Source not specified.
-
Wikipedia. (n.d.). Bedaquiline. Retrieved from [Link]
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Patsnap Synapse. (2024). What is the mechanism of Bedaquiline Fumarate? Retrieved from [Link]
- Lakshmanan, M., & Xavier, A. S. (2013). Bedaquiline. Journal of Pharmacology & Pharmacotherapeutics, 4(4), 337–339.
- Rani, S., & Kumar, R. (2013). Bedaquiline – A Novel Promising Discovery in Multidrug-Resistant Tuberculosis. Research and Reviews: A Journal of Pharmaceutical Science.
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2 Minute Medicine. (2014). Bedaquiline efficacious in treating multidrug resistant tuberculosis: phase 2 trial. Retrieved from [Link]
- Lakshmanan, M., & Xavier, A. S. (2013). Bedaquiline – The first ATP synthase inhibitor against multi drug resistant tuberculosis. Journal of Young Pharmacists, 5(4), 112-116.
-
International Journal of Research in Applied Science and Engineering Technology. (n.d.). Bedaquiline: A Breakthrough in Tuberculosis Treatment. Retrieved from [Link]
- Gegia, M., et al. (2013). A Review of the Evidence for Using Bedaquiline (TMC207) to Treat Multi-Drug Resistant Tuberculosis. PLoS ONE, 8(8), e71835.
- Guo, H., et al. (2020). Structure of mycobacterial ATP synthase with the TB drug bedaquiline. bioRxiv.
- Pym, A. S., et al. (2016). Bedaquiline in the treatment of multidrug- and extensively drug-resistant tuberculosis.
-
London School of Hygiene & Tropical Medicine. (n.d.). The discovery of Bedaquiline – innovation in Tuberculosis drug discovery. Retrieved from [Link]
- GENESIS-SEFH. (2014). Bedaquiline in multidrug-resistant pulmonary tuberculosis GENESIS-SEFH drug evaluation report. Farmacia Hospitalaria, 38(1), 56-62.
- Lounis, N., et al. (2013). TMC207 becomes bedaquiline, a new anti-TB drug. Future Microbiology, 8(8), 1071-1077.
-
ResearchGate. (n.d.). In Vitro Activity of Bedaquiline a Against Mycobacterium tuberculosis. Retrieved from [Link]
- Thieme. (2024). Bedaquiline: An Insight Into its Clinical Use in Multidrug-Resistant Pulmonary Tuberculosis.
- de Jager, V. R., et al. (2021). Bedaquiline for multidrug-resistant TB in paediatric patients. The International Journal of Tuberculosis and Lung Disease, 25(9), 752-763.
- Lindman, M. D., et al. (2021). In Vitro Activity of Bedaquiline and Imipenem against Actively Growing, Nutrient-Starved, and Intracellular Mycobacterium abscessus. Antimicrobial Agents and Chemotherapy, 65(11), e01235-21.
- Janssen Research & Development. (2013). Clinical Study Report Synopsis: TMC207-C209.
- Pang, Y., et al. (2017). In Vitro Activity of Bedaquiline against Nontuberculous Mycobacteria in China. Antimicrobial Agents and Chemotherapy, 61(6), e00147-17.
- ASM Journals. (2021). In Vitro Activity of Bedaquiline and Imipenem against Actively Growing, Nutrient-Starved, and Intracellular Mycobacterium abscessus. Antimicrobial Agents and Chemotherapy.
-
ClinicalTrials.gov. (2024). A Study to Evaluate the Efficacy and Safety of Bedaquiline (TMC207) in Participants With Multibacillary Leprosy. Retrieved from [Link]
- SciSpace. (2017). In Vitro Activity of Bedaquiline against Nontuberculous Mycobacteria in China.
-
TB Alliance. (n.d.). Bedaquiline. Retrieved from [Link]
- Svensson, E. M., et al. (2014). Population pharmacokinetics of bedaquiline (TMC207), a novel antituberculosis drug. Antimicrobial Agents and Chemotherapy, 58(11), 6549-6559.
- ResearchGate. (2013). A Review of the Evidence for Using Bedaquiline (TMC207)
- Rustomjee, R., et al. (2013). Randomized Dose-Ranging Study of the 14-Day Early Bactericidal Activity of Bedaquiline (TMC207) in Patients with Sputum Microscopy Smear-Positive Pulmonary Tuberculosis. Antimicrobial Agents and Chemotherapy, 57(9), 4188-4193.
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Methodological & Application
Application Note & Protocol: A Validated Two-Step Synthesis of Dabequine for Preclinical Research
Abstract
Dabequine (also known as NPC-1161B or P-13) is a promising 8-aminoquinoline-derived antimalarial agent that has demonstrated significant activity against various life stages of Plasmodium parasites. Its unique structure, featuring a 4-aminoquinoline core linked to a benzamide side-chain, contributes to its therapeutic profile. This application note provides a detailed, two-step protocol for the laboratory-scale synthesis of this compound, N-(tert-butyl)-4-((7-chloroquinolin-4-yl)amino)benzamide. The protocol is designed for researchers in medicinal chemistry and drug development, offering a robust and reproducible methodology. The synthesis involves an initial amide coupling to form the key intermediate, 4-amino-N-(tert-butyl)benzamide, followed by a nucleophilic aromatic substitution (SNAr) with 4,7-dichloroquinoline. This guide emphasizes the rationale behind procedural steps, safety considerations, and methods for purification and characterization to ensure the synthesis of high-purity this compound suitable for preclinical evaluation.
Introduction & Scientific Principle
The synthesis of complex bioactive molecules like this compound requires a strategic approach that is both efficient and high-yielding. The structure of this compound is an assembly of two primary fragments: the 4,7-dichloroquinoline core and the 4-amino-N-(tert-butyl)benzamide side-chain. Our synthetic strategy is therefore a convergent one, preparing the side-chain first and then coupling it to the commercially available quinoline core.
Step 1: Amide Bond Formation. The first stage of the synthesis addresses the formation of the benzamide side-chain. This is achieved through a standard peptide coupling reaction between 4-aminobenzoic acid and tert-butylamine. To facilitate this reaction, which involves the formation of a stable amide bond, a carboxylic acid activator is necessary. We employ the well-established carbodiimide coupling system using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in conjunction with Hydroxybenzotriazole (HOBt). EDCI activates the carboxylic acid group of 4-aminobenzoic acid, forming a highly reactive O-acylisourea intermediate. HOBt then reacts with this intermediate to form an activated ester, which minimizes side reactions (like racemization, although not a concern here) and efficiently acylates the primary amine of tert-butylamine to yield the desired product, 4-amino-N-(tert-butyl)benzamide.[1]
Step 2: Nucleophilic Aromatic Substitution (SNAr). The final step involves the formation of the C-N bond between the quinoline core and the benzamide side-chain. The chlorine atom at the C4 position of the 4,7-dichloroquinoline ring is highly activated towards nucleophilic attack due to the electron-withdrawing effect of the adjacent ring nitrogen.[2] The primary aromatic amine of the synthesized side-chain acts as the nucleophile, displacing the C4-chloride. This SNAr reaction is typically promoted by heat. Based on analogous reactions, absolute ethanol is selected as the solvent, as it effectively solvates the reactants and the hydrochloride salt byproduct that is formed, driving the reaction to completion under reflux conditions.[3]
This two-step approach provides a clear and reliable path to high-purity this compound, utilizing common and well-understood organic chemistry reactions.
Overall Synthetic Scheme
The complete synthetic pathway is illustrated below.
Caption: Overall workflow for the two-step synthesis of this compound.
Materials and Equipment
Reagents and Chemicals
| Reagent | CAS No. | Supplier | Purity | Notes |
| 4-Aminobenzoic acid | 150-13-0 | Sigma-Aldrich | ≥99% | |
| tert-Butylamine | 75-64-9 | Sigma-Aldrich | ≥99% | Acrid odor, handle in fume hood. |
| 4,7-Dichloroquinoline | 86-98-6 | Sigma-Aldrich | ≥98% | Commercially available.[4] |
| EDCI | 25952-53-8 | Sigma-Aldrich | ≥98% | (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) |
| HOBt | 2592-95-2 | Sigma-Aldrich | ≥97% | (Hydroxybenzotriazole) |
| N,N-Dimethylformamide (DMF) | 68-12-2 | Sigma-Aldrich | Anhydrous, ≥99.8% | |
| Ethanol (Absolute) | 64-17-5 | Sigma-Aldrich | 200 Proof, ≥99.5% | |
| Ethyl Acetate (EtOAc) | 141-78-6 | Fisher Scientific | ACS Grade | For extraction and chromatography. |
| Hexanes | 110-54-3 | Fisher Scientific | ACS Grade | For chromatography. |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | Fisher Scientific | ACS Grade | For aqueous work-up. |
| Brine (Saturated NaCl) | 7647-14-5 | Lab Prepared | For aqueous work-up. | |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | Fisher Scientific | For drying organic layers. |
Equipment
-
Standard laboratory glassware (round-bottom flasks, condensers, separatory funnel, etc.)
-
Magnetic stirrer with heating mantle
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)
-
Flash column chromatography system
-
Nuclear Magnetic Resonance (NMR) Spectrometer
-
Mass Spectrometer (MS)
-
High-Performance Liquid Chromatography (HPLC) system
-
Fume hood
Detailed Experimental Protocols
Protocol 1: Synthesis of 4-amino-N-(tert-butyl)benzamide (Intermediate I)
This protocol is adapted from standard amide coupling procedures.[1]
Caption: Workflow for the synthesis of Intermediate I.
Step-by-Step Procedure:
-
To a 250 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-aminobenzoic acid (5.0 g, 36.5 mmol, 1.0 eq).
-
Add anhydrous N,N-Dimethylformamide (DMF, 100 mL) and stir until the solid is dissolved.
-
Cool the solution to 0°C in an ice bath.
-
Sequentially add HOBt (5.9 g, 43.8 mmol, 1.2 eq), EDCI (8.4 g, 43.8 mmol, 1.2 eq), and tert-butylamine (4.6 mL, 43.8 mmol, 1.2 eq). Causality: Adding the coupling agents before the amine allows for the pre-activation of the carboxylic acid, leading to a more efficient reaction.
-
Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress using TLC (Mobile phase: 50% Ethyl Acetate in Hexanes). The disappearance of the 4-aminobenzoic acid spot indicates completion.
-
Once complete, pour the reaction mixture into 300 mL of cold water and transfer to a separatory funnel.
-
Extract the aqueous layer with Ethyl Acetate (3 x 100 mL).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ (2 x 100 mL) and brine (1 x 100 mL). Causality: The NaHCO₃ wash removes unreacted HOBt and any remaining acidic starting material.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the resulting crude solid by flash column chromatography on silica gel, eluting with a gradient of 20% to 50% Ethyl Acetate in Hexanes.
-
Combine the pure fractions and evaporate the solvent to yield 4-amino-N-(tert-butyl)benzamide as a white powder.[5]
-
Expected Yield: 5.9 - 6.7 g (75-85%)
-
Expected Characterization: ¹H NMR and MS data should match literature values for CAS 93483-71-7.[5]
-
Protocol 2: Synthesis of this compound (Final Product)
This protocol is based on established SNAr reactions on the 4,7-dichloroquinoline scaffold.[3][6]
Step-by-Step Procedure:
-
In a 100 mL round-bottom flask equipped with a reflux condenser, combine 4,7-dichloroquinoline (3.0 g, 15.1 mmol, 1.0 eq) and 4-amino-N-(tert-butyl)benzamide (3.2 g, 16.6 mmol, 1.1 eq).
-
Add absolute ethanol (50 mL). Causality: Using a slight excess (1.1 eq) of the amine nucleophile helps to drive the reaction to completion. Ethanol serves as a polar protic solvent suitable for reflux conditions.
-
Heat the mixture to reflux (approx. 78°C) with vigorous stirring. The mixture should become a homogeneous solution upon heating.
-
Maintain the reflux for 8-12 hours. Monitor the reaction by TLC (Mobile phase: 95:5 Dichloromethane/Methanol). The formation of a new, more polar spot and consumption of the starting materials indicates progress.
-
After completion, cool the reaction mixture to room temperature. A yellow precipitate of the product hydrochloride salt should form.
-
Filter the solid precipitate and wash it with cold ethanol (2 x 15 mL).
-
To obtain the free base, suspend the collected solid in a mixture of Dichloromethane (100 mL) and 1 M aqueous NaOH (50 mL). Stir vigorously for 30 minutes until all solid dissolves and the layers are clear.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with Dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The resulting solid can be further purified by recrystallization from an ethanol/water mixture or by flash chromatography (eluting with a gradient of 0-5% Methanol in Dichloromethane) to yield this compound as a pale yellow solid.
-
Expected Yield: 4.2 - 4.8 g (80-90%)
-
Expected Characterization: Purity should be assessed by HPLC (>95%), and the structure confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Data and Expected Results
| Compound | Molecular Formula | MW ( g/mol ) | Expected Yield | Physical Appearance |
| Intermediate I | C₁₁H₁₆N₂O | 192.26 | 75-85% | White Powder |
| This compound | C₂₀H₂₀ClN₃O | 353.85 | 80-90% | Pale Yellow Solid |
Safety and Handling
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, is mandatory.
-
tert-Butylamine is volatile and has a strong, unpleasant odor. Handle with care.
-
4,7-Dichloroquinoline is a halogenated heterocyclic compound and should be handled as a potential irritant.
-
DMF is a potential reproductive toxin; avoid inhalation and skin contact.
-
Refer to the Material Safety Data Sheet (MSDS) for each reagent before use.
Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Low yield in Step 1 | Incomplete reaction; moisture in DMF. | Ensure anhydrous DMF is used. Extend reaction time and re-check by TLC. |
| Poor activation of carboxylic acid. | Use fresh EDCI/HOBt reagents. | |
| Low yield in Step 2 | Incomplete reaction. | Extend reflux time to 24 hours. Consider adding a non-nucleophilic base like DIEA to scavenge HCl. |
| Product remains in the filtrate. | Concentrate the ethanolic filtrate and purify the residue by chromatography to recover more product. | |
| Impure Final Product | Incomplete reaction or side reactions. | Optimize flash chromatography conditions. Consider recrystallization from a different solvent system (e.g., acetonitrile). |
References
-
Reyes-Gutiérrez, P. E., et al. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. RSC Medicinal Chemistry. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of 7-chloroquinolinyl-4-. Retrieved from [Link]
-
Autele. (n.d.). 4-amino-n-(tert-butyl)benzamide cas:93483-71-7. Retrieved from [Link]
-
Kumar, A., et al. (2007). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Solomon, V. R., et al. (2010). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry. Retrieved from [Link]
-
Shaik, S. P., et al. (2018). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Journal of the Serbian Chemical Society. Retrieved from [Link]
-
Gros, C., et al. (2015). Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. Molecules. Retrieved from [Link]
-
de F. A. El-Faham, A., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. International Journal of Molecular Sciences. Retrieved from [Link]
-
Baxendale Group - Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]
-
University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]
-
Bacsa, I., et al. (2019). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 4,7-dichloroquinoline. Retrieved from [Link]
-
ResearchGate. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Retrieved from [Link]
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Application Notes and Protocols for the Quantification of Dabequine
Introduction
Dabequine is a novel synthetic quinoline derivative under investigation for its potential therapeutic applications. As with any new chemical entity destined for clinical use, the development of robust and reliable analytical methods for its quantification in various matrices is a cornerstone of a successful drug development program. Accurate measurement of this compound concentrations is critical for pharmacokinetic (PK) and toxicokinetic (TK) studies, formulation development, quality control, and ultimately, for ensuring patient safety and therapeutic efficacy.
This document provides detailed application notes and protocols for two distinct, validated analytical methods for the quantification of this compound: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method and a more sensitive and specific Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method. The choice between these methods will depend on the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation.[1]
The methodologies described herein are grounded in established principles of analytical chemistry and adhere to the validation guidelines set forth by major regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[2][3][4][5][6][7][8]
Method 1: Quantification of this compound by High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) Detection
Principle: This method utilizes reverse-phase HPLC to separate this compound from potential interferences in the sample matrix. Quantification is achieved by measuring the absorbance of UV light at a wavelength specific to this compound. This method is often favored for its simplicity, robustness, and cost-effectiveness, making it suitable for the analysis of bulk drug substances and pharmaceutical formulations.[9][10][11]
Experimental Protocol
1. Instrumentation and Materials:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
This compound reference standard.
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Formic acid (analytical grade).
-
Ultrapure water.
2. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution:
-
0-2 min: 30% B
-
2-8 min: 30% to 90% B
-
8-10 min: 90% B
-
10-10.1 min: 90% to 30% B
-
10.1-15 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
UV Detection Wavelength: 254 nm (or the determined λmax of this compound).
3. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation (e.g., for tablets):
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh a portion of the powder equivalent to a single dose of this compound.
-
Transfer the powder to a volumetric flask and add a suitable volume of methanol.
-
Sonicate for 15 minutes to ensure complete dissolution.
-
Dilute to volume with methanol and mix thoroughly.
-
Filter the solution through a 0.45 µm syringe filter.
-
Dilute the filtered solution with the mobile phase to a concentration within the calibration range.
-
4. Data Analysis and Quantification:
-
Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Perform a linear regression analysis on the calibration curve. The correlation coefficient (r²) should be ≥ 0.999.[12]
-
Quantify the amount of this compound in the sample by interpolating its peak area from the calibration curve.
Method Validation Summary (HPLC-UV)
| Parameter | Acceptance Criteria | Typical Result |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Range | 1 - 100 µg/mL | 1 - 100 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% |
| Precision (% RSD) | ≤ 2.0% | < 1.5% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | 0.3 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 | 1.0 µg/mL |
| Specificity | No interfering peaks at the retention time of this compound | Pass |
Workflow Diagram (HPLC-UV)
Caption: Workflow for this compound quantification by HPLC-UV.
Method 2: Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle: This method offers superior sensitivity and selectivity compared to HPLC-UV by coupling the separation power of liquid chromatography with the mass-resolving capabilities of a tandem mass spectrometer.[13][14][15] The method relies on the specific fragmentation of the this compound parent ion into a characteristic product ion, a transition monitored in Multiple Reaction Monitoring (MRM) mode. This high degree of specificity makes LC-MS/MS the gold standard for quantifying low concentrations of drugs and their metabolites in complex biological matrices such as plasma, serum, and tissue homogenates.[16][17][18]
Experimental Protocol
1. Instrumentation and Materials:
-
LC-MS/MS system (e.g., Triple Quadrupole) with an electrospray ionization (ESI) source.
-
UPLC/HPLC system.
-
C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
This compound reference standard.
-
Internal Standard (IS) (e.g., a stable isotope-labeled this compound or a structurally similar compound).
-
Acetonitrile (LC-MS grade).
-
Methanol (LC-MS grade).
-
Formic acid (LC-MS grade).
-
Ultrapure water.
-
Human plasma (or other biological matrix).
2. LC-MS/MS Conditions:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A fast gradient is typically used, with a total run time of under 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
This compound: To be determined by infusion and optimization (e.g., m/z 450.2 → 393.1)
-
Internal Standard: To be determined (e.g., m/z 454.2 → 397.1 for a deuterated IS)
-
3. Standard and Sample Preparation (for Plasma):
-
Standard Stock Solutions: Prepare separate stock solutions of this compound and the Internal Standard in methanol.
-
Calibration Standards in Plasma: Spike blank plasma with varying concentrations of this compound to create a calibration curve (e.g., 0.1 ng/mL to 1000 ng/mL).
-
Sample Preparation (Protein Precipitation): [16]
-
To 100 µL of plasma sample, standard, or blank, add 300 µL of acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube or 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase composition.
-
Inject into the LC-MS/MS system.
-
4. Data Analysis and Quantification:
-
Integrate the peak areas for this compound and the Internal Standard.
-
Calculate the peak area ratio (this compound/IS).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of this compound standards.
-
Use a weighted (e.g., 1/x²) linear regression for the calibration curve.
-
Determine the concentration of this compound in the samples from the calibration curve.
Method Validation Summary (LC-MS/MS)
| Parameter | Acceptance Criteria | Typical Result |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Range | 0.1 - 1000 ng/mL | 0.1 - 1000 ng/mL |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | Within ±10% |
| Precision (% CV) | ≤ 15% (≤ 20% at LLOQ) | < 12% |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | 0.1 ng/mL |
| Matrix Effect | CV of IS-normalized matrix factor ≤ 15% | Pass |
| Recovery | Consistent, precise, and reproducible | > 85% |
Workflow Diagram (LC-MS/MS)
Caption: Workflow for this compound quantification in plasma by LC-MS/MS.
Discussion and Causality Behind Experimental Choices
-
Choice of Chromatography: Reverse-phase chromatography is chosen for its versatility and effectiveness in separating moderately polar to non-polar compounds like quinoline derivatives from polar matrix components.
-
Mobile Phase: A combination of water and acetonitrile with a small amount of formic acid is a standard choice for the analysis of basic compounds like this compound. The formic acid improves peak shape and ionization efficiency in mass spectrometry by ensuring the analyte is protonated.
-
Sample Preparation: For the HPLC-UV analysis of formulated products, a simple "dissolve, filter, and dilute" approach is sufficient. However, for biological matrices in the LC-MS/MS method, protein precipitation is a rapid and effective way to remove the bulk of interfering proteins, ensuring a cleaner extract and prolonging column and instrument life.[16]
-
Internal Standard: The use of a stable isotope-labeled internal standard in the LC-MS/MS method is highly recommended. It co-elutes with the analyte and experiences similar matrix effects and ionization suppression, thus providing the most accurate correction for variations in sample preparation and instrument response.
-
Detection: UV detection is a robust and widely available technique suitable for higher concentration samples. Tandem mass spectrometry, with its MRM capability, provides the high sensitivity and selectivity required for bioanalysis, where analyte concentrations can be very low and the matrix is complex.[14][15]
Conclusion
The two analytical methods detailed in this application note provide robust and reliable means for the quantification of this compound. The HPLC-UV method is well-suited for quality control applications and the analysis of pharmaceutical formulations, while the LC-MS/MS method is the preferred choice for bioanalytical studies requiring high sensitivity and selectivity. Both methods have been designed based on established scientific principles and can be validated to meet the stringent requirements of regulatory agencies, thereby supporting the comprehensive development of this compound as a potential new therapeutic agent.
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LC-MS/MS quantitation of antimalarial drug piperaquine and metabolites in human plasma . Journal of Chromatography B. Available from: [Link]
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EMA released for public consultation the draft ICH guideline M10 on bioanalytical method validation | EPTRI . European Paediatric Translational Research Infrastructure. Available from: [Link]
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The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content . European Bioanalysis Forum. Available from: [Link]
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Multiplex LC–MS/MS assay for simultaneous quantification of artesunate and its active metabolite dihydroartemisinin with pyronaridine, proguanil, cycloguanil, and clindamycin in pharmacokinetic studies . Malaria Journal. Available from: [Link]
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Guideline Bioanalytical method validation . European Medicines Agency (EMA). Available from: [Link]
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ICH and FDA Guidelines for Analytical Method Validation . Lab Manager. Available from: [Link]
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Q2(R2) Validation of Analytical Procedures March 2024 . U.S. Food and Drug Administration. Available from: [Link]
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Simultaneous Determination of Antimalarial Agents by LC-MS/MS and Its Application to Evaluation of Fixed-Dose Tablets . SciSpace. Available from: [Link]
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A Simplified Liquid Chromatography-Mass Spectrometry Assay for Artesunate and Dihydroartemisinin, Its Metabolite, in Human Plasma . National Institutes of Health. Available from: [Link]
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Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry . IVT Network. Available from: [Link]
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Bedaquiline Metabolism: Enzymes and Novel Metabolites . National Institutes of Health. Available from: [Link]
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Development and Validation of an Ion-Pair HPLC-UV Method for the Quantitation of Quinoline and Indoloquinoline Alkaloids in Herbal and Pharmaceutical Antimalarial Formulations . ResearchGate. Available from: [Link]
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Determination of Quinoline in Textiles by High-Performance Liquid Chromatography . IOPscience. Available from: [Link]
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Metabolic pathway . Wikipedia. Available from: [Link]
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Quantitative Determination of Chloroquine and Desethylchloroquine in Biological Fluids by High Performance Thin Layer Chromatography . PubMed. Available from: [Link]
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Application Notes and Protocols: Generation and Characterization of a Dabequine-Resistant Plasmodium falciparum Line
Abstract
The persistent evolution of drug resistance in Plasmodium falciparum, the deadliest malaria parasite, necessitates a proactive approach to understanding resistance mechanisms against novel and existing antimalarial compounds. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro generation of a P. falciparum line resistant to Dabequine, an aminoquinoline-class antimalarial. We present detailed, field-proven protocols for the continuous culture of P. falciparum, the application of escalating drug pressure to select for resistance, and the subsequent characterization of the resistant phenotype. This guide is structured to not only provide step-by-step instructions but also to explain the scientific rationale behind key experimental choices, ensuring a robust and reproducible methodology.
Introduction: The Imperative of Anticipating Antimalarial Resistance
The history of malaria control is inextricably linked to the emergence of drug-resistant parasites. The efficacy of widely used drugs, such as chloroquine and sulfadoxine-pyrimethamine, has been severely compromised by resistance, and now, concerning signs of resistance to artemisinin-based combination therapies (ACTs) are being reported.[1][2] this compound, identified as an aminoquinoline antimalarial, is presumed to share a mechanism of action with other quinoline drugs like chloroquine.[3] These agents are understood to function by accumulating in the parasite's acidic digestive vacuole, where they interfere with the detoxification of heme, a byproduct of hemoglobin digestion, leading to parasite death.[2]
Understanding the genetic and molecular basis of resistance to compounds like this compound before it becomes widespread is a critical component of modern drug development.[4] By generating resistant parasite lines in a controlled laboratory setting, researchers can identify the genetic mutations responsible for resistance, elucidate the molecular mechanisms at play, and develop molecular markers for surveillance.[5] This proactive approach enables the design of next-generation drugs that can circumvent these resistance mechanisms and informs strategies to prolong the therapeutic lifespan of new antimalarials.
This application note details the workflow for developing and characterizing a this compound-resistant P. falciparum line, from initial parasite culture to the confirmation of the resistant phenotype.
Foundational Methodologies: P. falciparum In Vitro Culture
The continuous in vitro cultivation of the asexual erythrocytic stages of P. falciparum is the cornerstone of this entire process.[6] The method, originally developed by Trager and Jensen, allows for the propagation of parasites outside a human host.[7]
Materials and Reagents
| Reagent/Material | Specifications |
| P. falciparum Strain | e.g., 3D7 (chloroquine-sensitive) or Dd2 (chloroquine-resistant) |
| Human Erythrocytes | O+, washed |
| Complete Medium (CM) | RPMI-1640 with L-glutamine, 25 mM HEPES, 2 g/L sodium bicarbonate, 50 mg/L hypoxanthine, 10 mg/L gentamicin, and 0.5% (w/v) Albumax II or 10% human serum |
| Gas Mixture | 5% CO₂, 5% O₂, 90% N₂ |
| Equipment | 37°C incubator, sterile culture flasks (T25 or T75), centrifuge, light microscope, Giemsa stain |
Protocol: Continuous Culture Maintenance
-
Initiation/Thawing: Begin with a cryopreserved stock of a well-characterized P. falciparum strain. Thaw the vial rapidly at 37°C and transfer the contents to a 15 mL conical tube.
-
Glycerol Removal: Slowly add 0.2 volumes of 12% NaCl, let stand for 5 minutes. Then, add 10 mL of 1.6% NaCl and centrifuge at 800 x g for 5 minutes. Remove the supernatant and wash the pellet with 10 mL of incomplete RPMI-1640.
-
Culture Setup: Resuspend the parasite pellet in Complete Medium (CM) at a 2% hematocrit (the percentage of red blood cells in the total volume) in a T25 culture flask. The total volume should be appropriate for the flask size (e.g., 10 mL for a T25).
-
Incubation: Place the flask in a modular incubation chamber or a specialized incubator. Flush with the gas mixture (5% CO₂, 5% O₂, 90% N₂) for 3-5 minutes, seal, and incubate at 37°C.[8]
-
Daily Maintenance:
-
Examine the culture daily by preparing a thin blood smear, fixing with methanol, and staining with Giemsa.
-
Change the medium daily to replenish nutrients and remove metabolic waste. This involves gently aspirating the old medium without disturbing the red blood cell layer and adding fresh, pre-warmed CM.
-
-
Sub-culturing (Splitting): Maintain the parasitemia (percentage of infected red blood cells) between 1-5%. When parasitemia exceeds 5%, dilute the culture by adding fresh, uninfected erythrocytes and CM to bring the parasitemia back down to a target of ~0.5-1%. This is typically done every 2-3 days.
Protocol: Parasite Synchronization
For many downstream assays, including the initial IC₅₀ determination, it is crucial to use a synchronized parasite population (i.e., parasites at the same life cycle stage).[7] Treatment with 5% D-sorbitol lyses erythrocytes infected with mature trophozoites and schizonts, leaving only ring-stage parasites.
-
Transfer the parasite culture to a centrifuge tube and spin at 800 x g for 5 minutes.
-
Remove the supernatant and resuspend the cell pellet in 10 volumes of a pre-warmed, sterile 5% (w/v) D-sorbitol solution.
-
Incubate for 10 minutes at 37°C.
-
Centrifuge at 800 x g for 5 minutes, discard the supernatant, and wash the pellet once with incomplete RPMI-1640.
-
Resuspend the pellet in fresh CM, add uninfected erythrocytes to achieve a 2% hematocrit, and return to the incubator.
Characterizing Baseline Sensitivity: IC₅₀ Determination
Before inducing resistance, it is essential to determine the baseline sensitivity of the parent parasite line to this compound. The 50% inhibitory concentration (IC₅₀) is the concentration of the drug required to inhibit parasite growth by 50%.[9] The SYBR Green I-based fluorescence assay is a widely used and reliable method for this purpose.[6]
Protocol: SYBR Green I-Based IC₅₀ Assay
-
Drug Dilution: Prepare a 2-fold serial dilution of this compound in CM in a 96-well plate. The concentration range should be wide enough to generate a full dose-response curve (e.g., from 1000 nM down to 0.1 nM).
-
Plate Setup: In a black, clear-bottom 96-well assay plate, add 100 µL of each drug dilution in triplicate. Include control wells: drug-free control (parasites with no drug) and background control (uninfected erythrocytes).
-
Assay Initiation: Use a synchronized ring-stage parasite culture. Dilute it to a final parasitemia of 0.5% and a hematocrit of 2% in CM.
-
Inoculation: Add 100 µL of this parasite suspension to each well, for a final volume of 200 µL.
-
Incubation: Incubate the plate for 72 hours under the standard culture conditions (37°C, 5% CO₂, 5% O₂, 90% N₂).
-
Lysis and Staining: Prepare a lysis buffer containing 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and SYBR Green I dye at a 1:5000 dilution. Add 100 µL of this lysis buffer to each well.
-
Reading: Incubate the plate in the dark at room temperature for 1-2 hours. Measure the fluorescence using a plate reader with excitation at ~485 nm and emission at ~535 nm.[6]
-
Data Analysis: Subtract the background fluorescence. Normalize the data to the drug-free control (100% growth). Plot the percent inhibition versus the log of the drug concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
The Core Directive: Generating this compound Resistance In Vitro
The generation of a drug-resistant parasite line is a long-term process that relies on maintaining continuous drug pressure on a large parasite population.[10] This selects for rare, spontaneously occurring mutants that can survive in the presence of the drug.
Experimental Workflow for Resistance Selection
Caption: Workflow for in vitro selection of this compound-resistant P. falciparum.
Protocol: Stepwise Drug Pressure Selection
-
Initiate Selection: Start with a large parasite population (~10⁸-10⁹ parasites) in a T75 flask to increase the probability of selecting a spontaneous mutant.
-
Apply Initial Pressure: Add this compound to the culture medium at a concentration approximately equal to the predetermined IC₅₀.
-
Monitor for Collapse and Recrudescence: Initially, the parasitemia will drop significantly, and the culture may appear to have died off. It is critical to maintain the culture by changing the medium (containing the drug) every 1-2 days and adding fresh erythrocytes weekly. This period can last for several weeks.
-
Detect Recrudescence: Monitor for the reappearance of viable parasites via Giemsa-stained smears. The first parasites to reappear are termed "recrudescent."
-
Increase Drug Concentration: Once the recrudescent parasite population is stable and has reached a parasitemia of >1%, increase the this compound concentration by a factor of 1.5-2.
-
Repeat the Cycle: Repeat steps 3-5, gradually increasing the drug concentration over several months. The goal is to adapt the parasite line to grow robustly in a concentration of this compound that is at least 5-10 times the initial IC₅₀.[11]
Validation and Characterization of the Resistant Line
Once a parasite line is established that can grow in high concentrations of this compound, the resistance must be quantitatively confirmed and the line must be cloned to ensure a genetically homogenous population for downstream analysis.
Protocol: Confirmation of Resistance and Cloning
-
Remove Drug Pressure: To assess the stability of the resistance phenotype, culture a portion of the resistant line in drug-free medium for 2-4 weeks.
-
Perform Comparative IC₅₀ Assays: Conduct a parallel IC₅₀ assay (as described in section 3.1) comparing the parent (sensitive) line, the resistant line maintained in drug, and the resistant line after drug removal. A significant shift (typically >5-fold) in the IC₅₀ value confirms resistance.
-
Cloning by Limiting Dilution:
-
Dilute the resistant parasite culture to a calculated concentration of 0.5 parasites per 200 µL of medium (at 2% hematocrit).
-
Dispense 200 µL into each well of a 96-well plate. Statistically, this dilution gives the highest probability of seeding single parasite-infected cells into individual wells.[12][13]
-
Incubate the plates for 2-3 weeks, changing the medium every 3 days.
-
After 14 days, begin screening for parasite growth. This can be done by making a thin smear from each well or by using a more high-throughput method like a pLDH or HRP2-based ELISA.[14]
-
Expand positive wells into larger culture volumes.
-
-
Final Confirmation: Confirm the IC₅₀ of the individual clones to ensure they exhibit the same resistance profile as the bulk resistant population.
Investigating the Mechanism of Resistance
The primary hypothesis for resistance to an aminoquinoline like this compound involves altered drug transport, preventing the compound from reaching its target in the digestive vacuole.
Potential Resistance Mechanisms
Given this compound's classification as an aminoquinoline, resistance is likely to arise from mutations in genes encoding transporter proteins located on the parasite's digestive vacuole membrane. Key candidate genes include:
-
P. falciparum Chloroquine Resistance Transporter (pfcrt): Mutations in this gene are the primary determinant of chloroquine resistance. They are thought to enable the efflux of the drug from the digestive vacuole.[15][16]
-
P. falciparum Multidrug Resistance Protein 1 (pfmdr1): Variations in the copy number and specific mutations in this gene can modulate susceptibility to a range of antimalarials, including quinolines.[15]
Caption: Hypothesized mechanism of this compound action and resistance.
Protocol: Genomic Analysis
To identify the genetic basis of resistance, whole-genome sequencing (WGS) of the resistant clone and the sensitive parent line is the definitive method.
-
DNA Extraction: Grow up a high-volume culture of the resistant clone and the sensitive parent. Isolate genomic DNA using a commercial kit.
-
Library Preparation and Sequencing: Prepare sequencing libraries and perform deep sequencing on a platform such as Illumina.
-
Bioinformatic Analysis:
-
Align the sequencing reads from both the sensitive and resistant lines to the P. falciparum 3D7 reference genome.
-
Perform comparative analysis to identify single nucleotide polymorphisms (SNPs) and copy number variations (CNVs) that are unique to the resistant line.
-
Focus analysis on candidate genes like pfcrt and pfmdr1, but also look for novel mutations in other transporter genes or genes related to the drug's potential target pathway.[16][17]
-
Conclusion and Future Directions
This guide provides a robust framework for the in vitro development of a this compound-resistant P. falciparum line. The successful execution of these protocols will yield a valuable tool for the broader malaria research community. The resistant parasite line can be used to screen for cross-resistance with other antimalarials, to validate the role of identified mutations through genetic engineering (e.g., CRISPR/Cas9), and to aid in the design of new drugs that can overcome the observed resistance mechanism. By systematically deconstructing resistance in the laboratory, we can stay one step ahead of the parasite in the field.
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Fidock, D. A., Rosenthal, P. J., Croft, S. L., Brun, R., & Nwaka, S. (2004). Antimalarial drug discovery: efficacy models for compound screening. Nature Reviews Drug Discovery, 3(6), 509-520. Available at: [Link]
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Iciyan, C. M., & Every, A. L. (2021). Improved Plasmodium falciparum dilution cloning through efficient quantification of parasite numbers and c-SNARF detection. Malaria Journal, 20(1), 275. Available at: [Link]
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Trager, W., & Jensen, J. B. (1976). Human malaria parasites in continuous culture. Science, 193(4254), 673-675. Available at: [Link]
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Akala, H. M., et al. (2017). Analyses of Plasmodium falciparum whole genomes for detecting artemisinin resistance. Wellcome Open Research. Available at: [Link]
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Cowell, A. N., & Winzeler, E. A. (2019). An improved method for undertaking limiting dilution assays for in vitro cloning of Plasmodium falciparum parasites. Malaria Journal, 18(1), 23. Available at: [Link]
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Wikipedia. (n.d.). Malaria culture. Available at: [Link]
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Linington, P. F., et al. (2009). A high-throughput method to detect Plasmodium falciparum clones in limiting dilution microplates. Malaria Journal, 8(1), 231. Available at: [Link]
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Preechaporn, W., et al. (2012). Long-Term In vitro Cultivation of Plasmodium falciparum in a Novel Cell Culture Device. The American Journal of Tropical Medicine and Hygiene, 86(4), 573-577. Available at: [Link]
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Wicht, K. J., Mok, S., & Fidock, D. A. (2020). Molecular mechanisms of drug resistance in Plasmodium falciparum malaria. Annual Review of Microbiology, 74, 431-454. Available at: [Link]
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Daniels, R., et al. (2023). Whole-genome surveillance identifies markers of Plasmodium falciparum drug resistance and novel genomic regions under selection in Mozambique. mBio, 14(5), e01768-23. Available at: [Link]
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Straimer, J., et al. (2019). Plasmodium falciparum In Vitro Drug Resistance Selections and Gene Editing. Methods in Molecular Biology, 1958, 213-228. Available at: [Link]
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Kouassi, K. A., et al. (2021). Improved Protocol for Continuous Culture of Plasmodium falciparum Reference Strains. Journal of Biosciences and Medicines, 9(2), 1-12. Available at: [Link]
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ResearchGate. (n.d.). An example of generation of resistant parasites using a stepwise method of compound exposure. Available at: [Link]
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Application Notes & Protocols: Strategic Combination of Dabequine with Novel Antimalarials
For Research and Drug Development Professionals
Authored by: Senior Application Scientist, Gemini Division
Abstract
The emergence and spread of multidrug-resistant Plasmodium falciparum necessitates the development of novel antimalarial combination therapies.[1][2][3] This guide provides a comprehensive framework for researchers exploring the therapeutic potential of Dabequine, an aminoquinoline antimalarial, in combination with other drug classes.[4] We delve into the mechanistic rationale for combination strategies, present detailed protocols for in vitro synergy assessment, and offer insights into the interpretation of experimental data. The methodologies outlined herein are designed to be self-validating, ensuring robust and reproducible results for drug development programs.
Introduction: The Imperative for Antimalarial Combinations
The cornerstone of modern malaria treatment is Artemisinin-based Combination Therapy (ACT).[5][6] The strategy involves pairing a fast-acting artemisinin derivative with a longer-acting partner drug that has a different mechanism of action.[5][6][7] This approach enhances therapeutic efficacy, shortens treatment duration, and, most critically, delays the development of drug resistance.[3][5] As resistance to even ACTs is emerging, there is an urgent need to evaluate new chemical entities and revisit older compounds within novel combination frameworks.[2][8][9]
This compound, identified as an aminoquinoline antimalarial, represents a potential partner drug for new and existing antimalarials.[4] Its classification suggests a mechanism of action similar to that of chloroquine, involving the disruption of hemoglobin detoxification in the parasite's food vacuole.[9] This provides a strong rationale for combining it with drugs that target different parasite pathways.
Scientific Rationale for this compound Combination Therapy
The primary goal of combination therapy is to target multiple, essential parasite pathways simultaneously. This multi-pronged attack reduces the probability of parasites developing resistance to both drugs. An ideal partner for this compound would possess a different mechanism of action, a complementary pharmacokinetic profile, and exhibit synergistic or additive interactions.
Mechanistic Hypothesis: Targeting Heme Detoxification and Beyond
As an aminoquinoline, this compound is presumed to inhibit the parasite's ability to crystallize heme, a toxic byproduct of hemoglobin digestion, into hemozoin. This leads to an accumulation of free heme, which induces oxidative stress and parasite death.
Potential partner drug classes for this compound could include:
-
Mitochondrial Electron Transport Chain (mETC) Inhibitors (e.g., Atovaquone): These drugs disrupt parasite respiration. Combining a food vacuole-targeting agent with an mETC inhibitor attacks both the parasite's feeding and energy production pathways.
-
Protein Synthesis Inhibitors (e.g., Doxycycline, Clindamycin): These drugs target the parasite's apicoplast and mitochondrial ribosomes, halting the production of essential proteins.
-
Antifolates (e.g., Proguanil, Pyrimethamine): These compounds block folate synthesis, a pathway critical for nucleic acid replication.
-
Novel Target Inhibitors (e.g., KAF156/Ganaplacide): New chemical entities with unique mechanisms provide exciting opportunities for novel combinations that can overcome existing resistance patterns.[8][10]
The workflow for selecting a combination partner is a logical progression from hypothesis to empirical validation.
Caption: Workflow for this compound combination screening.
In Vitro Synergy Assessment: Protocols
The gold standard for evaluating drug interactions in vitro is the checkerboard assay, often analyzed using isobologram and Fractional Inhibitory Concentration (FIC) index calculations.[1] The Malaria SYBR Green I-based Fluorescence (MSF) assay is a widely used, reliable, and non-radioactive method for this purpose.[1][11]
Materials and Reagents
-
P. falciparum culture (drug-sensitive, e.g., 3D7, and drug-resistant, e.g., Dd2, K1 strains)
-
Complete RPMI-1640 medium (with L-glutamine, HEPES, hypoxanthine, and sodium bicarbonate) supplemented with Albumax II or human serum.
-
This compound and partner antimalarial(s) of known concentration.
-
SYBR Green I nucleic acid stain (10,000x stock in DMSO).
-
Lysis buffer (e.g., Tris buffer with saponin, Triton X-100, and EDTA).
-
96-well flat-bottom microplates.
-
Fluorescence plate reader (Excitation: 485 nm, Emission: 528 nm).[10]
Protocol 1: Determination of Single-Agent IC50
The 50% inhibitory concentration (IC50) for each drug must be determined individually before assessing combinations.
Step-by-Step Methodology:
-
Parasite Synchronization: Synchronize parasite cultures to the ring stage (e.g., using 5% D-sorbitol) to ensure uniform staging.[10]
-
Plate Preparation: Prepare serial dilutions of each drug in complete medium. A typical starting concentration would be 100-1000x the expected IC50, followed by 2-fold serial dilutions across 10 wells. Leave two columns for positive (parasites, no drug) and negative (no parasites, no drug) controls.
-
Parasite Seeding: Adjust the synchronized parasite culture to 1% parasitemia and 2% hematocrit. Add 100 µL of this suspension to each well (except the negative control).
-
Incubation: Incubate the plates for 72 hours in a humidified, gassed incubator (5% CO2, 5% O2, 90% N2) at 37°C.
-
Lysis and Staining:
-
Prepare a fresh 2x SYBR Green I lysis buffer.
-
Carefully remove 100 µL of the culture medium from each well.
-
Add 100 µL of the SYBR Green I lysis buffer to each well. Mix gently and incubate in the dark for 1-2 hours at room temperature.
-
-
Fluorescence Reading: Measure the fluorescence using a plate reader.
-
Data Analysis: Subtract the background fluorescence (negative control) from all readings. Plot the fluorescence intensity against the log of the drug concentration and use a non-linear regression model (e.g., log(inhibitor) vs. response) to calculate the IC50 value.
Protocol 2: Checkerboard (Fixed-Ratio) Synergy Assay
This protocol assesses the interaction between this compound and a partner drug.
Step-by-Step Methodology:
-
Plate Design: Design a 10x10 grid within a 96-well plate.
-
Drug A (this compound) will be serially diluted (2-fold) down the rows (e.g., from 4x IC50 to 0.0078x IC50).
-
Drug B (Partner Drug) will be serially diluted (2-fold) across the columns.
-
This creates wells with fixed ratios of both drugs.
-
-
Drug Preparation: Prepare stock solutions and perform serial dilutions in complete medium directly in the plate.
-
Parasite Seeding & Incubation: Follow steps 3 and 4 from Protocol 1.
-
Lysis, Staining, & Reading: Follow steps 5 and 6 from Protocol 1.
-
Data Analysis & FIC Calculation:
-
Determine the IC50 for each drug combination from the dose-response curves generated in the checkerboard.
-
Calculate the Fractional Inhibitory Concentration (FIC) for each drug:
-
FIC of Drug A = (IC50 of Drug A in combination) / (IC50 of Drug A alone)
-
FIC of Drug B = (IC50 of Drug B in combination) / (IC50 of Drug B alone)
-
-
Calculate the FIC Index (ΣFIC) for each combination:
-
ΣFIC = FIC of Drug A + FIC of Drug B
-
-
Data Interpretation and Visualization
The calculated ΣFIC provides a quantitative measure of the drug interaction.
| ΣFIC Value | Interpretation | Implication for Development |
| ≤ 0.5 | Synergy | Highly favorable. The combination is more potent than the sum of its parts. |
| > 0.5 to 1.0 | Additive | Favorable. The effect is what is expected from the sum of the individual drugs. |
| > 1.0 to < 2.0 | Indifference | Neutral. The drugs do not interfere with each other's activity. |
| ≥ 2.0 | Antagonism | Unfavorable. The drugs inhibit each other's effects. Combination should be avoided. |
Isobologram Analysis
An isobologram is a graphical representation of drug interactions. It plots the concentrations of two drugs that produce a specific effect (e.g., IC50).
-
The x-axis represents the concentration of Drug A.
-
The y-axis represents the concentration of Drug B.
-
A straight line connecting the individual IC50 values of each drug represents additivity.
-
Data points falling below this line indicate synergy (a concave curve).
-
Data points falling above this line indicate antagonism (a convex curve).
Caption: Example Isobologram for synergy analysis.
Conclusion and Future Directions
The protocols detailed in this guide provide a robust framework for the preclinical evaluation of this compound in combination with other antimalarials. A finding of synergy or additivity is a critical first step, justifying progression to more complex models, including in vivo efficacy studies in animal models of malaria and assessments of the combination's potential to slow the emergence of resistance.[12][13] As the landscape of malaria therapy evolves, a systematic and mechanistically informed approach to combination screening will be paramount in developing the next generation of life-saving treatments.
References
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Assessment of Malaria In Vitro Drug Combination Screening and Mixed-Strain Infections Using the Malaria Sybr Green I-Based Fluorescence Assay. PubMed Central. Available at: [Link]
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Recent Progress in the Development of New Antimalarial Drugs with Novel Targets. PubMed Central. Available at: [Link]
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Re-Understanding the Mechanisms of Action of the Anti-Mycobacterial Drug Bedaquiline. MDPI. Available at: [Link]
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The Development of Novel Antimalarial Drugs. American Journal of Pharmacy and Pharmacology. Available at: [Link]
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Novel Therapeutics for Malaria. PubMed Central. Available at: [Link]
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Novel antimalarial drug targets: Hope for new antimalarial drugs. ResearchGate. Available at: [Link]
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In vitro evaluations of antimalarial drugs and their relevance to clinical outcomes. PubMed Central. Available at: [Link]
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Antimalarial Drug Resistance and Novel Targets for Antimalarial Drug Discovery. PubMed Central. Available at: [Link]
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Assessment of Malaria In Vitro Drug Combination Screening and Mixed-Strain Infections Using the Malaria Sybr Green I-Based Fluorescence Assay. Scilit. Available at: [Link]
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IN VITRO ASSAY OF ANTIMALARIALS: TECHNOLOGIES, APPLICATIONS, AND PROSPECTS. Southeast Asian J Trop Med Public Health. Available at: [Link]
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In vitro evaluation of ganaplacide/lumefantrine combination against Plasmodium falciparum in a context of artemisinin resistance. Malaria World. Available at: [Link]
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A Protocol for Antimalarial Efficacy Testing in vitro. Novartis. Available at: [Link]
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FDA Perspective: Scientific and Regulatory Issues Related to Anti-malarial Drug Combinations. FDA. Available at: [Link]
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Triple drug combination screening. MESA Malaria. Available at: [Link]
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Optimal dose finding for novel antimalarial combination therapy. PubMed Central. Available at: [Link]
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Combinations of Anti Malaria Drugs. Tropical Journal of Pharmaceutical Research. Available at: [Link]
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Malaria treatment with artemisinin-based combination therapy. MalariaGEN. Available at: [Link]
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Antimalarials. Medscape. Available at: [Link]
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Treatment of Uncomplicated Malaria. CDC. Available at: [Link]
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Artemisinin Combination Therapy for Malaria: Beyond Good Efficacy. PubMed Central. Available at: [Link]
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Artemisinin: a game-changer in malaria treatment. Medicines for Malaria Venture. Available at: [Link]
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[Acute toxic action of combinations of a new antimalarial preparation, this compound]. PubMed. Available at: [Link]
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Piperaquine/dihydroartemisinin. Wikipedia. Available at: [Link]
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Dosing Recommendations for Prevention and Treatment of Malaria. NIH. Available at: [Link]
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Antimalarial medications. Department of Defence, Australia. Available at: [Link]
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Application Note: A Multi-Tiered Experimental Model for Preclinical Toxicity Assessment of Dabequine
Abstract
Dabequine (P218) is a promising dihydrofolate reductase (DHFR) inhibitor in development for the treatment and prophylaxis of malaria. As a member of the quinoline class of compounds, thorough preclinical safety evaluation is paramount to identify potential toxicities that have been associated with this structural class.[1] This application note presents a comprehensive, multi-tiered experimental model designed to robustly assess the potential cardiotoxicity, hepatotoxicity, and neurotoxicity of this compound. The model integrates high-throughput in vitro screening, advanced cellular models, and targeted in vivo studies to build a detailed safety profile, enabling informed decision-making in the drug development pipeline.
Introduction: The Quinoline Challenge
For centuries, quinoline-based drugs have been a cornerstone of antimalarial therapy. However, their clinical utility has often been hampered by a spectrum of adverse effects, including dose-dependent cardiotoxicity, hepatotoxicity, and neurotoxicity.[1][2] Historical examples like quinine and chloroquine have demonstrated effects ranging from cardiac arrhythmias and QT interval prolongation to central nervous system disturbances and liver injury.[2][3]
Therefore, any new quinoline derivative, such as this compound, necessitates a rigorous preclinical safety assessment that is specifically tailored to detect these potential liabilities early in development.[4] This tiered approach allows for the efficient allocation of resources, starting with broad, high-throughput screens and progressing to more complex, physiologically relevant models for compounds that advance.
A Tiered Strategy for Toxicity Assessment
The proposed experimental model is structured in three tiers, designed to progressively build a comprehensive understanding of this compound's safety profile.
dot graphvis digraph "Tiered_Toxicity_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6, label="Figure 1. Tiered Experimental Workflow for this compound Toxicity Assessment", labelloc=b, fontname="Arial", fontsize=10]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10];
} enddot Caption: Tiered Experimental Workflow for this compound Toxicity Assessment.
Tier 1: High-Throughput In Vitro Screening
The goal of Tier 1 is to rapidly identify potential toxicity liabilities using established, high-throughput in vitro assays. This allows for early-stage risk assessment and comparison with backup compounds.
-
Cardiotoxicity - hERG Inhibition Assay: The primary mechanism for drug-induced QT prolongation is the blockade of the hERG (human Ether-à-go-go-Related Gene) potassium channel.[5][6] This assay is a regulatory requirement and a critical first step. An automated patch-clamp system is used to measure the inhibitory effect of this compound on the IKr current in cells stably expressing the hERG channel.[7][8]
-
Hepatotoxicity - Cytotoxicity in HepG2 Cells: The human hepatoma cell line HepG2 is a widely used model for initial hepatotoxicity screening.[9][10] this compound will be incubated with HepG2 cells at a range of concentrations. Cell viability will be assessed using assays that measure metabolic activity (e.g., MTT) and membrane integrity (e.g., LDH release).
-
Neurotoxicity - Neuronal Cell Viability: Quinolines have been associated with neurotoxic effects.[11][12][13] A preliminary screen using a human neuroblastoma cell line (e.g., SH-SY5Y) will be conducted to assess for direct cytotoxicity, similar to the HepG2 assay.
Tier 2: Advanced In Vitro Mechanistic Assays
If Tier 1 results suggest potential toxicity (e.g., IC50 below a certain threshold), Tier 2 assays are employed to investigate the underlying mechanisms.
-
High-Content Screening (HCS) for Hepatotoxicity: HCS platforms enable the multiplexed analysis of several toxicity pathways in the same cell population.[14] Using HepG2 cells, this compound's effect on mitochondrial membrane potential, reactive oxygen species (ROS) production, and apoptosis (e.g., caspase activation) will be evaluated to understand the mode of cell death.[15]
-
3D Spheroid Cultures: Three-dimensional (3D) cell cultures, such as HepG2 spheroids, more closely mimic the in vivo environment and have shown improved physiological relevance for toxicity testing compared to 2D monolayers.[10][16] These models will be used to confirm hepatotoxicity findings from 2D cultures.
dot graphvis digraph "DILI_Mechanism" { graph [splines=true, overlap=false, label="Figure 2. Potential Mechanism of Drug-Induced Liver Injury (DILI)", labelloc=b, fontname="Arial", fontsize=10]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} enddot Caption: Potential Mechanism of Drug-Induced Liver Injury (DILI).
Tier 3: In Vivo Systemic Toxicity Studies
In vivo studies are essential to understand the systemic effects of this compound and establish a preliminary safety margin.[17] All studies should be conducted in compliance with regulatory guidelines such as those from the Organisation for Economic Co-operation and Development (OECD).
-
Acute Oral Toxicity Study: An acute toxicity study, following OECD Guideline 423 (Acute Toxic Class Method) or 425 (Up-and-Down Procedure), will be performed in a rodent species (e.g., rats) to determine the acute lethal dose (LD50) and identify signs of immediate toxicity.[18][19] This provides critical information for dose selection in subsequent studies.
-
Repeated-Dose Toxicity Study: A 14- or 28-day repeated-dose study in rodents will be conducted. Key endpoints will include clinical observations, body weight, food/water consumption, hematology, clinical chemistry (including liver enzymes like ALT and AST), and full histopathological examination of key organs (liver, heart, brain, kidneys, etc.).
Detailed Protocols
Protocol 1: In Vitro hERG Inhibition Assay (Automated Patch-Clamp)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the hERG potassium channel.
Materials:
-
HEK293 or CHO cell line stably expressing the hERG channel.
-
Automated patch-clamp system (e.g., QPatch, SyncroPatch).[8][20]
-
External and internal recording solutions.[7]
-
This compound stock solution (in DMSO).
-
Positive control: E-4031 or another known hERG blocker.[8]
-
Vehicle control: DMSO.
Procedure:
-
Cell Preparation: Culture hERG-expressing cells to 80-90% confluency. On the day of the experiment, prepare a single-cell suspension according to the instrument manufacturer's protocol.
-
System Setup: Prime the automated patch-clamp system with external and internal solutions. Load the cell suspension and compound plates (containing serial dilutions of this compound, positive control, and vehicle).
-
Experiment Execution: Initiate the automated protocol. The system will perform cell capture, sealing, whole-cell configuration, and application of a voltage-clamp protocol to elicit hERG currents.
-
Data Acquisition:
-
Record a stable baseline current in the external solution.
-
Apply the vehicle control for 3-5 minutes to establish a baseline.
-
Sequentially apply increasing concentrations of this compound (e.g., 0.01, 0.1, 1, 10, 100 µM), allowing the current to reach a steady state at each concentration.[7]
-
-
Data Analysis:
-
Measure the peak tail current amplitude at each concentration.
-
Calculate the percentage of inhibition relative to the vehicle control for each concentration.
-
Plot the percent inhibition against the log of this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: In Vitro Hepatotoxicity Assessment (HepG2)
Objective: To evaluate the cytotoxic potential of this compound in human liver cells.
Materials:
-
HepG2 cells (ATCC® HB-8065™).
-
Complete culture medium (e.g., EMEM with 10% FBS).
-
96-well clear-bottom black plates, collagen-coated.
-
This compound stock solution (in DMSO).
-
Positive control (e.g., Chlorpromazine).
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
LDH (Lactate Dehydrogenase) cytotoxicity assay kit.
Procedure:
-
Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of 1 x 10^4 cells/well. Incubate for 24 hours at 37°C, 5% CO2 to allow for attachment.[14]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the old medium with medium containing the test compound, positive control, or vehicle control.
-
Incubation: Incubate the plates for 24 or 48 hours at 37°C, 5% CO2.
-
Cytotoxicity Assessment (LDH Assay - performed first):
-
Before adding MTT, carefully collect a 50 µL aliquot of supernatant from each well.
-
Perform the LDH assay on the supernatant according to the manufacturer's instructions to measure membrane damage.
-
-
Viability Assessment (MTT Assay):
-
Add MTT reagent to the remaining cells in the wells and incubate for 2-4 hours.
-
Add solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Plot the percent viability against the log of this compound concentration to determine the CC50 (50% cytotoxic concentration).
-
Protocol 3: Acute Oral Toxicity in Rodents (OECD 425)
Objective: To estimate the LD50 of this compound and identify signs of acute systemic toxicity.
Materials:
-
Healthy, young adult nulliparous, non-pregnant female rats (e.g., Wistar strain).
-
This compound substance.
-
Vehicle (e.g., water, 0.5% carboxymethylcellulose).
-
Oral gavage needles.
Procedure:
-
Acclimatization: Acclimate animals to laboratory conditions for at least 5 days.[21]
-
Dosing (Up-and-Down Procedure):
-
Dose animals sequentially, one at a time.
-
The first animal is dosed at a level just below the best preliminary estimate of the LD50. A default starting dose of 175 mg/kg can be used if no prior information is available.
-
If the animal survives, the dose for the next animal is increased by a factor (e.g., 3.2). If the animal dies, the dose for the next animal is decreased by the same factor.[19]
-
A minimum of 48 hours should separate dosing of each animal.
-
-
Observations:
-
Observe animals frequently on the day of dosing and at least once daily for 14 days thereafter.[22]
-
Record all signs of toxicity, including changes in skin, fur, eyes, respiration, and behavior (e.g., tremors, convulsions).
-
Record body weights shortly before dosing and at least weekly thereafter.
-
Record all mortalities and the time of death.
-
-
Termination: At the end of the 14-day observation period, surviving animals are humanely euthanized and subjected to a gross necropsy.
-
Data Analysis: The LD50 is calculated using the maximum likelihood method. The results are used to classify the substance according to the Globally Harmonised System (GHS).[18]
Data Presentation and Interpretation
All quantitative data should be summarized in clear, concise tables for easy comparison and interpretation.
Table 1: Example In Vitro Toxicity Summary for this compound
| Assay | Cell Line | Endpoint | Result (IC50 / CC50) | Positive Control (IC50 / CC50) |
| Cardiotoxicity | hERG-HEK293 | hERG Inhibition | 12.5 µM | E-4031: 15 nM |
| Hepatotoxicity | HepG2 | Cell Viability (MTT) | 28.7 µM | Chlorpromazine: 9.8 µM |
| Neurotoxicity | SH-SY5Y | Cell Viability (MTT) | 45.1 µM | Rotenone: 1.2 µM |
Interpretation: An hERG IC50 of 12.5 µM may warrant further investigation. The therapeutic index (ratio of toxicity to efficacy) is a critical consideration. If the projected human plasma concentration (Cmax) is significantly lower than this value (e.g., >30-fold margin), the risk may be acceptable. The higher CC50 values for hepato- and neurotoxicity suggest a lower risk for these off-target effects.
Table 2: Example In Vivo Acute Oral Toxicity Summary
| Species/Strain | Sex | Dosing Procedure | Estimated LD50 (mg/kg) | GHS Category | Key Clinical Signs |
| Wistar Rat | Female | OECD 425 | 450 | 4 | Lethargy, ataxia at doses >300 mg/kg |
Interpretation: An LD50 of 450 mg/kg places this compound in GHS Category 4 ("Warning: Harmful if swallowed"). This information is crucial for designing the dose ranges for repeated-dose toxicity studies, typically starting at levels significantly below those causing overt toxicity.
Conclusion
The described multi-tiered experimental model provides a systematic and robust framework for evaluating the preclinical toxicity of this compound. By integrating high-throughput in vitro assays for early liability identification with more complex models for mechanistic insight and in vivo studies for systemic evaluation, this strategy ensures a thorough assessment of potential cardiotoxic, hepatotoxic, and neurotoxic risks. This comprehensive approach is essential for guiding the safe and efficient development of this promising new antimalarial candidate.
References
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Nevin, R. L. (2013). Idiosyncratic quinoline central nervous system toxicity: historical insights into the chronic neurological sequelae of mefloquine. International Journal for Parasitology: Drugs and Drug Resistance, 3, 118-125. URL: [Link]
-
Sanguinetti, M. C., & Tristani-Firouzi, M. (2006). hERG potassium channels and cardiac arrhythmia. Nature, 440(7083), 463-469. URL: [Link]
-
White, N. J. (2017). The arrhythmogenic cardiotoxicity of the quinoline and structurally related antimalarial drugs: a systematic review. Malaria Journal, 16(1), 1-18. URL: [Link]
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OECD. (2008). Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure. OECD Guidelines for the Testing of Chemicals, Section 4. Paris: OECD Publishing. URL: [Link]
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Jinjing Chemical. (2025). What are the toxicological studies of quinoline in antimalarial use?. Blog. URL: [Link]
- Shah, R. R. (2007). Drug-induced QT prolongation and torsades de pointes: a review of the regulatory and drug safety perspective. Current drug safety, 2(1), 57-70. (URL not available)
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Gintant, G., Sager, P. T., & Stockbridge, N. (2016). Evolution of strategies to improve preclinical cardiac safety testing. Nature reviews. Drug discovery, 15(7), 457-471. URL: [Link]
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Hewitt, P., et al. (2024). Importance of tailored non-clinical safety testing of novel antimalarial drugs: Industry best-practice. Regulatory Toxicology and Pharmacology, 154, 105736. URL: [Link]
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Sahu, R., & Kumar, V. (2014). Assessment of the safety of antimalarial drugs. Expert opinion on drug safety, 13(12), 1655-1671. URL: [Link]
-
Scribd. (n.d.). OECD Acute Oral Toxicity Guidelines. URL: [Link]
-
Jaeger, A., & Sauder, P. (1987). Clinical features and management of poisoning due to antimalarial drugs. Medical toxicology and adverse drug experience, 2(4), 242-273. URL: [Link]
-
Slideshare. (2018). Acute Toxicity by OECD Guidelines. URL: [Link]
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MESA Malaria. (n.d.). The cardiovascular toxicity of antimalarial drugs. URL: [Link]
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-
Norman, P. (2020). Drug Induced Liver Injury (DILI). Mechanisms and Medicinal Chemistry Avoidance/Mitigation Strategies. Progress in Medicinal Chemistry, 58, 1-49. URL: [Link]
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National Toxicology Program. (1987). OECD Test Guideline 401 - Acute Oral Toxicity. URL: [Link]
-
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A Systematic Approach to the Development and Validation of a Quantitative HPLC-MS/MS Method for the Novel Compound Dabequine in Human Plasma
Abstract
The accurate quantification of new chemical entities (NCEs) in biological matrices is a cornerstone of drug discovery and development. This application note presents a comprehensive, systematic guide for the development and validation of a robust and reliable High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantification of a novel compound, hypothetically named "Dabequine," in human plasma. As specific data for this compound is not publicly available, this document serves as a detailed protocol and illustrative guide, grounded in established scientific principles and regulatory guidelines, to empower researchers and drug development professionals in creating a de novo bioanalytical method suitable for its intended purpose. The narrative emphasizes the causality behind experimental choices, from initial compound characterization to full method validation in accordance with FDA and ICH guidelines.
Introduction: The Bioanalytical Imperative for Novel Compounds
In the landscape of pharmaceutical development, the journey of a new chemical entity (NCE) from discovery to clinical application is underpinned by a series of critical evaluations. A fundamental requirement in this process is the ability to accurately and reliably measure the concentration of the drug and its metabolites in biological fluids.[1] This is the domain of bioanalysis, which provides essential data for pharmacokinetic (PK), toxicokinetic, bioequivalence, and metabolism studies.[2] High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) has become the gold standard for these quantitative studies due to its high sensitivity, specificity, and speed.
This guide outlines a systematic, phase-based approach to developing a sensitive and specific HPLC-MS/MS method for a hypothetical novel compound, "this compound." The principles and protocols described herein are universally applicable to other NCEs and are designed to ensure the generation of high-quality, reproducible data that can withstand regulatory scrutiny. The entire process is guided by the principles outlined in the FDA's Bioanalytical Method Validation Guidance for Industry and the International Council for Harmonisation (ICH) Q2(R2) guidelines.[3][4]
Phase 1: Foundational Work - Analyte Characterization
Before embarking on method development, a thorough understanding of the analyte's physicochemical properties is paramount.[5] These properties dictate the choices made during the development of the extraction, chromatography, and detection methods.
Physicochemical Profiling of this compound
A comprehensive physicochemical profile for this compound should be established. This includes, but is not limited to:
-
Solubility: Testing solubility in various organic solvents (e.g., methanol, acetonitrile, DMSO) and aqueous buffers at different pH values is crucial for preparing stock solutions and selecting an appropriate mobile phase.[5]
-
pKa: The acid dissociation constant (pKa) helps in understanding the ionization state of the molecule at different pH values. This information is critical for optimizing chromatographic retention and extraction efficiency.[5]
-
LogP/LogD: The partition coefficient (LogP) or distribution coefficient (LogD) provides an indication of the molecule's lipophilicity, which influences the choice of extraction method and chromatographic conditions.[6]
-
Stability: Preliminary assessment of stability in solution and in the biological matrix under different conditions (pH, temperature, light) can prevent issues during sample analysis.
Initial Mass Spectrometry Assessment
The initial step in developing an MS/MS method is to determine the optimal ionization and fragmentation parameters for this compound.
Protocol 1: MS Scouting for this compound
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent like methanol or acetonitrile.
-
Dilute the stock solution to approximately 1 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid (for positive ionization) or 0.1% ammonium hydroxide (for negative ionization).
-
Infuse the solution directly into the mass spectrometer at a low flow rate (e.g., 10 µL/min).
-
Acquire full scan mass spectra in both positive and negative electrospray ionization (ESI) modes to identify the precursor ion (e.g., [M+H]⁺ or [M-H]⁻).
-
Perform product ion scans on the most abundant precursor ion to identify stable and intense fragment ions.
-
Select at least two abundant and specific fragment ions for Multiple Reaction Monitoring (MRM). One will serve as the quantifier and the other as the qualifier.
-
Optimize MS parameters , including declustering potential, collision energy, and cell exit potential for each MRM transition to maximize signal intensity.
Phase 2: Systematic Method Development
With the foundational data in hand, the systematic development of the HPLC-MS/MS method can proceed. This phase involves a logical progression from sample preparation to chromatographic separation and final MS detection optimization.
Sample Preparation: Isolating this compound from Plasma
The goal of sample preparation is to extract this compound from the complex plasma matrix, remove interferences, and concentrate the analyte.[7] The choice of technique depends on the analyte's properties and the required sensitivity.
Decision Workflow for Sample Preparation
Caption: Decision tree for selecting a sample preparation method.
Protocol 2: Protein Precipitation (PPT)
-
To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
Chromatographic Separation: The HPLC Protocol
The goal of chromatography is to separate this compound from endogenous plasma components and any potential metabolites to minimize ion suppression and ensure accurate quantification.[8]
Protocol 3: HPLC Method Development
-
Column Selection: Start with a versatile column, such as a C18 stationary phase (e.g., 50 x 2.1 mm, 3.5 µm particle size), which is suitable for a wide range of analytes in reversed-phase chromatography.[1]
-
Mobile Phase Selection:
-
Mobile Phase A: Water with 0.1% formic acid (for positive ionization) or 10 mM ammonium acetate (for neutral or negative ionization).
-
Mobile Phase B: Acetonitrile or methanol with the same modifier as Mobile Phase A.
-
-
Scouting Gradient: Employ a fast gradient to determine the approximate elution time of this compound. A good starting point is a linear gradient from 5% to 95% Mobile Phase B over 5-10 minutes.[9]
-
Gradient Optimization: Based on the scouting run, develop a more focused gradient around the elution time of this compound to ensure good peak shape and separation from interferences.
-
Flow Rate: A typical flow rate for a 2.1 mm ID column is 0.3-0.5 mL/min.
Phase 3: Rigorous Method Validation
Method validation is the process of demonstrating that the analytical procedure is suitable for its intended purpose.[4] The following parameters must be assessed according to regulatory guidelines.[3]
Overall Workflow for Method Development and Validation
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Application Notes and Protocols for Cell-Based Evaluation of Antimalarial Candidates: Featuring Dabequine and a Focus on Dihydroorotate Dehydrogenase
Introduction: A New Era in Antimalarial Drug Discovery
The persistent global challenge of malaria, exacerbated by the emergence of drug-resistant Plasmodium falciparum strains, necessitates a robust pipeline for the discovery and development of novel antimalarials. Cell-based assays are the cornerstone of this endeavor, providing a physiologically relevant environment to assess compound efficacy, selectivity, and potential mechanisms of action. This guide offers a comprehensive overview of key cell-based assays for evaluating antimalarial candidates, with a special focus on interrogating the promising drug target, dihydroorotate dehydrogenase (DHODH). We will use Dabequine, an aminoquinoline-based antimalarial, as a case study to illustrate the workflow from general efficacy screening to target-specific investigation.
Plasmodium parasites, particularly during their intraerythrocytic stages, are heavily reliant on the de novo pyrimidine biosynthesis pathway for nucleic acid synthesis, as they lack the necessary salvage pathways present in their human hosts.[1][2] This metabolic vulnerability makes the enzymes in this pathway, such as DHODH, attractive targets for therapeutic intervention.[1][2][3][4] DHODH catalyzes the rate-limiting step in this essential pathway, and its inhibition has been shown to be lethal to the parasite.[1][2][3]
This document is intended for researchers, scientists, and drug development professionals engaged in antimalarial research. It provides not only step-by-step protocols but also the scientific rationale behind the experimental design, ensuring a thorough understanding of the principles and their application.
Part 1: Foundational Efficacy Screening of Antimalarial Compounds
The initial step in evaluating a potential antimalarial compound is to determine its potency against the parasite itself. Several robust and high-throughput compatible methods are available for this purpose.
SYBR Green I-Based Fluorescence Assay for Parasite Growth Inhibition
This assay is a widely used, simple, and cost-effective method for determining parasite viability.[5][6] It relies on the fluorescent dye SYBR Green I, which intercalates with double-stranded DNA. Since mature erythrocytes are anucleated, the fluorescence signal is directly proportional to the amount of parasite DNA, providing a reliable measure of parasite proliferation.[7]
Principle of the SYBR Green I Assay
Caption: Workflow of the SYBR Green I-based parasite growth inhibition assay.
Protocol: SYBR Green I Assay
-
Parasite Culture: Maintain asynchronous or synchronous cultures of P. falciparum (e.g., 3D7 or Dd2 strains) in human erythrocytes at a specified hematocrit (e.g., 2%) in RPMI 1640 medium supplemented with Albumax or human serum.[1]
-
Plate Preparation: In a 96-well plate, perform serial dilutions of the test compound (e.g., this compound) to achieve a range of final concentrations. Include positive controls (e.g., Chloroquine, Artemisinin) and negative controls (DMSO vehicle).
-
Parasite Seeding: Add the parasite culture to each well to a final parasitemia of ~0.5-1% and a final hematocrit of 1%.
-
Incubation: Incubate the plates for 72 hours under standard culture conditions (5% CO2, 5% O2, 90% N2 at 37°C).
-
Lysis and Staining: Prepare a lysis buffer containing SYBR Green I. Add this buffer to each well and incubate in the dark at room temperature for 1 hour.
-
Fluorescence Measurement: Read the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
[³H]-Hypoxanthine Incorporation Assay
Considered a "gold standard" for assessing parasite viability, this method measures the incorporation of radiolabeled hypoxanthine into the parasite's nucleic acids.[8][9] P. falciparum is a purine auxotroph and relies on salvaging purines from the host environment.
Protocol: [³H]-Hypoxanthine Incorporation Assay
-
Plate Preparation and Parasite Seeding: Prepare drug dilution plates and seed with parasite culture as described for the SYBR Green I assay.
-
Incubation: Incubate the plates for 24 hours under standard culture conditions.
-
Radiolabeling: Add [³H]-hypoxanthine to each well and incubate for an additional 24-48 hours.
-
Harvesting: Lyse the cells by freeze-thawing the plates. Harvest the cellular contents onto a filter mat using a cell harvester to capture the radiolabeled nucleic acids.
-
Scintillation Counting: After drying the filter mat, add scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value as described for the SYBR Green I assay.
| Assay | Principle | Throughput | Cost | Safety Considerations |
| SYBR Green I | DNA intercalation | High | Low | Standard laboratory safety |
| [³H]-Hypoxanthine | Nucleic acid synthesis | Medium | High | Radioactive material handling |
| Luciferase-based | ATP-dependent light emission | High | Medium | Standard laboratory safety |
Luciferase-Based Viability Assay
This assay utilizes transgenic parasite lines that constitutively express luciferase.[10][11] The amount of light produced upon the addition of the luciferase substrate is proportional to the number of viable parasites, as ATP is required for the reaction.
Protocol: Luciferase-Based Viability Assay
-
Parasite Strain: Use a P. falciparum strain engineered to express luciferase (e.g., NF54-luc).
-
Plate Preparation and Seeding: Prepare drug dilution plates and add the transgenic parasite culture as previously described.
-
Incubation: Incubate for 72 hours under standard conditions.
-
Lysis and Luminescence Measurement: Add a reagent that lyses the cells and contains the luciferase substrate. Measure the luminescence using a microplate luminometer.
-
Data Analysis: Calculate the IC50 from the dose-response curve.
Part 2: Assessing Selectivity through Cytotoxicity Profiling
A crucial aspect of drug development is to ensure that the compound is selectively toxic to the parasite and not the host cells. This is determined by calculating the Selectivity Index (SI).
SI = CC50 (mammalian cells) / IC50 (P. falciparum)
A higher SI value indicates greater selectivity for the parasite.
MTT Assay for Mammalian Cell Viability
The MTT assay is a colorimetric method for assessing the metabolic activity of cells, which serves as a proxy for cell viability.[12][13] Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.
Protocol: MTT Assay
-
Cell Culture: Culture a mammalian cell line (e.g., HeLa, HepG2, or HEK293) in a 96-well plate until a confluent monolayer is formed.
-
Compound Treatment: Remove the culture medium and add fresh medium containing serial dilutions of the test compound (e.g., this compound). Incubate for 24-48 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for formazan crystal formation.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC50) from the dose-response curve.
Part 3: Target-Specific Investigation - Dihydroorotate Dehydrogenase (DHODH)
Once a compound's general antimalarial efficacy is established, the next step is to investigate its mechanism of action. As de novo pyrimidine biosynthesis is essential for P. falciparum, we will focus on assays to determine if a compound inhibits DHODH.
Biochemical Assay for PfDHODH Inhibition
This in vitro assay directly measures the enzymatic activity of recombinant P. falciparum DHODH. The activity can be monitored by following the reduction of a dye, such as 2,6-dichloroindophenol (DCIP), which is coupled to the reoxidation of the enzyme's cofactor.[1][4]
Principle of the PfDHODH Biochemical Assay
Caption: Reaction scheme for the biochemical assay of PfDHODH activity.
Protocol: PfDHODH Biochemical Assay
-
Reagents: Purified recombinant P. falciparum DHODH, L-dihydroorotate (substrate), decylubiquinone (electron acceptor), and DCIP.
-
Assay Setup: In a 384-well plate, add the assay buffer, the test compound (e.g., this compound), and the enzyme. Pre-incubate to allow for compound binding.
-
Reaction Initiation: Initiate the reaction by adding the substrate and electron acceptor.
-
Absorbance Measurement: Monitor the decrease in absorbance at 600 nm (due to the reduction of DCIP) over time using a microplate reader.
-
Data Analysis: Calculate the initial reaction rates and determine the IC50 of the inhibitor.
Cell-Based Assay for Pyrimidine Biosynthesis Inhibition
This assay provides evidence of target engagement within the parasite by measuring the accumulation of the DHODH substrate, dihydroorotate, or by rescuing the parasite from the inhibitor's effects with the downstream product, orotate.
Protocol: Orotate Rescue Assay
-
Parasite Culture and Drug Treatment: Set up a standard parasite growth inhibition assay (e.g., SYBR Green I) with serial dilutions of the test compound.
-
Rescue Condition: In a parallel set of wells, add a fixed, non-toxic concentration of orotic acid along with the serial dilutions of the test compound.
-
Incubation and Measurement: Incubate the plates and measure parasite growth as previously described.
-
Data Analysis: Compare the IC50 values in the presence and absence of orotic acid. A significant rightward shift in the IC50 curve in the presence of orotate suggests that the compound's primary mechanism of action is the inhibition of a step upstream of orotate production in the pyrimidine biosynthesis pathway, such as DHODH.
Conclusion: A Multi-faceted Approach to Antimalarial Drug Discovery
The suite of assays described herein provides a robust framework for the comprehensive evaluation of novel antimalarial compounds. By progressing from broad-spectrum efficacy screening to specific mechanism-of-action studies, researchers can efficiently identify and characterize promising new drug candidates. The use of a case study like this compound highlights the importance of not assuming a mechanism of action and the necessity of empirical validation. While some reports suggest that 8-aminoquinolines like this compound may not primarily target DHODH, the described workflow provides the tools to definitively test this hypothesis for any new compound.[14] This integrated approach, combining cellular and biochemical assays, is essential for advancing the next generation of life-saving antimalarial therapies.
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Application Note & Protocol: A Tiered Approach to Elucidating the Drug-Drug Interaction Profile of Dabequine
An exhaustive protocol for assessing the drug-drug interaction (DDI) profile of a novel therapeutic agent, Dabequine, is detailed below. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive guide from initial in vitro screening to in vivo studies, grounded in established scientific principles and regulatory expectations.
Abstract
The development of any new chemical entity (NCE) necessitates a thorough evaluation of its potential for drug-drug interactions (DDIs). This document outlines a systematic, tiered protocol for characterizing the DDI profile of this compound, a novel therapeutic agent. By integrating both in vitro and in vivo methodologies, this guide provides a robust framework for identifying potential interactions mediated by drug-metabolizing enzymes and transporters. The protocols described are aligned with current regulatory guidelines from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), emphasizing not only the procedural steps but also the scientific rationale to ensure a comprehensive and defensible data package for regulatory submission.[1][2][3][4][5]
Introduction: The Scientific & Regulatory Imperative for DDI Studies
Polypharmacy is a common clinical scenario, making the assessment of a new drug's potential to alter the pharmacokinetics or pharmacodynamics of co-administered medications a cornerstone of its safety evaluation.[6] DDIs can lead to adverse events due to increased drug exposure or therapeutic failure from decreased exposure. The primary mechanisms underlying these interactions involve the inhibition or induction of cytochrome P450 (CYP) enzymes and the modulation of drug transporters.[7][8]
This protocol employs a tiered approach, beginning with high-throughput in vitro assays to identify potential liabilities.[9][10] Positive signals from these initial screens trigger further, more definitive in vitro characterization and, if necessary, progress to in vivo animal and clinical studies.[1][11] This strategy ensures a resource-efficient yet thorough investigation into this compound's DDI potential.
Tier 1: In Vitro DDI Screening and Characterization
The initial phase focuses on determining whether this compound interacts with key enzymes and transporters at a concentration that could be clinically relevant.
Cytochrome P450 (CYP) Enzyme Inhibition
Rationale: CYP enzymes are responsible for the metabolism of a vast majority of clinically used drugs.[7] Inhibition of these enzymes by this compound could lead to elevated plasma levels of co-administered drugs, increasing the risk of toxicity.[12][13] We will assess both direct (reversible) and time-dependent inhibition (TDI).
Protocol 1: Reversible CYP Inhibition IC50 Assay
-
Objective: To determine the concentration of this compound that causes 50% inhibition (IC50) of the major human CYP isoforms (CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, and 3A4).[14][15]
-
Materials:
-
Pooled Human Liver Microsomes (HLM)
-
Recombinant human CYP enzymes (as a supplementary system)
-
This compound stock solution
-
CYP isoform-specific probe substrates (see Table 1)
-
NADPH regenerating system
-
Positive control inhibitors for each isoform
-
96-well incubation plates
-
LC-MS/MS system
-
-
Procedure:
-
Prepare a dilution series of this compound (e.g., 0.01 to 100 µM).
-
In triplicate, pre-incubate HLM, this compound (or positive control/vehicle), and the NADPH regenerating system at 37°C.
-
Initiate the reaction by adding the specific probe substrate at a concentration approximate to its Km.
-
Incubate for a short, validated time period ensuring linear metabolite formation.
-
Terminate the reaction with a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge to pellet protein, and transfer the supernatant for analysis.
-
Quantify metabolite formation using a validated LC-MS/MS method.
-
-
Data Analysis: Calculate the percent inhibition relative to the vehicle control and determine the IC50 value by fitting the data to a four-parameter sigmoidal curve.
Protocol 2: Time-Dependent Inhibition (TDI) Assay
-
Objective: To evaluate if this compound or its metabolite can cause irreversible or quasi-irreversible inactivation of CYP enzymes.
-
Procedure:
-
Primary Incubation: Pre-incubate this compound (at various concentrations) with HLM and an NADPH regenerating system for different time points (e.g., 0, 15, 30 minutes) at 37°C.
-
Dilution: After the primary incubation, dilute the mixture at least 50-fold into a secondary incubation mixture. This dilution minimizes any carryover reversible inhibition.
-
Secondary Incubation: The secondary mixture contains the CYP probe substrate and additional NADPH. Incubate for a short period.
-
Termination & Analysis: Terminate and analyze as described in Protocol 1.
-
-
Data Analysis: A concentration- and time-dependent loss of enzyme activity suggests TDI. Calculate the kinetic parameters KI (inhibitor concentration at half-maximal inactivation) and kinact (maximal rate of inactivation).[13]
Table 1: Standard CYP Probe Substrates for Inhibition Studies
| CYP Isoform | Probe Substrate | Measured Metabolite |
|---|---|---|
| CYP1A2 | Phenacetin | Acetaminophen |
| CYP2B6 | Bupropion | Hydroxybupropion |
| CYP2C8 | Amodiaquine | N-desethylamodiaquine |
| CYP2C9 | Diclofenac | 4'-hydroxydiclofenac |
| CYP2C19 | S-Mephenytoin | 4'-hydroxy-S-mephenytoin |
| CYP2D6 | Dextromethorphan | Dextrorphan |
| CYP3A4 | Midazolam | 1'-hydroxymidazolam |
Cytochrome P450 (CYP) Enzyme Induction
Rationale: Induction of CYP enzymes can accelerate the metabolism of co-administered drugs, potentially leading to therapeutic failure.[16][17][18] This is typically mediated by the activation of nuclear receptors like PXR, CAR, and AhR.[11]
Protocol 3: CYP Induction in Cultured Human Hepatocytes
-
Objective: To determine if this compound induces the expression of key CYP enzymes (CYP1A2, CYP2B6, CYP3A4) by measuring changes in mRNA levels and/or enzyme activity.
-
Materials:
-
Cryopreserved, plateable human hepatocytes from at least three different donors.
-
Hepatocyte culture media and plates.
-
This compound stock solution.
-
Positive control inducers (e.g., Omeprazole for CYP1A2, Phenobarbital for CYP2B6, Rifampicin for CYP3A4).
-
-
Procedure:
-
Thaw and plate hepatocytes according to the supplier's protocol.
-
After an acclimation period, treat the cells with multiple concentrations of this compound, positive controls, or vehicle daily for 48-72 hours.
-
Endpoint Measurement (choose one or both):
-
mRNA Analysis: Lyse the cells, extract RNA, and perform quantitative real-time PCR (qRT-PCR) to measure the relative expression of target CYP genes.
-
Enzyme Activity Analysis: After the final treatment, wash the cells and incubate them with a cocktail of CYP probe substrates. Measure metabolite formation via LC-MS/MS.
-
-
-
Data Analysis: Calculate the fold-change in mRNA or activity relative to the vehicle control. Determine the EC50 (concentration causing 50% of maximal effect) and Emax (maximum induction effect). A concentration-dependent increase of ≥2-fold is a common threshold for further investigation.[16]
Drug Transporter Interaction
Rationale: Drug transporters in the liver, kidney, and intestine are critical for drug absorption, distribution, and excretion (ADME). Inhibition of transporters like P-gp, BCRP, OATP1B1/1B3, OAT1/3, OCT2, and MATE1/2-K can cause significant DDIs.[8][19][20]
Protocol 4: Transporter Inhibition and Substrate Assessment
-
Objective: To determine if this compound is an inhibitor or a substrate of key uptake and efflux transporters.
-
Methodology: Utilize commercially available systems, such as membrane vesicles or polarized cell monolayers (e.g., Caco-2, MDCKII) overexpressing a single transporter.
-
Inhibition Assay:
-
Incubate the transporter system with a known probe substrate in the presence of varying concentrations of this compound.
-
Measure the rate of substrate transport.
-
Calculate an IC50 value for this compound against each transporter.
-
-
Substrate Assay:
-
Measure the transport of radiolabeled or unlabeled this compound across a cell monolayer in both basolateral-to-apical and apical-to-basolateral directions.
-
An efflux ratio (Papp, B-A / Papp, A-B) significantly greater than 2, which is sensitive to a known inhibitor of the transporter, indicates this compound is a substrate.[20]
-
Tier 2: In Vivo DDI Assessment
If in vitro results suggest a potential for clinically relevant interactions (based on established regulatory cut-off criteria), in vivo studies are warranted.[21]
Rationale: In vivo models provide a more integrated physiological system to confirm in vitro findings and understand the net effect of multiple interaction mechanisms.[22] While species differences exist, animal models can be valuable for hypothesis testing.[23][24][25][26]
Protocol 5: Rodent Pharmacokinetic DDI Study
-
Objective: To evaluate the effect of this compound co-administration on the pharmacokinetics of a "victim" drug (a sensitive substrate of the enzyme/transporter of interest) in a rodent model (e.g., rat).
-
Study Design:
-
Use a crossover or parallel-group design.
-
Phase 1 (Control): Administer the probe drug to a cohort of animals and collect serial blood samples to establish its baseline pharmacokinetic profile (AUC, Cmax).
-
Phase 2 (Treatment): Administer this compound to the same or a matched cohort of animals (either a single dose or multiple doses to reach steady-state). At the appropriate time, co-administer the probe drug.
-
Collect serial blood samples and analyze plasma concentrations of the probe drug via LC-MS/MS.
-
-
Data Analysis: Compare the pharmacokinetic parameters (AUC, Cmax) of the probe drug in the presence and absence of this compound. A statistically significant change (e.g., >2-fold change in AUC) confirms an in vivo DDI in the model system.
Data Interpretation & Clinical Projection
The final step involves synthesizing all data to predict the clinical risk. Basic static mechanistic models are used to translate in vitro data into a clinical context. For example, the potential for CYP inhibition is initially assessed by calculating the "R" value:
R = 1 + ([I]max,u / Ki,u)
Where [I]max,u is the maximal unbound plasma concentration of this compound at steady state, and Ki,u is the unbound inhibition constant. An R value above a certain threshold (e.g., 1.1) suggests a clinical DDI study is needed.[21] Similar calculations are used for induction and transporter interactions as per regulatory guidance.[3][21]
If these calculations indicate a risk, a dedicated clinical DDI study in human volunteers is the definitive next step, forming the basis for dosing recommendations in the product label.
Visualizations & Workflows
Caption: Overall workflow for this compound DDI investigation.
Caption: Protocol flow for CYP induction assessment.
References
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Title: Cytochrome P450 Induction | Cyprotex ADME-Tox Solutions - Evotec Source: Evotec URL: [Link]
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Title: Animal Models for Evaluation of Drug-Drug Interaction Potential of Biotherapeutics Source: Current Drug Metabolism URL: [Link]
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Title: Animal Models for Evaluation of Drug-Drug Interaction Potential of Biotherapeutics Source: Bentham Science Publishers URL: [Link]
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Title: Re-Understanding the Mechanisms of Action of the Anti-Mycobacterial Drug Bedaquiline Source: MDPI URL: [Link]
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Title: Novel pre-clinical methodologies for pharmacokinetic drug-drug interaction studies: spotlight on "humanized" animal models Source: PubMed URL: [Link]
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Title: Guideline on the investigation of drug interactions Source: European Medicines Agency (EMA) URL: [Link]
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Title: Animal models for predicting human drug-drug interaction Source: ResearchGate URL: [Link]
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Title: Cytochrome P450 (CYP) Inhibition Assay (IC50) Test Source: AxisPharm URL: [Link]
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Title: EMA consults on ICH M12 guideline for drug-drug interaction studies Source: RAPS URL: [Link]
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Title: Assays for CYP450 Inhibition, Induction, and Phenotyping Source: Charles River Laboratories URL: [Link]
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Title: M12 Drug Interaction Studies Source: FDA URL: [Link]
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Title: CYP Inhibition Assay Source: LifeNet Health LifeSciences URL: [Link]
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Title: Drug–Drug Interaction Studies: Regulatory Guidance and An Industry Perspective Source: NIH URL: [Link]
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Title: Bedaquiline Metabolism: Enzymes and Novel Metabolites Source: NIH URL: [Link]
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Title: Innovative Approaches to Optimize Clinical Transporter Drug–Drug Interaction Studies Source: NIH URL: [Link]
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Title: ICH M12 on drug interaction studies - Scientific guideline Source: European Medicines Agency URL: [Link]
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Title: CYP Induction Assay Source: LifeNet Health LifeSciences URL: [Link]
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Title: Common Approaches of Cytochrome P450 (CYP) Induction Assays Source: IntechOpen URL: [Link]
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Title: FDA ICH M12 Drug-Drug Interaction Studies Webinar: In Vitro DDI Assessments Source: YouTube URL: [Link]
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Title: Cytochrome P450 (CYP) Inhibition assay (IC50) Source: Evotec URL: [Link]
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Title: ICH M12 Guideline on Drug Interaction Studies Source: ECA Academy URL: [Link]
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Title: Drug Transporter Assays Source: BioIVT URL: [Link]
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Title: In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies Guidance for Industry Source: QPS URL: [Link]
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Title: Navigating Complex Waters: A Deep Dive into FDA Drug Interactions Guidances and Resources – Day 1 Source: YouTube URL: [Link]
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Title: Drug-drug Interaction Studies for Regulatory Submission Source: Charles River Laboratories URL: [Link]
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Title: 3,4-DEHYDRODEBRISOQUINE, A NOVEL DEBRISOQUINE METABOLITE FORMED FROM 4-HYDROXYDEBRISOQUINE THAT IMPACTS THE CYP2D6 METABOLIC RATIO Source: NIH URL: [Link]
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Title: [Acute toxic action of combinations of a new antimalarial preparation, this compound] Source: PubMed URL: [Link]
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Title: Metabolic Pathway Databases Source: PathBank URL: [Link]
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Title: List of Metabolic Pathways Source: BMRB URL: [Link]
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Title: Mefloquine Interactions Checker Source: Drugs.com URL: [Link]
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Title: Drug Interactions Affecting Oral Anticoagulant Use Source: NIH URL: [Link]
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Title: Mechanism of action of diazaborines Source: PubMed URL: [Link]
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Application Notes and Protocols for the Administration of Dabequine in Animal Models of Malaria
Introduction: The Scientific Imperative for Novel Antimalarial Evaluation
The emergence and spread of drug-resistant Plasmodium falciparum strains represent a significant threat to global malaria control and elimination efforts. This necessitates a robust pipeline for the discovery and preclinical evaluation of new chemical entities with novel mechanisms of action. Dabequine, an aminoquinoline derivative, has emerged as a promising antimalarial candidate. Like other quinoline-type drugs, its putative mechanism of action is the inhibition of the mitochondrial cytochrome bc1 complex, a critical enzyme in the parasite's respiratory chain.[1][2][3] This document provides a comprehensive guide for researchers on the administration and evaluation of this compound in murine models of malaria, emphasizing scientific integrity, experimental rationale, and self-validating protocols.
PART 1: Pre-clinical In Vivo Evaluation Strategy for this compound
A successful in vivo evaluation of a novel antimalarial compound like this compound requires a multi-step, logical progression from initial efficacy screening to more complex pharmacokinetic and pharmacodynamic (PK/PD) characterization. This iterative process ensures that resources are focused on the most promising candidates and that the data generated is robust and translatable.
Figure 1: A logical workflow for the in vivo evaluation of this compound, from initial formulation and safety testing to comprehensive efficacy and PK/PD analysis.
PART 2: Core Protocols and Methodologies
This compound Formulation for Oral Administration
Expertise & Experience: The physicochemical properties of this compound, likely a lipophilic molecule with low aqueous solubility similar to other quinolones, are a critical consideration for in vivo studies. The choice of vehicle is paramount to ensure consistent bioavailability and to avoid confounding toxicities. A multi-component vehicle is often necessary to achieve a stable and homogenous suspension suitable for oral gavage.
Protocol: this compound Suspension for Oral Gavage in Mice
-
Primary Solvent Selection: Begin by attempting to dissolve this compound in a small amount of a biocompatible organic solvent. Dimethyl sulfoxide (DMSO) is a common choice due to its strong solubilizing power.
-
Vehicle Preparation: A widely used and generally well-tolerated vehicle for poorly soluble compounds in mice is a mixture of DMSO, PEG 400, Tween-80, and saline.
-
Rationale:
-
DMSO: Solubilizes the compound.
-
PEG 400 (Polyethylene glycol 400): A co-solvent that improves solubility and is generally well-tolerated.
-
Tween-80: A non-ionic surfactant that aids in creating a stable suspension and improves wetting of the compound particles.
-
Saline (0.9% NaCl): The aqueous base of the vehicle, ensuring isotonicity.
-
-
-
Step-by-Step Formulation: a. Weigh the required amount of this compound for the desired final concentration. b. In a sterile microcentrifuge tube, add DMSO to the this compound powder. Vortex until the compound is fully dissolved. The volume of DMSO should be kept to a minimum, ideally 5-10% of the final volume, due to its potential for toxicity at higher concentrations.[4] c. In a separate sterile tube, prepare the remaining vehicle components. For a final formulation of 10% DMSO, 40% PEG 400, 5% Tween-80, and 45% saline, combine the appropriate volumes of PEG 400, Tween-80, and saline. d. Slowly add the this compound-DMSO solution to the PEG 400/Tween-80/saline mixture while continuously vortexing to ensure the formation of a fine, homogenous suspension. e. Visually inspect the final formulation for any precipitation. If precipitation occurs, gentle warming or sonication may be attempted, but stability at room temperature should be confirmed before administration. f. Always prepare the formulation fresh on the day of the experiment.
Trustworthiness: Before initiating efficacy studies, it is crucial to administer the chosen vehicle alone to a control group of mice to ensure it does not cause any adverse effects, such as weight loss, behavioral changes, or motor impairment.[4]
Animal Models and Ethical Considerations
Expertise & Experience: The choice of murine model and parasite strain is fundamental to the research question. For initial screening, the Plasmodium berghei ANKA strain in BALB/c or Swiss Webster mice is a well-established and widely used model.[5][6] P. berghei infection in these mice produces a rapidly progressing and lethal blood-stage infection, making it suitable for evaluating the efficacy of blood-stage antimalarials.
Animal Selection and Husbandry:
-
Species: Mus musculus
-
Strain: BALB/c or Swiss Webster mice are commonly used for their susceptibility to P. berghei.
-
Age and Weight: Use mice aged 6-8 weeks with a weight range of 18-22 grams to ensure consistency across experimental groups.
-
Ethical Approval: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals. Protocols should be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC).
The 4-Day Suppressive Test (Peter's Test)
Expertise & Experience: The 4-day suppressive test is the standard primary in vivo screening method to evaluate the efficacy of a potential antimalarial compound against an early infection.[5][6] It assesses the compound's ability to suppress the proliferation of parasites in the blood.
Protocol: 4-Day Suppressive Test
-
Parasite Inoculation: a. Obtain a donor mouse with a rising P. berghei ANKA parasitemia (typically 20-30%). b. Collect blood from the donor mouse via cardiac puncture into a tube containing an anticoagulant (e.g., heparin or EDTA). c. Dilute the infected blood with a suitable buffer (e.g., PBS or Alsever's solution) to a concentration of 1 x 10^7 infected red blood cells (iRBCs) per 0.2 mL. d. Infect naive mice by intraperitoneal (IP) injection of 0.2 mL of the diluted iRBC suspension. This is designated as Day 0.
-
Drug Administration: a. Randomly assign the infected mice into experimental groups (typically 5 mice per group):
- Vehicle Control: Receives the drug vehicle only.
- Positive Control: Receives a standard antimalarial drug with known efficacy (e.g., chloroquine at 10 mg/kg/day).
- This compound Treatment Groups: Receive different doses of this compound (e.g., 10, 30, and 100 mg/kg/day). A dose-ranging study is essential. b. Two to four hours post-infection on Day 0, begin drug administration via oral gavage. c. Continue daily administration for four consecutive days (Day 0, 1, 2, and 3).
-
Monitoring Parasitemia: a. On Day 4, prepare thin blood smears from the tail vein of each mouse. b. Stain the smears with Giemsa stain. c. Determine the percentage of parasitemia by microscopic examination, counting the number of iRBCs per 1,000 total RBCs.
-
Data Analysis: a. Calculate the average parasitemia for each group. b. Determine the percent suppression of parasite growth for each this compound-treated group using the following formula:
Trustworthiness: A valid experiment will show a high level of parasitemia in the vehicle control group and near-complete suppression in the positive control group. The dose-response relationship in the this compound-treated groups should be logical, with higher doses resulting in greater suppression.
Figure 2: Step-by-step timeline of the 4-Day Suppressive Test for evaluating this compound's in vivo efficacy.
PART 3: Safety, Pharmacokinetics, and Advanced Efficacy
Preliminary Safety and Toxicity Assessment
Expertise & Experience: Before proceeding to extensive efficacy studies, it is essential to establish a preliminary safety profile for this compound. An acute toxicity study helps determine the maximum tolerated dose (MTD) and identify any overt signs of toxicity. Historical data on this compound combinations suggest that its toxicity profile in mice has been previously evaluated, providing a basis for modern assessments.[7]
Protocol: Acute Toxicity Study
-
Dose Selection: Based on in vitro potency and data from related compounds, select a range of doses, including doses significantly higher than the anticipated efficacious dose.
-
Administration: Administer a single oral dose of this compound to small groups of healthy, uninfected mice.
-
Monitoring: Observe the mice closely for the first few hours post-administration and then daily for 7-14 days. Record:
-
Mortality
-
Clinical signs of toxicity (e.g., lethargy, ruffled fur, ataxia, changes in respiration)
-
Changes in body weight
-
-
Endpoint: The MTD is defined as the highest dose that does not cause mortality or serious signs of toxicity. This information is critical for designing subsequent efficacy studies.
Introduction to Pharmacokinetic (PK) Analysis
Expertise & Experience: Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is crucial for interpreting efficacy data and for predicting a human-equivalent dose. A basic PK study can provide key parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).
Protocol: Basic Pharmacokinetic Study in Mice
-
Dosing: Administer a single oral dose of this compound to a group of mice at a dose known to be well-tolerated and efficacious.
-
Blood Sampling: At predefined time points (e.g., 0.5, 1, 2, 4, 8, and 24 hours post-dose), collect small blood samples from a subset of mice at each time point (serial sampling is often not feasible in mice without specialized techniques).
-
Sample Processing: Process the blood to obtain plasma or whole blood, depending on the analytical method and the drug's partitioning characteristics. Store samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in the samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Plot the plasma concentration versus time and use appropriate software to calculate key PK parameters.
Trustworthiness: The PK profile provides a critical link between the administered dose and the systemic exposure of the parasite to the drug. Efficacy should always be correlated with exposure (AUC or Cmax), not just the dose administered.
Data Summary and Interpretation
All quantitative data should be presented in a clear and concise format to allow for easy comparison and interpretation.
Table 1: Example Data from a 4-Day Suppressive Test
| Treatment Group (n=5) | Dose (mg/kg/day) | Mean Parasitemia (%) on Day 4 (± SD) | % Suppression |
| Vehicle Control | - | 25.4 (± 4.2) | - |
| Chloroquine | 10 | 0.1 (± 0.1) | 99.6 |
| This compound | 10 | 15.2 (± 3.1) | 40.2 |
| This compound | 30 | 5.6 (± 1.8) | 78.0 |
| This compound | 100 | 0.8 (± 0.5) | 96.9 |
Conclusion and Future Directions
The protocols outlined in this document provide a robust framework for the preclinical in vivo evaluation of this compound. By systematically assessing its formulation, safety, and efficacy, researchers can generate the high-quality data necessary to advance this promising antimalarial candidate through the drug development pipeline. Future studies should focus on evaluating this compound in models of established infection (curative assays), its potential for preventing infection (prophylactic assays), and its activity against a panel of drug-resistant parasite strains. A thorough understanding of its PK/PD relationship will be paramount in designing optimal dosing regimens for potential clinical trials.
References
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Pyrido-Dibemequine Metabolites Exhibit Improved Druglike Features, Inhibit Hemozoin Formation in Plasmodium falciparum, and Synergize with Clinical Antimalarials. (2023). Malaria World. Available at: [Link]
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Gélbules, M., et al. (n.d.). Minimal effective dose of bedaquiline administered orally and activity of a long acting formulation of bedaquiline in the murine model of leprosy. PMC. Available at: [Link]
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Lebedeva, M. N., & Brusilovskaia, V. M. (1980). [Acute toxic action of combinations of a new antimalarial preparation, this compound]. Meditsinskaia parazitologiia i parazitarnye bolezni, 49(6), 27–31. Available at: [Link]
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The cytochrome bc1 complex as an antipathogenic target. (2020). FEBS Letters, 594(17), 2797-2812. Available at: [Link]
-
Mitochondrial Cytochrome bc1 Complex as Validated Drug Target: A Structural Perspective. (n.d.). MDPI. Available at: [Link]
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In vivo antimalarial evaluation of some 2,3-disubstituted-4(3H)-quinazolinone derivatives. (n.d.). BMC Research Notes. Available at: [Link]
-
Probing binding determinants in center P of the cytochrome bc1 complex using novel hydroxy-naphthoquinones. (n.d.). Biochimica et Biophysica Acta (BBA) - Bioenergetics. Available at: [Link]
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Muthaura, C. N., et al. (2015). In vivo antimalarial activity of extracts of Tanzanian medicinal plants used for the treatment of malaria. BMC Complementary and Alternative Medicine, 15, 53. Available at: [Link]
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Targeting the Ubiquinol-Reduction (Qi) Site of the Mitochondrial Cytochrome bc1 Complex for the Development of Next Generation Quinolone Antimalarials. (2022). International Journal of Molecular Sciences, 23(15), 8234. Available at: [Link]
-
What are the vehicles used to dissolve drugs for in vivo treatment? (2014). ResearchGate. Available at: [Link]
-
The cytochrome bc1 complex. (A) Ribbon model (gray) of the homodimeric... (n.d.). ResearchGate. Available at: [Link]
-
Use of solubility parameters of drug and vehicle to predict flux through skin. (n.d.). Journal of Pharmaceutical Sciences. Available at: [Link]
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In Vivo Antimalarial Activity and Mechanisms of Action of 4-Nerolidylcatechol Derivatives. (n.d.). Antimicrobial Agents and Chemotherapy. Available at: [Link]
-
Assessing Safety and Toxicology. (2018). In Advancing Disease Modeling in Animal-Based Research in Support of Precision Medicine: Proceedings of a Workshop. National Academies Press (US). Available at: [Link]
-
Assessing Safety and Toxicology. (2018). In Advancing Disease Modeling in Animal-Based Research in Support of Precision Medicine. National Academies Press (US). Available at: [Link]
-
Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. (2017). Journal of Pharmacy & Pharmaceutical Sciences, 20(1), 354-365. Available at: [Link]
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- 3. research.lstmed.ac.uk [research.lstmed.ac.uk]
- 4. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. [Acute toxic action of combinations of a new antimalarial preparation, this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring Dabequine Uptake in Plasmodium falciparum-Infected Erythrocytes: An Application Note
Introduction
The emergence and spread of drug-resistant Plasmodium falciparum, the parasite responsible for the most severe form of malaria, presents a significant global health challenge.[1] This necessitates the development of novel antimalarial agents with diverse mechanisms of action. Dabequine and its analogs represent a promising new class of antimalarial compounds. Understanding the cellular uptake and accumulation of these compounds within infected red blood cells (iRBCs) is a critical step in their development and optimization. Effective drug action is contingent on the compound reaching its intracellular target at a sufficient concentration.[2] Therefore, robust and reproducible methods for quantifying drug uptake are essential for preclinical drug development.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on measuring the uptake of this compound in P. falciparum-infected erythrocytes. We will detail two primary methodologies: fluorescence microscopy for qualitative and semi-quantitative analysis, and flow cytometry for high-throughput quantitative analysis.[3][4][5] The protocols are designed to be self-validating, with explanations of the scientific principles behind each step to ensure technical accuracy and experimental success.
Scientific Principles of this compound Uptake
The uptake of a drug into an iRBC is a complex process governed by the physicochemical properties of the drug and the physiological changes induced in the erythrocyte by the parasite.[6][7] While the precise mechanism of this compound uptake is under investigation, it is likely influenced by factors such as its molecular weight, lipophilicity, and charge. The parasite extensively remodels the host erythrocyte, including the insertion of new permeation pathways in the red blood cell membrane, which can facilitate the entry of drugs and nutrients.[1]
Once inside the erythrocyte, this compound must cross the parasitophorous vacuole membrane to reach the parasite. The acidic environment of the parasite's digestive vacuole can lead to the accumulation of weakly basic drugs, a mechanism known for established antimalarials like chloroquine.[8] Understanding these principles is crucial for designing and interpreting uptake experiments. For instance, uptake is expected to be significantly higher in iRBCs compared to uninfected erythrocytes (uRBCs) and to be a time- and temperature-dependent process.[1]
Experimental Workflow Overview
The overall workflow for measuring this compound uptake involves several key stages, from parasite culture to data analysis. This process is designed to ensure the health of the parasite culture and the accuracy of the uptake measurements.
Caption: General workflow for measuring this compound uptake in infected erythrocytes.
Part 1: Preparation of Infected Erythrocytes
Accurate measurement of drug uptake requires a healthy and synchronized parasite culture. This section details the essential protocols for P. falciparum culture and isolation of iRBCs.
Plasmodium falciparum Culture
P. falciparum is cultured in vitro in human erythrocytes. The following protocol is adapted from standard procedures.[9][10][11]
Materials:
-
P. falciparum strain (e.g., 3D7, Dd2)
-
Human erythrocytes (O+ blood type)
-
Complete RPMI 1640 medium (supplemented with HEPES, L-glutamine, hypoxanthine, and AlbuMAX II or human serum)[10][12]
-
Gas mixture (5% CO₂, 5% O₂, 90% N₂)
-
37°C incubator
-
Sterile culture flasks
Protocol:
-
Prepare complete RPMI 1640 medium and warm to 37°C.
-
Wash human erythrocytes three times with incomplete RPMI 1640 to remove plasma and buffy coat.[12][13]
-
Establish the parasite culture in a sterile flask at a desired hematocrit (e.g., 5%) and parasitemia (e.g., 0.5%).
-
Incubate the culture at 37°C in a sealed flask gassed with the appropriate gas mixture.[10]
-
Maintain the culture by changing the medium daily and monitoring parasitemia via Giemsa-stained thin blood smears.[11]
-
For synchronized cultures, treat with 5% D-sorbitol to select for ring-stage parasites.[14]
Isolation of Late-Stage Infected Erythrocytes
For many uptake studies, it is advantageous to use late-stage (trophozoite and schizont) iRBCs, as they are more metabolically active and may exhibit higher drug uptake.
Materials:
Protocol (Percoll Gradient):
-
Prepare a discontinuous Percoll gradient (e.g., 40%, 70%, 90%) in culture medium.
-
Carefully layer the parasite culture on top of the gradient.
-
Centrifuge at a low speed to separate the different erythrocyte populations.
-
Late-stage iRBCs will be concentrated at the interface of the upper Percoll layers.
-
Carefully aspirate the enriched iRBC layer and wash twice with complete medium to remove the Percoll.
Part 2: Measuring this compound Uptake by Fluorescence Microscopy
Fluorescence microscopy provides a powerful visual method to confirm the intracellular localization of fluorescent compounds like this compound and to perform semi-quantitative analysis.[15][16][17]
Principle
This method relies on the intrinsic fluorescence of this compound or a fluorescently labeled analog. By imaging the cells with a confocal or widefield fluorescence microscope, the accumulation of the drug within the iRBCs and the parasite itself can be visualized.[18][19]
Protocol
Materials:
-
Enriched late-stage iRBCs and uRBCs
-
This compound solution (in DMSO or other suitable solvent)
-
Phosphate-buffered saline (PBS)
-
Hoechst or DAPI stain (for parasite DNA)
-
Microscope slides and coverslips
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Incubate a suspension of iRBCs and uRBCs (at a known hematocrit and parasitemia) with various concentrations of this compound for different time points at 37°C.
-
Include a control group incubated at 4°C to assess non-specific binding and passive diffusion.[1][20]
-
At each time point, take an aliquot of the cell suspension and wash three times with cold PBS to remove extracellular this compound.
-
After the final wash, resuspend the cells in PBS containing a DNA stain (e.g., Hoechst) to visualize the parasite nucleus.
-
Mount a small volume of the cell suspension on a microscope slide and cover with a coverslip.
-
Image the cells using a fluorescence microscope, capturing images in the brightfield, this compound fluorescence channel, and DNA stain channel.
Data Analysis
-
Qualitative: Visually assess the localization of this compound fluorescence. It is expected to be concentrated within the parasite inside the iRBCs.[15]
-
Semi-quantitative: Using image analysis software (e.g., ImageJ), measure the mean fluorescence intensity within individual iRBCs and uRBCs. Compare the intensity between different experimental conditions.
| Parameter | Recommended Setting |
| This compound Concentration | 10 nM - 10 µM (titrate for optimal signal) |
| Incubation Time | 5, 15, 30, 60, 120 minutes |
| Temperature | 37°C (for active uptake) and 4°C (control) |
| DNA Stain | Hoechst 33342 (1 µg/mL) or DAPI (300 nM) |
Part 3: Quantifying this compound Uptake by Flow Cytometry
Flow cytometry offers a high-throughput method for quantifying drug uptake in a large population of cells, providing statistically robust data.[3][4][21]
Principle
This technique measures the fluorescence of individual cells as they pass through a laser beam. By staining the parasite DNA with a fluorescent dye (e.g., SYBR Green or Hoechst), it is possible to distinguish between uRBCs and iRBCs and quantify the this compound-associated fluorescence in each population.[22]
Sources
- 1. Artemisone Uptake in Plasmodium falciparum-Infected Erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mode of action and features of antimalarial drugs — MORU Tropical Health Network [tropmedres.ac]
- 3. Quantification of intracellular proteins and monitoring therapy using flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. blog.crownbio.com [blog.crownbio.com]
- 5. Applications of Flow Cytometry in Drug Discovery and Translational Research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Physicochemical properties determining drug detection in skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. microbiologyjournal.org [microbiologyjournal.org]
- 10. youtube.com [youtube.com]
- 11. iddo.org [iddo.org]
- 12. malariaresearch.eu [malariaresearch.eu]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Monitoring the uptake of glycosphingolipids in Plasmodium falciparum-infected erythrocytes using both fluorescence microscopy and capillary electrophoresis with laser-induced fluorescence detection - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
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- 20. researchgate.net [researchgate.net]
- 21. precisionformedicine.com [precisionformedicine.com]
- 22. Intracellular Flow Cytometry - FluoroFinder [fluorofinder.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Dabequine (Bedaquiline) Synthesis Challenges
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of Dabequine, also known as Bedaquiline. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this critical anti-tuberculosis agent. As a diarylquinoline with two contiguous stereocenters, the synthesis of Bedaquiline presents unique and significant challenges.[1][2][3] The industrially relevant synthesis, which involves the coupling of a quinoline fragment with a naphthyl ketone, is known for issues with stereocontrol, low yields, and reproducibility.[3][4]
This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate these complexities. Our goal is to explain the causality behind experimental choices, empowering you to optimize your synthesis for higher yields and purity.
Key Synthetic Challenge: The Aldol Addition Step
The cornerstone of many Bedaquiline syntheses is the diastereoselective aldol addition between a lithiated quinoline precursor (nucleophile) and an aryl ketone (electrophile). The primary difficulty lies in controlling the formation of the two adjacent stereocenters to favor the pharmacologically active (1R, 2S) isomer.[3][5]
Overall Synthetic Workflow
The following diagram illustrates the critical coupling step that is the focus of most troubleshooting efforts.
Caption: Critical Aldol Addition Step in Bedaquiline Synthesis.
Troubleshooting Guide (Q&A Format)
This section addresses specific problems you may encounter during the synthesis.
Issue 1: Low Diastereoselectivity (Poor dr)
Question: My reaction is producing a nearly 1:1 mixture of the (RS, SR) and (RR, SS) diastereomers. How can I improve the diastereomeric ratio (dr) to favor the desired (RS, SR) pair?
Answer: This is the most common challenge in Bedaquiline synthesis. The industrial process using a standard base like Lithium Diisopropylamide (LDA) often results in a poor 50:50 diastereomeric ratio.[2] The root cause is the lack of facial selectivity in the nucleophilic attack on the ketone. Here are several strategies to improve this, ranging from simple process changes to more complex reagent modifications.
Causality: The stereochemical outcome is determined by the transition state geometry during the C-C bond formation. By using a chiral base, you create a chiral environment that favors the formation of one diastereomer over the other.
Troubleshooting Steps:
-
Introduce a Chiral Base: Replacing LDA with a chiral lithium amide is a highly effective strategy. Chiral bases can induce asymmetry in the reaction, leading to significantly improved diastereoselectivity.
-
Expert Insight: Research has shown that using (+)-bis[(R)-1-phenylethyl] lithium amide can dramatically shift the diastereomeric ratio to as high as 90:10.[2] Similarly, lithium amides derived from amino acids, such as D-proline, have demonstrated excellent results, achieving a dr of up to 13.6:1.[4]
-
-
Optimize Reaction Temperature: The deprotonation and addition steps are typically performed at very low temperatures (-78 °C).[3]
-
Self-Validation: Running the reaction at a slightly higher temperature (e.g., -20 °C) can sometimes lead to messy reactions with multiple side products, confirming that low temperatures are critical for selectivity.[2] However, subtle optimization between -78 °C and -60 °C may be beneficial. Always monitor your reaction by TLC or UPLC to track conversion and side product formation.
-
-
Reagent Addition Protocol: The order and rate of addition matter. The standard protocol involves adding the base (e.g., LDA) to the quinoline precursor at -78 °C, followed by the addition of the ketone.[3]
-
Expert Insight: Ensure the ketone is added slowly as a solution in THF. A rapid, exothermic addition can lead to a loss of stereocontrol.
-
Summary of Chiral Base Performance:
| Chiral Base | Typical Diastereomeric Ratio (dr) | Reference |
| Lithium Diisopropylamide (LDA) | 50:50 | |
| (+)-bis[(R)-1-phenylethyl] lithium amide | 90:10 | [2] |
| Lithium (R)-2-(methoxymethyl)pyrrolidide | 13.6:1 (syn:anti) | [4] |
Issue 2: Low Overall Yield and Poor Conversion
Question: My reaction has good selectivity, but the overall yield is very low (<20%), with a significant amount of unreacted starting material. What is causing the poor conversion?
Answer: Low conversion is often linked to the stability of the lithiated intermediate, the quality of the reagents, or suboptimal reaction conditions. The original synthesis reported an overall yield of merely 1%, highlighting the inefficiency of the process.
Causality: The deprotonation of the quinoline precursor is a reversible equilibrium. If the base is not strong enough or if there are acidic impurities (like water), the concentration of the active nucleophile will be too low to drive the reaction to completion.
Troubleshooting Steps:
-
Verify Reagent Quality (Especially the Base):
-
LDA Quality: Commercial LDA solutions can vary in quality and may contain trace amounts of lithium chloride (LiCl), which can affect reactivity.[3] Using freshly prepared LDA can improve reproducibility.
-
n-BuLi Titration: The n-Butyllithium used to prepare LDA or other bases must be titrated before use. An inaccurate concentration will lead to incomplete deprotonation.
-
-
Strict Anhydrous Conditions: Organolithium reactions are extremely sensitive to moisture.
-
Glassware: Ensure all glassware is oven-dried or flame-dried under vacuum immediately before use.
-
Solvents: Use freshly distilled, anhydrous solvents. Tetrahydrofuran (THF) is the most common solvent, but it must be properly dried.[2]
-
Atmosphere: Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the entire process.
-
-
Optimize Deprotonation Time & Temperature:
-
Expert Insight: Studies have optimized the deprotonation time. For some chiral bases, a deprotonation time of 60 minutes at -20 °C before cooling for the addition step resulted in the highest conversion (around 33%), even if the dr was not optimal under those specific conditions.[2] This demonstrates a trade-off between conversion and selectivity that must be balanced.
-
-
Consider Alternative Solvents: While THF is standard, it may not be optimal. However, the solubility of the reagents is a major limitation, and alternatives like toluene or hexane often lead to insolubility issues.[2] Sticking with THF is generally the most practical approach.
Issue 3: Difficulty in Purifying the Final Compound
Question: I have a mixture of diastereomers and enantiomers. What is the most effective way to isolate the pure (1R, 2S)-Bedaquiline?
Answer: Purification is a multi-step process involving the separation of diastereomers followed by the resolution of enantiomers. This is a significant bottleneck in the synthesis.
Troubleshooting Workflow for Purification:
Caption: A two-step workflow for isolating pure Bedaquiline.
Detailed Purification Protocols:
-
Diastereomer Separation (Column Chromatography):
-
The (RS, SR) and (RR, SS) pairs are diastereomers and thus have different physical properties. They can be separated using standard flash column chromatography on silica gel.
-
Validated Protocol: A typical solvent system is a 1:1 mixture of Ethyl Acetate (EtOAc) and Hexane. The desired (RS, SR) pair generally has a higher Rf value than the undesired pair.
-
-
Enantiomer Resolution: Once the (RS, SR) diastereomeric pair is isolated, the two enantiomers—(1R, 2S) and (1S, 2R)—must be separated.
-
Method A: Chiral Resolution Agent: The original industrial process uses a chiral resolving agent like binaphthol phosphate. The process involves forming a salt with the racemic mixture. The salt of one enantiomer will preferentially crystallize, allowing for separation. The free base is then recovered by treatment with an aqueous base (e.g., potassium carbonate).[6]
-
Method B: Chiral Supercritical Fluid Chromatography (SFC): SFC is a greener and faster alternative for enantioseparation and is effective on a gram scale.[2] This method avoids the need for salt formation and liberation steps.
-
Frequently Asked Questions (FAQs)
Q1: Why is my Bedaquiline synthesis not reproducible? I follow the literature procedure exactly, but my results vary.
A1: This is a known issue.[3] The key lithiation/addition step is highly sensitive to subtle, often undocumented, variables. The most common culprit is the quality of the lithium amide base, particularly commercial LDA solutions which can have varying compositions.[3] To improve reproducibility, we strongly recommend preparing your LDA solution fresh before each use or titrating your commercial solution. Additionally, ensure absolute control over anhydrous conditions and reaction temperatures.
Q2: Are there any alternative synthetic routes that avoid the problematic stereocenters?
A2: Yes, several alternative asymmetric syntheses have been developed to avoid the low-yield, poor-selectivity issues of the original route. For example, convergent syntheses and routes involving rhodium-catalyzed asymmetric transfer hydrogenation have been reported.[7] However, these methods often involve more steps or use expensive reagents and catalysts, which can be a barrier for large-scale production.[3]
Q3: What is the role of the bromine atom on the quinoline ring?
A3: The bromine atom is a crucial synthetic handle. In the initial discovery and development, this position was used to introduce diversity and explore the structure-activity relationship (SAR) of the diarylquinoline class. For the final synthesis of Bedaquiline itself, it is a key part of the molecular structure required for its potent activity against the mycobacterial ATP synthase.[8]
Q4: How stable is Bedaquiline once synthesized? Are there specific storage conditions?
A4: Bedaquiline is a stable compound. Studies on prepared aqueous solutions and spray-dried powders show minimal degradation over 7 days when stored at 4 °C (refrigerated) for solutions and room temperature for powders.[9] For long-term storage, it is advisable to keep the solid compound in a cool, dark, and dry place under an inert atmosphere.
References
-
Improved Synthesis and Isolation of Bedaquiline. ACS Omega. Available at: [Link]
-
Diastereoselectivity is in the Details: Minor Changes Yield Major Improvements to the Synthesis of Bedaquiline. Chemistry – A European Journal. Available at: [Link]
-
Application of Chiral Transfer Reagents to Improve Stereoselectivity and Yields in the Synthesis of the Antituberculosis Drug Bedaquiline. Organic Process Research & Development. Available at: [Link]
- Purification of bedaquiline and preparation method of stable crystal form.Google Patents.
- Intermediate for preparing bedaquiline, preparation method therefor and application thereof.Google Patents.
-
Asymmetric Synthesis and Absolute Configuration Assignment of a New Type of Bedaquiline Analogue. Molecules. Available at: [Link]
-
Synthetic approaches towards bedaquiline and its derivatives. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Preparation Strategies of the Anti-Mycobacterial Drug Bedaquiline for Intrapulmonary Routes of Administration. MDPI. Available at: [Link]
-
Industrial synthesis of bedaquiline fumarate. ResearchGate. Available at: [Link]
-
Design and Stereochemical Research (DFT, ECD and Crystal Structure) of Novel Bedaquiline Analogs as Potent Antituberculosis Agents. MDPI. Available at: [Link]
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- 3. Diastereoselectivity is in the Details: Minor Changes Yield Major Improvements to the Synthesis of Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. CN105085396A - Intermediate for preparing bedaquiline, preparation method therefor and application thereof - Google Patents [patents.google.com]
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- 8. Synthetic approaches towards bedaquiline and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Bedaquiline Synthesis Optimization: A Technical Support Guide
Welcome to the technical support center dedicated to enhancing the synthetic yield and efficiency of Bedaquiline (BDQ), a cornerstone in the treatment of multidrug-resistant tuberculosis (MDR-TB). This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of this vital active pharmaceutical ingredient (API). We will delve into common experimental challenges, provide data-driven troubleshooting solutions, and offer detailed protocols to optimize your synthetic strategy, with a focus on the critical nucleophilic addition step.
Understanding the Core Challenge: Low Yield and Stereoselectivity
The current industrial synthesis of Bedaquiline often encounters significant hurdles, primarily low conversion rates and a lack of stereoselectivity during the key nucleophilic addition of the quinoline fragment to the naphthyl ketone.[1][2] This frequently results in suboptimal yields of the desired (1R, 2S)- and (1S, 2R)-enantiomers, complicating purification and increasing manufacturing costs.[1][2][3] This guide will provide actionable insights to overcome these challenges.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your Bedaquiline synthesis experiments in a question-and-answer format.
Issue 1: Low Conversion of Starting Materials
Q1: My reaction is showing low conversion of the quinoline and ketone starting materials, with a significant amount of unreacted material remaining. What are the likely causes and how can I improve the conversion rate?
A1: Low conversion is a frequently reported issue and is often linked to the choice of the base used for the deprotonation of the quinoline fragment.[1][3]
-
Expertise & Experience: The commonly used base, lithium diisopropylamide (LDA), is sterically hindered, which can lead to incomplete deprotonation and consequently, low conversion.[3] Our internal studies and published literature confirm that stronger, less hindered bases can dramatically improve conversion rates.
-
Troubleshooting & Optimization:
-
Base Selection: Consider replacing LDA with alternative lithium amide bases such as lithium N-methylpiperazide or lithium pyrrolidide.[1][3] In one study, switching to lithium pyrrolidide increased the formation of the desired product from 22% (with LDA) to 91% under the same conditions.[3]
-
Reaction Time: While extending reaction time can sometimes improve yield, it's crucial to find the optimal duration. For some optimized conditions, a reaction time of 20-30 minutes after the addition of the ketone was found to be ideal. Longer reaction times may lead to a decrease in the diastereomeric ratio.[1]
-
Issue 2: Poor Diastereoselectivity and Enantioselectivity
Q2: I'm achieving good conversion, but the diastereomeric ratio (d.r.) of the syn- and anti-diastereomers is poor, leading to low yields of the desired Bedaquiline isomers. How can I improve stereocontrol?
A2: Achieving high stereoselectivity is critical for an efficient Bedaquiline synthesis. Several factors, including the choice of base and the use of additives, can significantly influence the diastereomeric and enantiomeric ratios.
-
Expertise & Experience: The inherent lack of stereocontrol in the standard reaction is a major drawback.[1][2] The key to improvement lies in creating a more organized transition state during the nucleophilic addition.
-
Troubleshooting & Optimization:
-
Utilize Additives: The addition of lithium bromide (LiBr) has been shown to significantly improve the syn/anti-diastereomeric ratio.[1][3] For instance, the use of LiBr can improve the d.r. from 1:1.2 to 2.1:1.[1]
-
Chiral Transfer Reagents: For enantioselective synthesis, consider employing chiral lithium amides. A notable example is lithium (R)-2-(methoxymethyl)pyrrolidide, derived from D-proline. This reagent has been demonstrated to produce the desired syn-diastereomer pair with a high assay yield (82%) and significant stereocontrol (d.r. = 13.6:1, e.r. = 3.6:1, 56% ee).[1][2] This approach can yield up to 64% of Bedaquiline before final purification.[1][2]
-
Issue 3: Challenges in Purification
Q3: The crude reaction mixture contains a complex mixture of stereoisomers and unreacted starting materials, making purification difficult. What strategies can I employ for efficient purification?
A3: A challenging purification process is often a direct consequence of low conversion and poor stereoselectivity in the preceding reaction. Optimizing the reaction itself is the most effective way to simplify purification.
-
Expertise & Experience: The goal of a well-designed synthesis is to minimize the burden on downstream processing. A cleaner crude product with a higher percentage of the desired isomer will significantly streamline purification.
-
Troubleshooting & Optimization:
-
Reaction Optimization: The primary solution is to implement the strategies outlined in Issues 1 and 2 to maximize the formation of the desired Bedaquiline isomers. A higher diastereomeric ratio will make the separation of the desired syn-diastereomers from the anti-diastereomers more straightforward.
-
Chromatographic Techniques: While specific details on the industrial purification of Bedaquiline are proprietary, standard chromatographic techniques such as column chromatography are typically employed at the lab scale. The choice of stationary and mobile phases will depend on the specific impurities present. Challenges in downstream purification often involve the removal of host cell proteins and product aggregates in biotechnological processes, and similar principles of optimizing separation conditions apply to small molecule synthesis.[4][5][6]
-
Experimental Protocols & Data
Optimized Reaction Conditions for Racemic Bedaquiline Synthesis
The following table summarizes the impact of different bases and the addition of LiBr on the yield of racemic Bedaquiline.
| Base | Additive | Yield of Desired Isomer | Diastereomeric Ratio (syn:anti) | Reference |
| LDA | None | ~25% | 1:1.2 | [1][3] |
| Lithium N-methylpiperazide | LiBr | 60% | 2.5:1 | [3] |
| Lithium Pyrrolidide | LiBr | - | - | [3] |
Protocol for Improved Stereoselective Synthesis of Bedaquiline
This protocol utilizes a chiral lithium amide to enhance both diastereoselectivity and enantioselectivity.
Materials:
-
Quinoline starting material
-
Naphthyl ketone starting material
-
(R)-2-(methoxymethyl)pyrrolidide (chiral base)
-
Anhydrous solvent (e.g., THF)
-
Quenching solution
Procedure:
-
Dissolve the quinoline starting material in the anhydrous solvent under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to the recommended temperature (e.g., -78 °C).
-
Slowly add the chiral lithium amide base to the solution and stir for the specified time to ensure complete deprotonation.
-
Add the naphthyl ketone starting material dropwise to the reaction mixture.
-
Allow the reaction to proceed for the optimized duration (e.g., 20-30 minutes).[1]
-
Quench the reaction with a suitable quenching solution.
-
Proceed with standard aqueous workup and extraction.
-
Analyze the crude product for yield and stereoisomeric ratios using appropriate analytical techniques (e.g., HPLC, NMR).
Visualizing the Workflow
Logical Flow for Optimizing Bedaquiline Synthesis
Caption: A flowchart illustrating the troubleshooting and optimization process for Bedaquiline synthesis.
References
-
Application of Chiral Transfer Reagents to Improve Stereoselectivity and Yields in the Synthesis of the Antituberculosis Drug Bedaquiline. [Link]
-
Diastereoselectivity is in the Details: Minor Changes Yield Major Improvements to the Synthesis of Bedaquiline. [Link]
-
Application of Chiral Transfer Reagents to Improve Stereoselectivity and Yields in the Synthesis of the Antituberculosis Drug Bedaquiline. [Link]
-
Diastereoselectivity is in the Details: Minor Changes Yield Major Improvements to the Synthesis of Bedaquiline. [Link]
-
Pictet-Spengler Reaction - Common Conditions. [Link]
-
Challenges and solutions for the downstream purification of therapeutic proteins. [Link]
-
Challenges and solutions for the downstream purification of therapeutic proteins. [Link]
-
Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. [Link]
-
Challenges and solutions for the downstream purification of therapeutic proteins. [Link]
-
The Pictet-Spengler Reaction Updates Its Habits. [Link]
-
Optimization of the Biosynthesis Conditions of Daptomycin by the Biostatistical Methodology. [Link]
-
Bayesian Optimization for Chemical Synthesis in the Era of Artificial Intelligence: Advances and Applications. [Link]
-
Addressing Challenges in Downstream Biomanufacturing with a Platform Purification Approach. [Link]
-
Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. [Link]
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- 5. Challenges and solutions for the downstream purification of therapeutic proteins. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
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addressing Dabequine solubility issues in aqueous solutions
This technical support center is designed to provide researchers, scientists, and drug development professionals with a comprehensive guide to addressing solubility challenges encountered with Dabequine in aqueous solutions. Our goal is to equip you with the foundational knowledge and practical troubleshooting strategies to ensure the success of your experiments.
Introduction: Understanding this compound's Solubility Profile
This compound, an aminoquinoline-based antimalarial agent, is characterized by its hydrophobic nature, which often leads to poor aqueous solubility.[1] This can present significant challenges in various experimental settings, from in vitro assays to preclinical formulation development. The solubility of this compound, like many ionizable compounds, is intrinsically linked to the pH of the aqueous medium. Understanding and manipulating these properties are key to achieving desired concentrations and ensuring experimental reproducibility.
This guide will walk you through common solubility issues, provide step-by-step troubleshooting protocols, and answer frequently asked questions. We will explore the impact of pH, the strategic use of co-solvents, and the potential of salt forms to enhance this compound's solubility.
Troubleshooting Guide: Addressing Common Solubility Issues
This section is structured in a question-and-answer format to directly address specific problems you may encounter.
Issue 1: this compound fails to dissolve in my aqueous buffer.
-
Question: I've added this compound to my phosphate-buffered saline (PBS) at pH 7.4, but it's not dissolving. What's happening?
-
Answer: this compound, as a weak base, is expected to have low solubility in neutral to alkaline aqueous solutions.[2][3] At pH 7.4, a significant portion of the this compound molecules will be in their neutral, less soluble form. The observed insolubility is likely due to the pH of your buffer.
Troubleshooting Steps:
-
pH Adjustment: The most direct approach is to lower the pH of your solution.[3][4] Weakly basic drugs become more soluble in acidic environments where they are protonated and exist as more soluble salt forms.[3] Try preparing your solution in a buffer with a lower pH, for example, pH 4-5.
-
Prepare an Acidic Stock Solution: A common practice is to first dissolve this compound in a small amount of an acidic solution (e.g., 0.1 N HCl) to create a concentrated stock solution. This stock can then be diluted into your final aqueous buffer. Be mindful of the final pH after dilution.
-
Use of Co-solvents: If pH adjustment is not an option for your experiment, consider the use of a water-miscible organic co-solvent.[5][6]
-
Issue 2: My this compound solution precipitates after dilution.
-
Question: I successfully dissolved this compound in an acidic stock solution, but when I dilute it into my neutral pH cell culture medium, a precipitate forms. Why is this happening and how can I prevent it?
-
Answer: This is a classic example of a "pH shift" precipitation. Your acidic stock solution maintained this compound in its soluble, protonated form. Upon dilution into a higher pH medium, the this compound deprotonates and crashes out of solution as the less soluble neutral form.
Troubleshooting Steps:
-
Optimize Stock Concentration: Lower the concentration of your stock solution. A lower concentration may remain soluble upon dilution, even with the pH shift.
-
Incorporate a Surfactant: Surfactants can help to keep the drug in a solubilized state, even above its intrinsic solubility, by forming micelles.[7][8] Non-ionic surfactants like Tween® 80 or Pluronic® F68 are commonly used.
-
Consider a Different Formulation Strategy: For cellular assays, preparing a formulation with a solubilizing excipient like a cyclodextrin might be necessary to maintain solubility in the final medium.[7][9]
-
Frequently Asked Questions (FAQs)
-
Q1: What is the best solvent to prepare a stock solution of this compound?
-
A1: For a highly concentrated stock solution, organic solvents like DMSO or ethanol are typically used. However, for direct use in aqueous systems, preparing a stock in an acidic aqueous solution (e.g., 0.1 N HCl) is often preferred to avoid potential solvent effects in your experiment.
-
-
Q2: How does temperature affect the solubility of this compound?
-
A2: Generally, the solubility of solid compounds in a liquid solvent increases with temperature. However, the effect may not be substantial enough to overcome significant solubility issues at room temperature. It is always recommended to determine the solubility at the specific temperature of your experiment.
-
-
Q3: Are there different salt forms of this compound available that have better solubility?
-
A3: While specific information on commercially available this compound salt forms is limited, it is a common strategy to improve the solubility of poorly water-soluble drugs.[10][11][12] For the related compound Bedaquiline, various salt forms (e.g., benzoate, maleate, hydrochloride) have been investigated to enhance solubility.[13][14][15] If you are working with the free base, you may need to consider forming a salt in situ by dissolving it in an acidic solution.
-
-
Q4: Can I use sonication to help dissolve this compound?
-
A4: Sonication can assist in the dissolution process by breaking down solid aggregates and increasing the interaction between the solute and the solvent. However, it will not increase the equilibrium solubility of the compound. If the concentration you are trying to achieve is above the intrinsic solubility at that pH and temperature, the compound will eventually precipitate out, even with sonication.
-
Experimental Protocols
Protocol 1: Determining the pH-Solubility Profile of this compound
This protocol will help you understand how pH affects the solubility of your this compound sample.
Materials:
-
This compound
-
A series of buffers with pH values ranging from 2 to 8 (e.g., citrate, phosphate, and borate buffers)
-
HPLC or UV-Vis spectrophotometer for concentration analysis
-
Shaker or rotator
-
Centrifuge
-
pH meter
Procedure:
-
Add an excess amount of this compound to a known volume of each buffer in separate vials.
-
Seal the vials and agitate them at a constant temperature for 24-48 hours to ensure equilibrium is reached.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and measure its pH.
-
Dilute the supernatant with an appropriate solvent and determine the concentration of dissolved this compound using a validated analytical method (HPLC or UV-Vis).
-
Plot the solubility (concentration) as a function of the final measured pH.
Protocol 2: Preparation of a this compound Stock Solution using a Co-solvent
This protocol describes how to prepare a stock solution of this compound using a co-solvent for enhanced solubility.
Materials:
-
This compound
-
Co-solvent (e.g., Ethanol, Propylene Glycol, PEG 400)
-
Purified water or desired buffer
Procedure:
-
Determine the desired final concentration of this compound and the maximum tolerable concentration of the co-solvent in your experiment.
-
Weigh the required amount of this compound.
-
Dissolve the this compound in the chosen co-solvent. Gentle warming or vortexing may be used to aid dissolution.
-
Once fully dissolved, slowly add the purified water or buffer to the co-solvent/Dabequine mixture while stirring continuously to reach the final desired volume and concentration.
Table 1: Common Co-solvents for Enhancing Aqueous Solubility
| Co-solvent | Properties | Typical Concentration Range |
| Ethanol | Water-miscible, volatile | 1-20% (v/v) |
| Propylene Glycol | Water-miscible, less volatile than ethanol | 10-40% (v/v) |
| PEG 400 | Water-miscible, low volatility | 20-60% (v/v) |
| DMSO | High solubilizing power, use with caution in cellular assays | < 0.5% (v/v) |
Visualizing Key Concepts
Diagram 1: pH-Dependent Ionization of this compound
Caption: Decision tree for troubleshooting this compound solubility issues.
References
-
International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. Available from: [Link]
-
Pharmaguideline. Solubility Enhancement Techniques. Available from: [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. Available from: [Link]
-
Taylor & Francis. Cosolvent – Knowledge and References. Available from: [Link]
-
Wikipedia. Cosolvent. Available from: [Link]
-
Ascendia Pharmaceutical Solutions. 5 Novel Techniques for Solubility Enhancement. Available from: [Link]
-
Slideshare. Methods of solubility enhancements. Available from: [Link]
-
wisdomlib. Co-solvency: Significance and symbolism. Available from: [Link]
-
Shandong IRO Chelating Chemical Co., Ltd. Cosolvent - The 'Medicinal Magician' in The Laboratory. Available from: [Link]
-
Journal of Pharmaceutical Negative Results. Solubility Enhancement of Rifabutin by Co-solvency Approach. Available from: [Link]
-
SciELO. Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes. Available from: [Link]
-
Scribd. Exp. 11 The influence of pH on solubility in water Theory. Available from: [Link]
-
PubMed. Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS). Available from: [Link]
-
Springer. Salts and Polymorph Screens for Bedaquiline. Available from: [Link]
-
Sci-Hub. Dissolution of ionizable water-insoluble drugs: The combined effect of pH and surfactant. Available from: [Link]
-
Semantic Scholar. [PDF] Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS).. Available from: [Link]
-
National Institutes of Health. Salts and Polymorph Screens for Bedaquiline. Available from: [Link]
-
Bohrium. determining-the-solubilities-for-benzoate-nicotinate-hydrochloride-and-malonate-salts-of-bedaquiline. Available from: [Link]
-
University of South Florida. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Available from: [Link]
-
Drug Development & Delivery. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. Available from: [Link]
-
American Pharmaceutical Review. Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Available from: [Link]
-
National Institutes of Health. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Available from: [Link]
-
MDPI. Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. Available from: [Link]
-
wisdomlib. Physiochemical assessment of pharmaceutical salt forms. Available from: [Link]
-
National Institutes of Health. Preclinical Formulations: Insight, Strategies, and Practical Considerations. Available from: [Link]
-
PubMed. [Acute toxic action of combinations of a new antimalarial preparation, this compound]. Available from: [Link]
-
Ardena. Optimising Solubility: Selecting the Right Technology for Early Drug Development. Available from: [Link]
-
National Institutes of Health. Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. Available from: [Link]
-
Drug Development & Delivery. SPECIAL FEATURE - Solubility & Bioavailability: Difficult Beasts to Tame. Available from: [Link]
-
National Institutes of Health. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Available from: [Link]
-
National Institutes of Health. Decane. Available from: [Link]
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Technical Support Center: Troubleshooting Dabequine Instability in Culture Media
Welcome to the technical support center for Dabequine. This guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with the stability of this compound in cell culture media. As a quinoline-based compound, this compound's physicochemical properties can present unique hurdles in experimental settings.[1][2] This resource provides in-depth, evidence-based troubleshooting strategies to ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: I've just diluted my this compound stock into my culture medium, and it immediately turned cloudy. What's happening?
This is a classic case of compound precipitation, often referred to as "crashing out." It typically occurs when a compound dissolved in a high-concentration organic solvent is rapidly diluted into an aqueous environment like cell culture media, where its solubility is significantly lower.[3]
Underlying Causes & Solutions:
-
Exceeding Aqueous Solubility: The final concentration of this compound in your media may be higher than its aqueous solubility limit.
-
Solution: Decrease the final working concentration of this compound. It's crucial to first determine its maximum soluble concentration in your specific culture medium.[3]
-
-
Rapid Solvent Exchange: Adding a concentrated stock solution directly to a large volume of media can cause the compound to rapidly precipitate as the solvent disperses.
-
Solution: Employ a serial dilution method. First, dilute your stock solution in pre-warmed (37°C) culture media. Then, add this intermediate dilution to the final culture volume dropwise while gently swirling.[3]
-
-
Media Temperature: The solubility of many compounds, including quinoline derivatives, can be temperature-dependent. Adding your compound to cold media can decrease its solubility.[3]
-
Solution: Always use pre-warmed (37°C) cell culture media for all dilutions.[1]
-
Q2: My this compound-containing media looked fine initially, but after a few hours in the incubator, I see crystals or a fine precipitate. What could be the cause?
Delayed precipitation points to a more subtle instability issue, where the compound's solubility is borderline under your experimental conditions. Several factors can contribute to this phenomenon over time.
Underlying Causes & Solutions:
-
pH Shift in Media: Cellular metabolism can lead to a decrease in the pH of the culture medium, especially in dense or rapidly proliferating cultures. Since this compound is a quinoline derivative and a weak base, its solubility is highly pH-dependent.[4][5][6] A drop in pH can significantly decrease its solubility.
-
Solution: Monitor the pH of your culture medium regularly, especially in long-term experiments. Consider more frequent media changes or using a different buffering system, while being mindful of the potential impact on cell health.
-
-
Media Evaporation: In long-term cultures, evaporation can concentrate all media components, including this compound, potentially pushing it beyond its solubility limit.[1]
-
Solution: Ensure your incubator is properly humidified. For long-term experiments, consider using culture plates with low-evaporation lids or sealing plates with gas-permeable membranes.
-
-
Temperature Fluctuations: Repeatedly removing your culture vessels from the stable environment of the incubator can cause temperature cycling, which may affect the solubility of your compound.[3]
-
Solution: Minimize the time your culture vessels are outside the incubator.
-
Q3: My experimental results with this compound are inconsistent. Could this be a stability issue?
Inconsistent results and a loss of potency are hallmark signs of compound degradation.[7] Quinoline compounds can be susceptible to degradation in aqueous solutions, influenced by factors such as pH, light, and temperature.[7]
Underlying Causes & Solutions:
-
Photodegradation: Quinoline and its derivatives can be light-sensitive, and exposure to light can cause them to degrade, often accompanied by a color change to yellow or brown.[1][2][8][9]
-
Solution: Prepare and store this compound stock solutions in amber or light-blocking vials.[10] During cell culture experiments, minimize the exposure of your media to direct light.
-
-
pH-Mediated Hydrolysis: The stability of quinoline compounds is highly dependent on the pH of the solution.[5][7] Degradation can be accelerated in both acidic and basic conditions.
-
Solution: Determine the optimal pH for this compound stability through experimentation. Use buffers to maintain the pH at a level where the compound is most stable.[7]
-
-
Adsorption to Plasticware: Small molecules, particularly basic compounds, can adsorb to the surface of polystyrene culture vessels, reducing the effective concentration of the compound in the media.[11][12]
-
Solution: Consider using polypropylene or glass culture vessels for sensitive experiments, although this may not always be feasible. Alternatively, pre-incubating the culture plates with a blocking agent like bovine serum albumin (BSA) may help reduce non-specific binding.
-
Troubleshooting Workflows
Workflow 1: Diagnosing and Resolving Precipitation
Caption: Troubleshooting workflow for this compound precipitation.
Experimental Protocols
Protocol 1: Determining Maximum Soluble Concentration of this compound
This protocol will help you determine the highest concentration of this compound that remains in solution in your specific cell culture medium.
Materials:
-
High-concentration this compound stock solution (e.g., 100 mM in 100% DMSO)
-
Complete cell culture medium (pre-warmed to 37°C)
-
Sterile microcentrifuge tubes or a 96-well plate
-
Vortex mixer
Procedure:
-
Prepare a series of dilutions: Create a range of this compound concentrations in your pre-warmed cell culture medium. For example, you can prepare dilutions of 1:100, 1:200, 1:500, 1:1000, etc., from your stock solution.[3]
-
Visual Inspection (Immediate): Immediately after preparing the dilutions, visually inspect each for any signs of precipitation (cloudiness, crystals).
-
Incubation: Incubate the dilutions under your standard experimental conditions (e.g., 37°C, 5% CO2) for a period that reflects the duration of your experiments (e.g., 24, 48, or 72 hours).
-
Visual Inspection (Delayed): After the incubation period, visually inspect the solutions again for any delayed precipitation.
-
Determine Maximum Soluble Concentration: The highest concentration that remains clear after incubation is the maximum soluble concentration of this compound under your experimental conditions.
Protocol 2: Best Practices for Preparing this compound Working Solutions
Following these steps will minimize the risk of precipitation when preparing your this compound working solutions.[10][13][14][15][16]
Materials:
-
High-concentration this compound stock solution (e.g., 10-100 mM in 100% DMSO)
-
Complete cell culture medium (pre-warmed to 37°C)
-
Sterile conical tubes or flasks
Procedure:
-
High-Concentration Stock: Prepare a high-concentration stock solution of this compound in 100% DMSO.[3] Ensure the compound is fully dissolved by vortexing and, if necessary, brief sonication.
-
Intermediate Dilution: Pre-warm your complete cell culture medium to 37°C. Create an intermediate dilution of your this compound stock solution in a small volume of the pre-warmed medium.
-
Final Dilution: Add the intermediate dilution dropwise to the final volume of pre-warmed culture medium while gently swirling or vortexing. This gradual addition helps to prevent rapid solvent exchange and precipitation.[3]
-
Final DMSO Concentration: Always calculate the final concentration of DMSO in your culture medium and ensure it is below the toxic level for your specific cell line.[17][18] For most cell lines, the final DMSO concentration should be kept at or below 0.5%, with many studies recommending 0.1% or lower for sensitive cell lines or long-term incubations.[19][20] Include a vehicle control with the same final DMSO concentration in your experiments.[19]
Data Tables
Table 1: Recommended Final DMSO Concentrations in Cell Culture
| Cell Sensitivity | Recommended Max DMSO Concentration | Notes |
| General/Robust Cell Lines | ≤ 0.5% | May still have subtle effects on some signaling pathways. |
| Sensitive Cell Lines | ≤ 0.1% | Recommended for long-term experiments or sensitive assays.[19] |
| Stem Cells/Primary Cells | ≤ 0.05% | These cell types can be particularly sensitive to solvent toxicity.[18] |
Table 2: Physicochemical Properties of Quinoline (this compound Analogue)
| Property | Value/Description | Implication for Cell Culture |
| Appearance | Colorless hygroscopic liquid; turns yellow/brown on exposure to light.[1][2][8][9] | Discoloration indicates potential degradation. |
| Solubility in Water | Sparingly soluble in cold water, more soluble in hot water.[1][2][21] | Stock solutions should be made in an organic solvent like DMSO. |
| pKa | ~4.9 | As a weak base, solubility is significantly affected by pH.[6] |
| Light Sensitivity | Sensitive to light.[7][8] | Store stock solutions and handle media containing this compound protected from light. |
Signaling Pathways and Experimental Workflows
Diagram 1: Factors Influencing this compound Stability in Culture
Caption: Factors contributing to this compound instability.
References
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Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (2022-06-24). [Link]
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Wikipedia. Dimethyl sulfoxide. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 7047, Quinoline. [Link]
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Procell. Troubleshooting Precipitation in Cell Culture: Causes and Solutions. (2024-04-09). [Link]
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Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. (2019-04-01). [Link]
-
BIOSYNCE. What are the physical properties of quinoline?. (2025-11-11). [Link]
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BioProcess International. Troubleshooting Cell Culture Media for Bioprocessing. (2014-02-13). [Link]
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PubMed. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. (2019-02-25). [Link]
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ResearchGate. The Physical and Chemical Properties of Quinoline. [Link]
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ResearchGate. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. [Link]
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ResearchGate. Has anyone had problems with media contamination or precipitants falling out of media?. (2016-06-08). [Link]
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Cole-Parmer. Principles in Adsorption to Polystyrene. (2023-08-21). [Link]
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ResearchGate. Is there any protocols for making stock solution in cytotoxicity assay?. (2017-07-26). [Link]
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Wikipedia. Quinoline. [Link]
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G-Biosciences. Stock Solutions 101: Everything You Need to Know. (2013-02-13). [Link]
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ResearchGate. How to know the stability of drugs and reagents in the cell culture media?. (2017-12-14). [Link]
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ResearchGate. Drug adsorption to plastic containers and retention of drugs in cultured cells under in vitro conditions | Request PDF. (2025-08-06). [Link]
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Jagiellonian Center of Innovation. The study of the influence of DMSO on human fibroblasts proliferation in-vitro. [Link]
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Bitesize Bio. How to Make Accurate Stock Solutions. (2025-03-10). [Link]
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PubMed. Drug adsorption to plastic containers and retention of drugs in cultured cells under in vitro conditions. [Link]
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GlycoMScan. Stability studies of small molecules and proteins. [Link]
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PhytoTech Labs. Preparing Stock Solutions. [Link]
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MDPI. Design of Dyes Based on the Quinoline or Quinoxaline Skeleton towards Visible Light Photoinitiators. [Link]
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Oriental Journal of Chemistry. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. [Link]
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Nikon Instruments Inc. Using live-cell imaging in cell counting — The cytotoxicity of DMSO | Case studies. [Link]
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MDPI. Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. (2022-07-13). [Link]
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ACS Publications. A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors | Journal of Medicinal Chemistry. (2016-12-09). [Link]
-
ResearchGate. Comparison of Biocompatibility and Adsorption Properties of Different Plastics for Advanced Microfluidic Cell and Tissue Culture Models | Request PDF. (2025-08-06). [Link]
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ResearchGate. Quinoline-2-thiol Derivatives as Fluorescent Sensors for Metals, pH and HNO. (2025-08-10). [Link]
-
Semantic Scholar. Drug adsorption to plastic containers and retention of drugs in cultured cells under in vitro conditions.. [Link]
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ResearchGate. Cell culture media impact on drug product solution stability. (2025-08-10). [Link]
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National Center for Biotechnology Information. A novel quinoline derivative as a highly selective and sensitive fluorescent sensor for Fe3+ detection. [Link]
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MedCrave. Effect of solvent and pH on the stability and chemical reactivity of the delphinidin molecule. (2023-12-27). [Link]
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Technical Support Center: Optimizing Dabequine Dosage for In Vivo Studies
Disclaimer
Information regarding "Dabequine" is scarce in publicly available scientific literature. Therefore, this technical support guide has been constructed as a comprehensive framework for optimizing the in vivo dosage of a hypothetical novel small molecule inhibitor, referred to as this compound. The principles, protocols, and troubleshooting advice provided are based on established standards in preclinical drug development and pharmacology.
Welcome to the technical resource center for this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of establishing a robust in vivo dosing regimen. Our goal is to provide you with the causal logic behind experimental choices, enabling you to design self-validating studies and troubleshoot common issues effectively.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: Formulation and Administration
Question: My synthesized this compound is a poorly soluble powder. How can I prepare a formulation for oral gavage in mice that ensures consistent exposure?
Answer: This is a critical first step, as poor formulation can be a primary cause of failed in vivo studies. For a compound with low aqueous solubility, a simple saline or PBS solution is often inadequate and can lead to variable absorption or even precipitation of the compound in vivo.[1][2] The goal is to create a stable, homogenous, and deliverable dose form.
Your strategy should begin with a vehicle screening process. This involves testing the solubility and stability of this compound in a panel of commonly used preclinical formulation vehicles.
Table 1: Common Vehicle Systems for Poorly Soluble Compounds in Rodent Studies
| Vehicle Composition | Type | Key Characteristics & Considerations |
|---|---|---|
| 0.5% (w/v) Methylcellulose + 0.1% (v/v) Tween 80 in Water | Suspension | Gold standard for many discovery studies. Tween 80 acts as a wetting agent to aid dispersion. Requires vigorous mixing and continuous stirring to ensure dose uniformity. |
| 20% (v/v) PEG 400 in Saline | Solution | Can solubilize many lipophilic compounds. However, high concentrations of PEG 400 can have physiological effects and should be used with caution in long-term studies. |
| 10% (v/v) Solutol HS 15 in Water | Solution/Micellar | Forms micelles that can encapsulate and solubilize hydrophobic compounds, often increasing bioavailability. |
| Corn Oil or Sesame Oil | Oil-based Solution | Suitable for highly lipophilic compounds. Can enhance lymphatic absorption but may also influence the metabolic profile of the drug. |
Causality Explained: The choice of vehicle directly impacts the rate and extent of drug absorption.[3] A suspension relies on the particle size and wetting of the compound, while a solution ensures the drug is already in a dissolved state, which can lead to more rapid absorption. An inappropriate vehicle can lead to dose-to-dose variability, masking the true pharmacokinetic and pharmacodynamic properties of this compound.
Category 2: Initial Dose Selection and Toxicity Assessment
Question: I have in vitro data showing this compound has an IC50 of 50 nM against my target cancer cell line. What dose should I start with for my first mouse xenograft study?
Answer: Directly translating an in vitro IC50 to an in vivo dose is not feasible. The in vivo environment involves complex ADME (Absorption, Distribution, Metabolism, and Excretion) processes that determine the actual concentration of the drug at the tumor site.[4] Your first step should be to establish the Maximum Tolerated Dose (MTD) .
The MTD study is a short-term, dose-escalation experiment designed to identify the highest dose of this compound that can be administered without causing dose-limiting toxicity. This is crucial for selecting a dose range for subsequent efficacy studies that is both effective and non-lethal.
-
Animal Selection: Use healthy, non-tumor-bearing mice of the same strain as your planned efficacy model (e.g., NOD/SCID, Athymic Nude). Use 3 mice per dose group.
-
Dose Group Selection: Start with a low dose (e.g., 1-5 mg/kg) and escalate in subsequent groups (e.g., 10, 30, 100 mg/kg). The range should be wide enough to potentially observe toxicity.
-
Administration: Dose the animals once daily via your intended route (e.g., oral gavage) for 5-7 consecutive days.
-
Monitoring: Record body weight daily. Perform clinical observations twice daily, looking for signs of toxicity such as lethargy, ruffled fur, hunched posture, or behavioral changes.
-
Endpoint: The MTD is typically defined as the highest dose that does not cause >15-20% body weight loss or significant clinical signs of distress.
Table 2: Hypothetical Results from a this compound Mouse MTD Study
| Dose Group (mg/kg/day, p.o.) | Mean Body Weight Change (Day 7) | Clinical Observations | Toxicity Verdict |
|---|---|---|---|
| Vehicle Control | +2% | Normal | Non-toxic |
| 10 | +1% | Normal | Non-toxic |
| 30 | -5% | Normal | Non-toxic |
| 100 | -18% | Mild lethargy, ruffled fur | MTD Identified |
| 200 | -25% (2/3 mice euthanized day 4) | Severe lethargy, hunched posture | Exceeds MTD |
Based on this hypothetical data, your efficacy studies should use doses at or below 100 mg/kg. A common strategy is to test doses at the MTD (100 mg/kg), 1/2 MTD (50 mg/kg), and 1/4 MTD (25 mg/kg) to understand the dose-response relationship.
Category 3: Pharmacokinetic (PK) and Pharmacodynamic (PD) Troubleshooting
Question: I dosed my mice with 50 mg/kg of this compound, but my bioanalytical assay shows zero or very low drug levels in the plasma at all time points. What could be the problem?
Answer: This is a common and frustrating issue that points to a problem with drug exposure. Before questioning the compound's activity, you must validate that it is being absorbed into the systemic circulation.[5] This requires a systematic troubleshooting approach.
Caption: A systematic workflow for diagnosing the root cause of poor drug exposure in vivo.
Causality Explained:
-
Formulation Failure: If this compound precipitates in the vehicle or in the stomach, it cannot be absorbed. Always check your dosing formulation for homogeneity before and after the study.
-
Analytical Issues: Your LC-MS/MS or other analytical method may lack the required sensitivity, or plasma proteins could be interfering with the measurement. Running quality control (QC) samples with known concentrations of this compound spiked into plasma is a self-validating step.
-
Rapid First-Pass Metabolism: For orally dosed drugs, the compound passes through the liver before entering systemic circulation. If this compound is rapidly metabolized by liver enzymes (e.g., Cytochrome P450s), the amount of active drug reaching the blood can be negligible.[6]
-
Poor Permeability: The drug may not be able to cross the intestinal wall efficiently.
To definitively diagnose the issue, conducting a pilot pharmacokinetic (PK) study comparing oral (p.o.) and intravenous (i.v.) administration is the gold standard.[7] An i.v. dose bypasses absorption and first-pass metabolism, providing a baseline for 100% bioavailability. If you see high exposure after an i.v. dose but low exposure after a p.o. dose, you have an oral bioavailability problem.
-
Animal Groups:
-
Group 1: this compound, 2 mg/kg, Intravenous (IV), n=3 mice
-
Group 2: this compound, 20 mg/kg, Oral Gavage (PO), n=3 mice per timepoint
-
-
Dose Preparation: Prepare an IV formulation in a solubilizing vehicle (e.g., 10% Solutol in saline). Prepare the PO formulation as previously determined.
-
Blood Sampling (Sparse Sampling Design):
-
Collect blood (~50 µL) via submandibular or saphenous vein at designated time points.
-
PO Group Timepoints: 0 (pre-dose), 15 min, 30 min, 1, 2, 4, 8, 24 hours.
-
IV Group Timepoints: 0 (pre-dose), 2 min, 5 min, 15 min, 30 min, 1, 2, 4, 8 hours.
-
Collect blood into tubes containing an anticoagulant (e.g., K2-EDTA) and immediately place on ice.
-
-
Plasma Processing: Centrifuge blood at 4°C to separate plasma. Store plasma at -80°C until bioanalysis.
-
Data Analysis: Quantify this compound concentration in plasma using a validated LC-MS/MS method. Use software like WinNonlin to calculate key PK parameters.
Table 3: Example Pharmacokinetic Parameters for this compound after a Single Dose
| Parameter | IV Route (2 mg/kg) | PO Route (20 mg/kg) | Interpretation |
|---|---|---|---|
| Cmax (ng/mL) | 1500 | 350 | Maximum observed concentration. |
| Tmax (hr) | 0.08 | 1.0 | Time to reach Cmax. |
| AUClast (hr*ng/mL) | 2800 | 1950 | Area under the concentration-time curve; a measure of total exposure. |
| T½ (hr) | 3.5 | 3.7 | Elimination half-life. |
| Bioavailability (F%) | 100% (by definition) | 13.9% | The fraction of the oral dose that reaches systemic circulation. Calculated as: (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100. |
Category 4: Linking Exposure to Efficacy
Question: My xenograft tumor growth is inhibited by this compound, but how do I design a dosing schedule that provides continuous target coverage without unnecessary toxicity?
Answer: This question moves from pharmacokinetics (what the body does to the drug) to pharmacodynamics (what the drug does to the body).[8] The key is to understand the relationship between the drug's concentration over time (PK) and its biological effect on the target (PD). The half-life (T½) is your most important guide here.
Causality Explained: The T½ of ~3.5 hours from our hypothetical PK study indicates that the concentration of this compound in the plasma is halved every 3.5 hours.
-
Once-daily (QD) dosing: After 24 hours, the drug concentration will have gone through nearly 7 half-lives (24 / 3.5 ≈ 6.8), meaning plasma levels will be virtually zero. This may allow the tumor cells to recover and the target to become re-activated.
-
Twice-daily (BID) dosing: Dosing every 12 hours would ensure that drug levels remain higher and more consistent, likely leading to more sustained target inhibition and better efficacy.
Caption: A decision-making framework for refining dosing schedules using PK/PD data.
To truly validate your dosing schedule, you must measure not just the drug concentration in plasma but also the effect on the target in the tumor tissue. For example, if this compound is a kinase inhibitor, you could measure the phosphorylation level of its direct downstream substrate via Western Blot or IHC on tumor samples collected at different times after dosing. An optimized regimen will maintain significant target inhibition throughout the dosing interval.[9]
References
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Re-Understanding the Mechanisms of Action of the Anti-Mycobacterial Drug Bedaquiline. (2019). MDPI.[Link]
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Regulatory in vivo PK Studies. Pharmaron.[Link]
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The relationship between debrisoquine oxidation phenotype and the pharmacokinetics and pharmacodynamics of propranolol. (1985). British Journal of Clinical Pharmacology.[Link]
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[Acute toxic action of combinations of a new antimalarial preparation, this compound]. (1980). Meditsinskaia Parazitologiia i Parazitarnye Bolezni.[Link]
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Evaluation of preclinical formulations for a poorly water-soluble compound. (2016). European Journal of Pharmaceutical Sciences.[Link]
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Bioequivalence Studies With Pharmacokinetic Endpoints for Drugs Submitted Under an ANDA Guidance for Industry. (2021). U.S. Food and Drug Administration.[Link]
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Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Part 2. (2002). ResearchGate.[Link]
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Solubility Criteria for Veterinary Drugs. (2012). USP-NF.[Link]
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Clinical translation of antibody drug conjugate dosing in solid tumors from preclinical mouse data. (2022). Science Translational Medicine.[Link]
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Pharmacokinetics Study | In Vivo Efficacy Study. ProBio CDMO.[Link]
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Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. (2011). ILAR Journal.[Link]
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Overview of in vivo Bioavailability (BA) and Bioequivalence (BE) Studies Supporting NDAs and ANDAs. U.S. Food and Drug Administration.[Link]
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Pharmacokinetics - In vivo. Pharmidex.[Link]
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Veterinary Application of In Vitro Dissolution Data and the Biopharmaceuticals Classification System. (2013). U.S. Pharmacopeia.[Link]
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In Vivo Pharmacokinetics | ADME/DMPK Drug Development. Syngene.[Link]
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Predicting In Vivo Efficacy from In Vitro Data: Quantitative Systems Pharmacology Modeling for an Epigenetic Modifier Drug in Cancer. (2019). Clinical Pharmacology & Therapeutics.[Link]
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Mechanism of action of diazaborines. (1998). Biochemical Pharmacology.[Link]
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Clinical pharmacology of oral and intravenous 4-demethoxydaunorubicin. (1985). British Journal of Cancer.[Link]
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Bioavailability and Bioequivalence Studies Submitted in NDAs or INDs — General Considerations. (2019). U.S. Food and Drug Administration.[Link]
-
Clinical Pharmacokinetics and Pharmacodynamics of Dasatinib. (2010). Clinical Pharmacokinetics.[Link]
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What is the mechanism of action of Deucravacitinib? Patsnap Synapse.[Link]
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Pharmacokinetics and pharmacodynamics of dasatinib in the chronic phase of newly diagnosed chronic myeloid leukemia. (2016). Cancer Chemotherapy and Pharmacology.[Link]
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Technical Support Center: Managing Daunorubicin-Induced Cytotoxicity In Vitro
Introduction
Welcome to the Technical Support Center for managing Daunorubicin-induced cytotoxicity in vitro. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on experimental design, troubleshooting, and data interpretation. As a potent anthracycline antibiotic, Daunorubicin is a cornerstone of many cancer chemotherapy regimens.[1] Its primary mechanism of action involves DNA intercalation and inhibition of topoisomerase II, leading to DNA strand breaks and the induction of apoptosis.[1][2] However, its cytotoxic effects can be complex, with outcomes varying depending on the cell line, experimental conditions, and the interplay of multiple signaling pathways.[3] This guide provides in-depth, field-proven insights to help you navigate the complexities of working with Daunorubicin in a cell culture setting.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of Daunorubicin's cytotoxic action?
Daunorubicin exerts its cytotoxic effects primarily through two mechanisms:
-
DNA Intercalation: It inserts itself between the base pairs of DNA, distorting the double helix structure and thereby inhibiting DNA replication and RNA synthesis.[1][2]
-
Topoisomerase II Inhibition: It stabilizes the complex between topoisomerase II and DNA, which prevents the re-ligation of DNA strands after they have been cleaved. This leads to the accumulation of double-strand breaks.[1][2]
These events trigger a cascade of cellular responses, including cell cycle arrest and apoptosis.[4] Additionally, Daunorubicin can generate reactive oxygen species (ROS), which contribute to its cytotoxic effects through oxidative damage to cellular components.[5][6]
Q2: How do I choose the right cell line for my Daunorubicin cytotoxicity assay?
The choice of cell line is critical for obtaining relevant and reproducible data. Consider the following factors:
-
Genetic Background: Cell lines with different genetic backgrounds, particularly in genes related to DNA repair and apoptosis (e.g., p53 status), will respond differently to Daunorubicin.[5][7] For example, cells with dysfunctional p53 may exhibit delayed DNA double-strand break repair and lower sensitivity to Daunorubicin.[8]
-
Drug Resistance Profile: Be aware of the expression levels of drug efflux pumps, such as P-glycoprotein (P-gp), which can confer resistance to Daunorubicin by actively transporting it out of the cell.[2][9]
-
Tumor Type Relevance: Select cell lines that are representative of the cancer type you are studying to ensure the clinical relevance of your findings.
Q3: My IC50 values for Daunorubicin are inconsistent between experiments. What could be the cause?
Inconsistent IC50 values are a common issue. Several factors can contribute to this variability:
-
Cell Health and Passage Number: Use cells that are in the logarithmic growth phase and have a consistent, low passage number. Senescent or overly confluent cells will have altered metabolic activity and drug sensitivity.
-
Inaccurate Cell Seeding: Ensure a homogenous cell suspension and use calibrated pipettes to seed a consistent number of cells in each well. Uneven cell distribution is a major source of variability.
-
Daunorubicin Preparation and Stability: Prepare fresh dilutions of Daunorubicin for each experiment from a stock solution. Daunorubicin solutions can be sensitive to pH and light. It is more stable in acidic conditions. Aqueous solutions are not recommended for storage for more than a day.[10]
-
Assay-Specific Interferences: If using a DNA-binding dye for a cytotoxicity assay, be aware that Daunorubicin, as a DNA intercalator, may compete for binding and lead to an underestimation of cytotoxicity.[11]
Q4: How can I distinguish between Daunorubicin-induced apoptosis and necrosis in my cell cultures?
Distinguishing between these two modes of cell death is crucial for understanding the mechanism of action.
-
Flow Cytometry with Annexin V and Propidium Iodide (PI) Staining: This is a standard method to differentiate between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and necrotic (Annexin V negative, PI positive) cells.[12][13]
-
Mitochondrial Membrane Potential (MMP) Assays: A decrease in MMP is an early indicator of apoptosis.[13] This can be measured using fluorescent dyes like TMRE.[12][13]
-
Caspase Activity Assays: Measuring the activity of executioner caspases, such as caspase-3, can confirm the induction of apoptosis.[14]
It's important to note that at lower concentrations, Daunorubicin tends to induce delayed mitotic cell death, while at higher concentrations, it can trigger rapid apoptosis.[15]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | Inconsistent cell seeding, pipetting errors, edge effects on the plate. | Ensure a homogenous cell suspension, use calibrated pipettes, and consider not using the outer wells of the plate for data points. |
| Low signal or unexpected results in MTT assay | Daunorubicin interference with mitochondrial respiration, cytostatic vs. cytotoxic effects. | Consider alternative assays that measure cell number more directly, such as the Sulforhodamine B (SRB) assay or ATP-based assays (e.g., CellTiter-Glo®).[16] |
| Cells appear resistant to Daunorubicin | High expression of drug efflux pumps (e.g., P-gp), altered topoisomerase II activity, or defects in apoptotic pathways.[2][9][17] | Characterize the resistance mechanism by assessing P-gp expression (Western blot) and function (dye efflux assays).[17] Consider using cell lines with known sensitivity or resistance as controls. |
| Precipitate formation in Daunorubicin solution | Poor solubility in aqueous solutions, pH-dependent stability. | Prepare fresh solutions from a DMSO stock for each experiment. Daunorubicin hydrochloride has good solubility in PBS (pH 7.2) at approximately 10 mg/ml, but aqueous solutions should not be stored for more than one day.[10] |
Experimental Protocols
Protocol 1: Determining the IC50 of Daunorubicin using the MTT Assay
This protocol outlines the steps for a standard MTT assay to determine the half-maximal inhibitory concentration (IC50) of Daunorubicin.
Materials:
-
Selected cancer cell line
-
Complete culture medium
-
Daunorubicin hydrochloride (stock solution in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.[18]
-
Compound Treatment: Prepare serial dilutions of Daunorubicin in complete culture medium from your stock solution. Remove the existing medium from the wells and add 100 µL of the Daunorubicin dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest Daunorubicin concentration) and a no-cell control (medium only for background).
-
Incubation: Incubate the plate for a predetermined time (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.[18]
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.[19]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[19]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[20] Read the absorbance at 570 nm using a microplate reader.[19]
-
Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the logarithm of the Daunorubicin concentration and use non-linear regression to determine the IC50 value.[18]
Daunorubicin IC50 Values in Various Cell Lines
The following table provides a summary of reported IC50 values for Daunorubicin in different cancer cell lines to serve as a reference for experimental planning.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| K562 | Chronic Myelogenous Leukemia | 21.7 ± 5.6 | [21] |
| MOLM-14 | Acute Myeloid Leukemia | 8.1 ± 1.2 | [21] |
| HCT116 | Colorectal Carcinoma | ~597 | [22] |
| HT29 | Colorectal Adenocarcinoma | ~547 | [22] |
| SNU283 | Colorectal Carcinoma | ~693 | [22] |
Signaling Pathways and Experimental Workflows
Daunorubicin-Induced Cytotoxicity Signaling Pathway
Daunorubicin triggers a complex network of signaling pathways that ultimately determine the cell's fate. The diagram below illustrates the key events initiated by Daunorubicin-induced DNA damage.
Caption: Daunorubicin-induced signaling cascade.
Experimental Workflow for Assessing Daunorubicin Cytotoxicity
The following diagram outlines a logical workflow for a comprehensive in vitro assessment of Daunorubicin's cytotoxic effects.
Caption: Workflow for Daunorubicin cytotoxicity testing.
References
-
Wozniak, K., et al. (2018). In vitro induction of apoptosis and necrosis by new derivatives of daunorubicin. Anticancer Research. [Link]
-
Al-Kuraishy, H. M., et al. (2019). Equipotent doses of daunorubicin and idarubicin for AML: a meta-analysis of clinical trials versus in vitro estimation. Journal of Clinical Pharmacy and Therapeutics. [Link]
-
Wozniak, K., et al. (2018). In Vitro Induction of Apoptosis and Necrosis by New Derivatives of Daunorubicin. Anticancer Research. [Link]
-
Al-Jedai, A., et al. (2019). Time dependent response of daunorubicin on cytotoxicity, cell cycle and DNA repair in acute lymphoblastic leukaemia. BMC Cancer. [Link]
-
Nishio, K., et al. (1994). Establishment of a daunorubicin-resistant cell line which shows multi-drug resistance by multifactorial mechanisms. Japanese Journal of Cancer Research. [Link]
-
Wozniak, K., et al. (2018). In Vitro Induction of Apoptosis and Necrosis by New Derivatives of Daunorubicin. Anticancer Research. [Link]
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ResearchGate. (n.d.). Characterization of MDR cancer cell lines. A, IC50 values of... [Link]
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Gaus, J. P., et al. (1996). Apoptosis and resistance to daunorubicin in human leukemic cells. Experimental Hematology. [Link]
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Putri, D. D., et al. (2022). Resistance Mechanism of Acute Myeloid Leukemia Cells Against Daunorubicin and Cytarabine: A Literature Review. Indonesian Journal of Clinical Pharmacy. [Link]
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ResearchGate. (n.d.). IC50 of free and bound daunorubicin for various cell lines. [Link]
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Laurent, G., & Jaffrézou, J. P. (2001). Signaling pathways activated by daunorubicin. Blood. [Link]
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ResearchGate. (n.d.). IC 50 values of three approved leukemic drugs (daunorubicin,... [Link]
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Kim, J. Y., et al. (2024). Daunorubicin induces GLI1‑dependent apoptosis in colorectal cancer cell lines. Oncology Reports. [Link]
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Côme, M. G., et al. (1999). Dual mechanism of daunorubicin-induced cell death in both sensitive and MDR-resistant HL-60 cells. British Journal of Cancer. [Link]
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ResearchGate. (n.d.). Daunorubicin-induced changes in the mitochondrial functions. A to C,... [Link]
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Lin, A., et al. (2018). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine. [Link]
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Szaflarska, B., et al. (2007). The induction of apoptosis by daunorubicin and idarubicin in human trisomic and diabetic fibroblasts. Folia Histochemica et Cytobiologica. [Link]
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Wang, Y., et al. (2020). Mitochondrial dysfunction and oxidative stress in bone marrow stromal cells induced by daunorubicin leads to DNA damage in hematopoietic cells. Free Radical Biology and Medicine. [Link]
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Riss, T. L., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Assay Guidance Manual. [Link]
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ResearchHub. (2024). Detailed protocol for MTT Cell Viability and Proliferation Assay. [Link]
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Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. [Link]
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Tanaka, T., et al. (2016). Daunorubicin can eliminate iPS-derived cancer stem cells via ICAD/CAD-independent DNA fragmentation. Scientific Reports. [Link]
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ResearchGate. (n.d.). IC50 values of the tested compounds against to the cell lines in MTT assay. [Link]
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Denel-Bobrowska, M., et al. (2025). Design of New Daunorubicin Derivatives with High Cytotoxic Potential. International Journal of Molecular Sciences. [Link]
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Larasati, A. A., et al. (2018). Conjugating Daunorubicin and Doxorubicin to GTP by Formaldehyde to Overcome Drug Resistance. Bioconjugate Chemistry. [Link]
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Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. [Link]
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Al-Jedai, A., et al. (2021). Intrinsic and extrinsic apoptosis responses in leukaemia cells following daunorubicin treatment. Scientific Reports. [Link]
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Al-Saffar, Y., et al. (2023). Daunorubicin. StatPearls. [Link]
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Gamazon, E. R., et al. (2013). Genetic Variants Contributing to Daunorubicin-Induced Cytotoxicity. PLoS ONE. [Link]
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Wood, M. J., et al. (1993). Stability of doxorubicin, daunorubicin and epirubicin in plastic syringes and minibags. Journal of Clinical Pharmacy and Therapeutics. [Link]
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Al-Jedai, A., et al. (2019). Time dependent response of daunorubicin on cytotoxicity, cell cycle and DNA repair in acute lymphoblastic leukaemia. BMC Cancer. [Link]
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Denel-Bobrowska, M., et al. (2025). Design of New Daunorubicin Derivatives with High Cytotoxic Potential. ResearchGate. [Link]
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American Society of Health-System Pharmacists. (n.d.). Daunorubicin Hydrochloride. [Link]
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Semantic Scholar. (n.d.). Stability and compatibility of four anthracyclines: doxorubicin, epirubicin, daunorubicin and pirarubicin with PVC infusion bags. [Link]
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Zsurka, G., et al. (1994). Doxorubicin, daunorubicin, and mitoxantrone cytotoxicity in yeast. Biochemical Pharmacology. [Link]
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Avnet, S., et al. (2023). Contribution of Mitochondrial Activity to Doxorubicin-Resistance in Osteosarcoma Cells. International Journal of Molecular Sciences. [Link]
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Technical Support Center: Bedaquiline Efficacy Testing
A Note on Terminology: The term "Dabequine" is not commonly found in recent scientific literature. Based on the context of efficacy testing for antimicrobial agents, this guide has been developed for Bedaquiline , a diarylquinoline drug critical in the treatment of multidrug-resistant tuberculosis. The principles and troubleshooting steps outlined here are broadly applicable to the efficacy testing of novel anti-infective compounds.
As a Senior Application Scientist, this guide is designed to provide you with field-proven insights and solutions to common challenges encountered during the efficacy testing of Bedaquiline. Our goal is to ensure your experiments are robust, reproducible, and yield trustworthy data.
Section 1: Foundational Knowledge & Frequently Asked Questions (FAQs)
This section addresses high-level questions to ground your experimental design in a solid understanding of the compound and its evaluation.
Q1: What is the precise mechanism of action for Bedaquiline?
A1: Bedaquiline targets ATP (adenosine triphosphate) synthesis, which is the essential energy currency for all cellular processes in Mycobacterium tuberculosis (Mtb).[1] It specifically inhibits the F-ATP synthase enzyme.[1] This inhibition occurs through two recognized mechanisms:
-
Direct Binding: Bedaquiline directly binds to the c-ring of the F-ATP synthase, physically stalling its rotation. This mechanical block prevents the synthesis of ATP.[1]
-
Indirect Action: The drug can also act as a proton-potassium (H+/K+) antiporter, disrupting the proton motive force across the bacterial membrane. This collapses the electrochemical gradient necessary to power the F-ATP synthase, effectively uncoupling energy production.[1]
Understanding this dual-action mechanism is critical for designing relevant downstream assays, such as monitoring cellular ATP levels or membrane potential.
Caption: Mechanism of Action (MoA) of Bedaquiline targeting Mtb F-ATP synthase.
Q2: What are the standard in vitro assays for determining Bedaquiline efficacy?
A2: In vitro screening is a cornerstone of drug development, allowing for the assessment of a compound's intrinsic activity against the pathogen.[2] For Bedaquiline, the primary assays include:
-
Broth Microdilution: To determine the Minimum Inhibitory Concentration (MIC), which is the lowest drug concentration that prevents visible bacterial growth.
-
ATP Depletion Assays: A functional assay that directly measures the downstream effect of F-ATP synthase inhibition.
-
Bactericidal Activity Assays: To determine the Minimum Bactericidal Concentration (MBC), which identifies the lowest drug concentration that kills 99.9% of the initial bacterial inoculum.
-
Intracellular Activity Assays: Using infected macrophages (e.g., THP-1 cell line) to assess the drug's ability to kill Mtb within its host cell environment.
These assays provide a foundational dataset on the compound's potency and functional effects.[3]
Q3: Which in vivo models are most appropriate for Bedaquiline efficacy testing?
A3: Murine models are indispensable for the preclinical evaluation of anti-tuberculosis and antimalarial drugs.[4] For Bedaquiline, the most common models are:
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Acute Infection Models: Mice (e.g., BALB/c or C57BL/6 strains) are infected intravenously or via aerosol with Mtb. Treatment starts shortly after infection to assess the drug's ability to prevent disease onset.
-
Chronic Infection Models: Treatment is initiated several weeks post-infection, which better mimics the clinical scenario of treating established disease. This model is crucial for assessing bactericidal and sterilizing activity.
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Humanized Mouse Models: These models, which may involve engrafting human immune cells or using mice with humanized targets, can provide more translatable data for certain research questions.[4]
The choice of model depends on the specific research question, such as evaluating early bactericidal activity versus long-term sterilizing potential.[5][6]
Q4: What key regulatory guidelines should I be aware of during development?
A4: Regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide guidance for the development of anti-infective drugs.[7][8][9] Key documents outline the expectations for preclinical data packages, clinical trial design, and endpoints for treating infectious diseases like malaria and bacterial infections.[10][11][12][13] Consulting these guidelines early in development is crucial for ensuring that the data generated will meet regulatory standards.[7][8]
Section 2: Troubleshooting Guides
This section tackles specific, common problems encountered during Bedaquiline efficacy testing in a direct question-and-answer format.
Part A: In Vitro Assay Troubleshooting
Q: My Minimum Inhibitory Concentration (MIC) values for Bedaquiline show high variability between experiments. What's going wrong?
A: High MIC variability is a frequent issue that can often be traced back to several factors. Here is a logical workflow to diagnose the problem:
Caption: Troubleshooting workflow for inconsistent MIC assay results.
Detailed Breakdown:
-
Inoculum Consistency: Mtb growth rate can significantly impact MIC. Ensure your bacterial culture is in the mid-logarithmic growth phase and that the inoculum is standardized precisely using optical density (OD) and confirmed with colony-forming unit (CFU) counts.
-
Drug Stock Integrity: Bedaquiline is highly lipophilic. Ensure your DMSO stock is fully dissolved, stored correctly in small aliquots to avoid freeze-thaw cycles, and that the final DMSO concentration in your assay medium is consistent and non-toxic to the bacteria (typically ≤1%).
-
Assay Medium Composition: Bedaquiline's activity can be affected by components in the culture medium, particularly lipids. Use a standard, well-defined medium like Middlebrook 7H9 with OADC supplement. Consistency in media batches is critical.
-
Plastic Adsorption: Due to its lipophilicity, Bedaquiline can adsorb to standard polystyrene plates. Consider using low-binding plates or pre-treating plates to minimize this effect.
-
Reader Error: If using a plate reader for OD measurements, ensure there is no condensation on the lid and that the baseline reading of the media-only wells is consistent. Visual confirmation with a resazurin-based indicator can be a helpful secondary endpoint.
Q: I am not observing a clear dose-response effect in my intracellular macrophage infection model. Why might this be?
A: A flat or inconsistent dose-response curve in an intracellular assay points towards issues with drug penetration, host cell toxicity, or assay timing.
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Host Cell Viability: First, run a cytotoxicity assay of Bedaquiline on uninfected macrophages in parallel. High concentrations of the drug might be killing the host cells, leading to a release of bacteria and confounding your results. You must work within a non-toxic concentration range.
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Drug Accumulation: Bedaquiline needs time to penetrate the macrophage and accumulate to effective concentrations. Your incubation time might be too short. Consider a time-course experiment (e.g., 24, 48, 72 hours) to find the optimal endpoint.
-
Efflux by Host Cells: Macrophages possess efflux pumps that can actively remove foreign compounds. While less documented for Bedaquiline, this is a potential mechanism. You can test this by using known efflux pump inhibitors, though this adds complexity to the experiment.
-
Serum Protein Binding: Bedaquiline is highly protein-bound. If your cell culture medium contains high levels of serum (e.g., 10% FBS), a significant fraction of the drug will be sequestered and unavailable to enter the cells. Quantify the unbound fraction or perform assays in reduced-serum conditions to assess the impact.
Part B: In Vivo Study Troubleshooting
Q: My in vitro data showed high potency, but the compound is failing in our chronic mouse infection model. What is the disconnect?
A: A lack of in vitro to in vivo correlation is a major hurdle in drug development and is almost always linked to pharmacokinetics (PK) and pharmacodynamics (PD).[14][15]
Key Pharmacokinetic Parameters to Investigate
| Parameter | Common Pitfall | Troubleshooting Action |
| Absorption | Poor oral bioavailability due to low solubility or high first-pass metabolism. | Conduct a pilot PK study comparing oral (PO) vs. intravenous (IV) administration to determine absolute bioavailability.[16] Consider formulation changes (e.g., lipid-based) to improve absorption. |
| Distribution | The drug does not adequately penetrate lung tissue or reach the site of infection (e.g., inside granulomas). | Perform tissue distribution studies. Measure drug concentrations in plasma, lung, and spleen at various time points post-dosing. Bedaquiline is known to accumulate in tissues.[17] |
| Metabolism | Rapid metabolism by the host (e.g., liver cytochrome P450 enzymes) leads to low drug exposure.[18] | Profile the metabolic stability of the compound in vitro using liver microsomes. Identify major metabolites and assess if they are active or inactive. |
| Excretion | Rapid clearance of the drug from the body, resulting in a short half-life. | Analyze the full PK profile to determine the elimination half-life. If it's too short, the dosing regimen may be insufficient to maintain therapeutic concentrations. |
Expert Insight: The critical metric is not the dose administered, but the "free" drug concentration maintained at the site of infection over time. Your dosing regimen must ensure that the unbound plasma and tissue concentrations exceed the MIC for a sufficient duration. A systematic review of Bedaquiline's population PK has shown that factors like body weight, albumin levels, and co-medications can significantly alter drug clearance.[17]
Q: We are observing unexpected toxicity in our animal model at doses we predicted to be safe. How should we proceed?
A: Unexpected in vivo toxicity requires a systematic de-risking strategy.
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Confirm the Observation: Ensure the adverse effects are drug-related and not due to the vehicle, route of administration, or underlying health issues in the animal cohort.[4] Include a vehicle-only control group.
-
Dose-Range Finding Study: Conduct a short-term study with a wider range of doses to clearly define the Maximum Tolerated Dose (MTD).
-
Metabolite Toxicity: The parent drug may be safe, but a metabolite could be toxic. Analyze plasma and tissue for major metabolites and, if possible, synthesize and test them for toxicity independently.
-
Mechanism-Based Toxicity vs. Off-Target Effects: Determine if the toxicity is an exaggerated effect of inhibiting the intended target (unlikely for a bacterial-specific target in a mammal) or due to off-target interactions. Bedaquiline carries a warning for QT prolongation; ECG monitoring in preclinical toxicology studies is essential.
-
Consult Regulatory Guidance: The FDA and EMA provide frameworks for preclinical safety and toxicology studies that can guide your investigation.[7][8][19]
Section 3: Key Experimental Protocols
Protocol: Broth Microdilution MIC Assay for Bedaquiline against M. tuberculosis
This protocol is a self-validating system with integrated controls to ensure data integrity.
1. Preparation of Reagents and Materials:
-
Bacterial Culture: M. tuberculosis H37Rv grown in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80 to mid-log phase (OD600 ≈ 0.4-0.6).
-
Drug Stock: Prepare a 10 mM stock solution of Bedaquiline in 100% DMSO. Store at -20°C in single-use aliquots.
-
Assay Plates: Sterile, 96-well flat-bottom, low-binding microtiter plates.
-
Controls: Rifampicin (positive control), DMSO (vehicle control), media-only (sterility control).
2. Assay Procedure:
-
Drug Dilution Plate: In a separate "master" plate, perform a 2-fold serial dilution of Bedaquiline.
-
Add 100 µL of 7H9 broth to columns 2-11.
-
Add 200 µL of the highest drug concentration (e.g., 2 µg/mL) to column 1.
-
Transfer 100 µL from column 1 to column 2, mix, and repeat across to column 10. Discard 100 µL from column 10. Column 11 is the drug-free control. Column 12 is the media sterility control.
-
-
Inoculum Preparation: Adjust the mid-log Mtb culture with 7H9 broth to a final OD600 that will yield ~5 x 10^5 CFU/mL.
-
Inoculation of Assay Plate:
-
Transfer 50 µL from each well of the master plate to the corresponding well of the final assay plate.
-
Add 50 µL of the prepared Mtb inoculum to each well in columns 1-11.
-
Add 100 µL of sterile broth to column 12 (sterility control).
-
-
Incubation: Seal the plate with a breathable membrane or place it in a secondary container to prevent evaporation. Incubate at 37°C for 7-14 days.
3. Data Acquisition and Interpretation:
-
Visual Reading: The MIC is the lowest concentration of Bedaquiline that shows no visible turbidity (growth).
-
Resazurin Readout (Optional but Recommended):
-
Add 20 µL of 0.01% resazurin solution to each well.
-
Incubate for an additional 16-24 hours.
-
Wells with viable bacteria will turn pink (resorufin), while inhibited wells will remain blue (resazurin). The MIC is the lowest concentration that remains blue.
-
-
Acceptance Criteria:
-
The sterility control (column 12) must show no growth.
-
The drug-free control (column 11) must show robust growth (turbidity/pink color).
-
The MIC for the positive control drug (Rifampicin) must be within the expected range for the strain used.
-
Failure to meet any of these criteria invalidates the results of the assay.
References
- Re-Understanding the Mechanisms of Action of the Anti-Mycobacterial Drug Bedaquiline. (2019). Vertex AI Search.
- Monitoring Antimalarial Drug Efficacy: Current Challenges. (n.d.). PMC - NIH.
- Exploring the challenges of statistical analysis of antimalarial efficacy. (2017). WWARN.
- Malaria: Developing Drugs for Treatment; Draft Guidance for Industry; Availability. (2025). Federal Register.
- Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A System
- Efficacy Studies | In Vivo Pharmacology Services. (n.d.). WuXi Biologics.
- New FDA Draft Guidance to Reduce Transfusion-Transmitted Malaria. (2025). AABB.
- Malaria: Developing Drugs for Treatment Draft Guidance for Industry. (2025). FDA.
- Clinical Trial Design Considerations for Malaria Drug Development. (2016). FDA.
- The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery. (n.d.). MDPI.
- Population pharmacokinetics of bedaquiline: a system
- Malaria: Developing Drugs for Tre
- In Vivo Efficacy Evaluation | In Vivo Study | In Vivo Models. (n.d.). ProBio CDMO.
- European Medicines Agency recommends new anti-malaria treatment for use outside the European Union. (2012). European Medicines Agency.
- Predicting In Vivo Efficacy from In Vitro Data: Quantitative Systems Pharmacology Modeling for an Epigenetic Modifier Drug in Cancer. (n.d.). PubMed Central.
- Quality: pharmaceutical development. (n.d.). European Medicines Agency (EMA).
- functional in vitro assays for drug discovery. (2023). YouTube.
- EMA releases final guideline on antibacterial drug development. (2022). RAPS.
- EMA issues guidance for global development of antimicrobial medicines. (2022). European Pharmaceutical Review.
- Pharmacokinetics. (n.d.).
- Influence of route of administration on the pharmacokinetics of chloroquine and desethylchloroquine. (2025).
- Clinical Pharmacokinetics of Dasabuvir. (n.d.). PubMed.
Sources
- 1. Re-Understanding the Mechanisms of Action of the Anti-Mycobacterial Drug Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. mdpi.com [mdpi.com]
- 5. Efficacy Studies | In Vivo Pharmacology Services | WuXi Biologics [wuxibiologics.com]
- 6. probiocdmo.com [probiocdmo.com]
- 7. Federal Register :: Malaria: Developing Drugs for Treatment; Draft Guidance for Industry; Availability [federalregister.gov]
- 8. hhs.gov [hhs.gov]
- 9. Quality: pharmaceutical development | European Medicines Agency (EMA) [ema.europa.eu]
- 10. fda.gov [fda.gov]
- 11. fda.gov [fda.gov]
- 12. EMA releases final guideline on antibacterial drug development | RAPS [raps.org]
- 13. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 14. Predicting In Vivo Efficacy from In Vitro Data: Quantitative Systems Pharmacology Modeling for an Epigenetic Modifier Drug in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pharmacokinetics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Population pharmacokinetics of bedaquiline: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Clinical Pharmacokinetics of Dasabuvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. European Medicines Agency recommends new anti-malaria treatment for use outside the European Union | European Medicines Agency (EMA) [ema.europa.eu]
Technical Support Center: Refining Analytical Methods for Dabequine Metabolites
Welcome to the technical support resource for the bioanalysis of Dabequine and its metabolites. This guide is structured to provide researchers, scientists, and drug development professionals with expert insights and practical solutions to common challenges encountered during method development, validation, and sample analysis. Our approach moves beyond simple procedural lists to explain the underlying scientific principles, ensuring you can not only solve immediate issues but also build more robust and reliable assays for the future.
Disclaimer: this compound is a hypothetical novel small molecule compound used here as an illustrative example to discuss common challenges in drug metabolite analysis. The metabolic pathways and analytical conditions described are based on typical biotransformations and established bioanalytical techniques.
For the purpose of this guide, we will consider this compound to undergo the following primary metabolic transformations:
-
M1 (Phase I): N-dealkylation
-
M2 (Phase I): Aromatic hydroxylation
-
M3 (Phase II): Glucuronide conjugation of the M2 metabolite
Section 1: Frequently Asked Questions (FAQs) - The First Line of Defense
This section addresses high-level questions that frequently arise during the analytical workflow.
Q1: My analyte response is highly variable between different plasma lots, even in my quality control (QC) samples. What is the most likely cause?
High variability between biological lots is a classic indicator of matrix effects .[1][2] Matrix effects occur when co-eluting endogenous components from the biological sample (e.g., phospholipids, salts, other metabolites) interfere with the ionization of your target analyte in the mass spectrometer's ion source.[3][4] This interference can either suppress or enhance the signal, leading to inaccurate and imprecise quantification.[5] A thorough assessment of matrix effects is a mandatory part of regulatory bioanalytical method validation.[6][7][8]
Q2: I'm developing a new LC-MS/MS method and am not detecting an expected metabolite. What are the first things I should investigate?
There are three primary areas to check:
-
Analyte Stability: The metabolite may be degrading during sample collection, storage, or processing. Perform short-term, freeze-thaw, and post-preparative stability tests early in your development.[9][10]
-
Sample Preparation: Your extraction method may not be efficient for the metabolite. For example, a highly polar metabolite (like a glucuronide, M3) may not be recovered well with a generic reversed-phase Solid-Phase Extraction (SPE) protocol designed for the more lipophilic parent drug.[11]
-
Instrument Sensitivity & Ionization: The metabolite may be present at very low concentrations, below your current limit of detection.[9][12] Additionally, ensure your mass spectrometer parameters are optimized for the specific metabolite, as its ionization efficiency could be very different from the parent drug.
Q3: What are the essential parameters I must evaluate to ensure my analytical method is compliant with regulatory guidelines like the ICH M10?
To ensure your method is fit for purpose, regulatory bodies require a full validation that characterizes its performance.[7][8] The core parameters you must assess include:
-
Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components.[9][10]
-
Calibration Curve: At least 6-8 non-zero points defining the relationship between concentration and response, including the Lower and Upper Limits of Quantification (LLOQ/ULOQ).[8]
-
Accuracy and Precision: Assessed within a single run and between different runs using QC samples at multiple concentrations (typically LLOQ, low, medium, and high).[6][9]
-
Recovery: The efficiency of the extraction process.[13]
-
Matrix Effect: To ensure that the matrix does not impact quantitation.[14]
-
Stability: Assessed under various conditions to mimic sample handling and storage (freeze-thaw, short-term bench-top, long-term storage, post-preparative).[15]
Q4: How do I choose the best sample preparation technique: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), or Solid-Phase Extraction (SPE)?
The choice depends on a balance of required cleanliness, analyte properties, throughput, and cost.
-
Protein Precipitation (PPT): Fastest and cheapest method, ideal for early discovery. However, it is the "dirtiest" technique, often leaving significant matrix components that can cause ion suppression.[16][17]
-
Liquid-Liquid Extraction (LLE): Offers a cleaner extract than PPT by partitioning the analyte into an immiscible organic solvent.[18][19] It is effective but can be labor-intensive, difficult to automate, and prone to emulsion formation.[20][21]
-
Solid-Phase Extraction (SPE): Provides the cleanest extracts by using a solid sorbent to selectively bind the analyte while matrix components are washed away.[17][22] It is highly versatile, easily automated, but requires more method development and is more expensive per sample.[11]
Below is a decision-making workflow to guide your selection.
Section 2: Troubleshooting Guides - Deep Dive into Specific Problems
LC-MS/MS System & Chromatography Issues
Q: My chromatographic peak shape is poor (significant fronting or tailing). How can I improve it?
Poor peak shape compromises integration accuracy and resolution. The cause is often related to interactions between the analyte, mobile phase, and stationary phase.
| Problem | Potential Cause | Recommended Solution |
| Peak Tailing | Secondary interactions (e.g., analyte's basic groups interacting with residual acidic silanols on the column). | Add a mobile phase modifier like 0.1% formic acid or 5-10 mM ammonium formate to improve peak shape. Consider a column with advanced end-capping. |
| Peak Tailing | Column overload. | Dilute the sample or inject a smaller volume. Ensure the concentration is within the linear range of the assay.[23] |
| Peak Fronting | Column collapse or void formation. | This is often irreversible. Replace the column and ensure operating pressure and pH are within the manufacturer's limits. |
| Peak Fronting | Injection solvent is much stronger than the mobile phase. | Reconstitute the final extract in a solvent that is as weak as, or weaker than, the initial mobile phase conditions. |
Q: I've confirmed I have significant matrix-induced ion suppression. How do I diagnose the source and mitigate it?
Diagnosing and mitigating matrix effects is critical for data quality.[5][24]
Diagnosis: The most common method is the post-extraction addition experiment.[4]
-
Extract a blank matrix sample (e.g., plasma) using your method.
-
Spike a known amount of your analyte into this extracted blank matrix.
-
Separately, prepare a standard of the same analyte concentration in a neat (clean) solvent.
-
Inject both and compare the peak areas.
-
Matrix Effect (%) = (1 - [Peak Area in Matrix / Peak Area in Neat Solvent]) * 100
-
A positive value indicates suppression; a negative value indicates enhancement.
-
Mitigation Strategies:
-
Improve Chromatographic Separation: The best way to avoid matrix effects is to chromatographically separate your analyte from the interfering components (often early-eluting phospholipids).[2] Try a longer gradient, a different column chemistry (e.g., HILIC for polar analytes), or use a "divert valve" to send the early, dirty part of the run to waste.
-
Optimize Sample Preparation: Switch to a more rigorous cleanup method like SPE to remove interferences before injection.[22] Phospholipid removal plates are also a highly effective option.[17]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for correcting matrix effects.[1][5] Because it is chemically identical to the analyte, it will experience the same degree of ion suppression or enhancement, allowing for accurate ratio-based quantification.[24]
Q: I am getting a persistent emulsion during my Liquid-Liquid Extraction (LLE). How can I resolve this?
Emulsions are a common problem in LLE, especially with lipid-rich matrices like plasma. [20]They form when surfactant-like molecules (e.g., phospholipids) stabilize the interface between the aqueous and organic layers. [21] Prevention and Resolution Strategies:
-
Gentle Mixing: Instead of vigorous shaking, gently rock or invert the extraction tube. This reduces the energy input that creates emulsions. [20]* "Salting Out": Add a small amount of salt (e.g., NaCl) to the aqueous layer. This increases the ionic strength and can help break the emulsion by forcing surfactant-like molecules into one phase. [20]* Centrifugation: Spinning the sample at high speed can physically force the separation of the layers. [20]* Solvent Modification: Adding a small amount of a different organic solvent can change the polarity and help dissolve the emulsion. [20]* Alternative Technique: If emulsions are persistent, consider switching to Supported Liquid Extraction (SLE). SLE immobilizes the aqueous phase on a solid support, preventing emulsion formation entirely while maintaining LLE-like selectivity. [20]
Section 3: Protocols & Methodologies
Protocol: Mixed-Mode SPE for this compound and Metabolites from Plasma
This protocol uses a mixed-mode (reversed-phase and ion-exchange) sorbent to capture the parent drug (moderately basic), the hydroxylated metabolite M2, and the polar glucuronide M3.
-
Sorbent Conditioning:
-
Add 1 mL of methanol to the cartridge and allow it to pass through by gravity or low vacuum. [25] * Add 1 mL of deionized water. Do not allow the sorbent bed to dry. [11]2. Sample Pre-treatment & Loading:
-
To 200 µL of plasma, add 20 µL of internal standard (SIL-IS for this compound) and 400 µL of 4% phosphoric acid in water. Vortex to mix.
-
Load the entire pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (~1 mL/min). [25]3. Wash Steps:
-
Wash 1 (Polar Interferences): Add 1 mL of 5% methanol in water. This removes salts and very polar matrix components.
-
Wash 2 (Non-polar Interferences): Add 1 mL of 40% methanol in water. This removes less polar, non-basic interferences.
-
-
Elution:
-
Place a clean collection tube under the cartridge.
-
Add 1 mL of 5% ammonium hydroxide in methanol. This neutralizes the basic analyte, disrupting its ionic retention and eluting it along with its metabolites from the reversed-phase sorbent.
-
-
Evaporation & Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Water / 5% Acetonitrile with 0.1% Formic Acid).
-
Baseline LC-MS/MS Method Parameters
These are starting parameters for a typical reversed-phase UPLC-MS/MS system. Optimization is required. [16][26]
| Parameter | Setting | Rationale |
|---|---|---|
| LC Column | C18, <2 µm particle size (e.g., 2.1 x 50 mm) | Provides good retention for moderately non-polar compounds like this compound and its Phase I metabolites. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic modifier to promote good peak shape and protonation for positive ion mode ESI. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic solvent for reversed-phase chromatography. |
| Gradient | 5% B to 95% B over 3 minutes | A generic starting gradient to elute a range of compounds. Must be optimized for resolution. [27] |
| Flow Rate | 0.4 mL/min | Typical for a 2.1 mm ID column. |
| Column Temp | 40°C | Reduces mobile phase viscosity and can improve peak shape. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Suitable for basic compounds like this compound that readily accept a proton. |
| MS Analysis | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity for quantification by monitoring specific parent-to-fragment ion transitions. [12]|
References
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]
-
SlideShare. Matrix Effects In Metabolic Profiling Using Gc Lc Coupled Mass Spectrometers. [Link]
-
European Medicines Agency. (2011). Guideline Bioanalytical method validation. [Link]
-
European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
-
National Institutes of Health (NIH). (2019). Enhanced Metabolome Coverage and Evaluation of Matrix Effects by the Use of Experimental-Condition-Matched 13C-Labeled Biological Samples in Isotope-Assisted LC-HRMS Metabolomics. [Link]
-
National Institutes of Health (NIH). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. [Link]
-
ACS Publications. Evaluation of Matrix Effects in Metabolite Profiling Based on Capillary Liquid Chromatography Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry. [Link]
-
Intertek. LC-MS Method Development. [Link]
-
SlideShare. Bioanalytical method validation emea. [Link]
-
Chromatography Online. Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. [Link]
-
Agilent. Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. [Link]
-
European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
-
ResolveMass Laboratories Inc. Top 5 Challenges in Bioanalytical Method Development and How to Solve Them. [Link]
-
U.S. Food & Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
National Institutes of Health (NIH). TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. [Link]
-
MDPI. Sample Preparation in Metabolomics. [Link]
-
Oriental Journal of Chemistry. Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples. [Link]
-
RAPS. FDA Revises Guidance on Safety Testing of Drug Metabolites. [Link]
-
ScienceDirect. Sample preparation in analysis of pharmaceuticals. [Link]
-
Technology Networks. (2020). Sensitive Quantification of Drug Metabolites Using LC-MS. [Link]
-
Phenomenex. Sample Preparation Techniques for Precision in Analysis. [Link]
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BioAgilytix. LC/MS Applications in Drug Development. [Link]
-
LCGC International. Tips for Troubleshooting Liquid–Liquid Extractions. [Link]
-
Technology Networks. (2023). Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. [Link]
-
Phenomenex. Sample Prep Tech Tip: Troubleshooting SPE. [Link]
-
National Institutes of Health (NIH). A Protocol for Untargeted Metabolomic Analysis: From Sample Preparation to Data Processing. [Link]
-
Hawach Scientific. (2023). Three Most Common Problems Regard to Solid Phase Extraction (SPE). [Link]
-
LCGC International. (2010). Development of a High-Throughput LC–MS Assay for Drugs of Abuse from Biological Matrices. [Link]
-
ResearchGate. Validation of bioanalytical methods - Highlights of FDA's guidance. [Link]
-
Simbec-Orion. (2023). Common challenges in bioanalytical method development. [Link]
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ECA Academy. (2015). FDA Guidance on analytical procedures and methods validation published. [Link]
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Technical Support Center: Minimizing Off-Target Effects of Dabequine in Cell Culture
Welcome to the technical support center for Dabequine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on utilizing this compound in cell culture experiments while minimizing potential off-target effects. As a potent modulator of cellular signaling, understanding and controlling for unintended interactions is paramount for generating reliable and reproducible data. This guide offers troubleshooting advice, frequently asked questions, and detailed protocols to ensure the robust application of this compound in your research.
Understanding this compound and Its Off-Target Effects
This compound is a potent, cell-permeable small molecule designed to target a specific cellular signaling pathway. While highly effective in modulating its intended target, like many small molecule inhibitors, it can exhibit off-target effects, particularly at higher concentrations or in certain cellular contexts.[1][2][3] These off-target interactions can arise from the inhibitor binding to proteins other than the intended target, leading to unintended biological consequences and potentially confounding experimental results.[1][2] Minimizing these effects is crucial for accurately interpreting your findings.
The primary strategy for mitigating off-target effects is to use the lowest effective concentration of the inhibitor that elicits the desired on-target phenotype.[4] This principle underscores the importance of careful dose-response experiments and the use of appropriate controls.
Troubleshooting Guide
This section addresses common issues encountered when using this compound in cell culture, presented in a question-and-answer format to help you systematically troubleshoot your experiments.
Q1: I'm observing high levels of cytotoxicity in my cell cultures treated with this compound, even at concentrations where I don't expect to see cell death. What could be the cause?
A1: Several factors can contribute to unexpected cytotoxicity:
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is not exceeding a level tolerated by your specific cell line, typically below 0.5%.[5] It's essential to include a vehicle-only control in your experiments to assess the impact of the solvent alone.
-
Compound Precipitation: Poor solubility of this compound in your culture medium can lead to the formation of precipitates, which can be toxic to cells. Visually inspect your culture medium for any signs of precipitation after adding this compound. If you observe precipitates, consider preparing a fresh, lower-concentration stock solution or testing alternative solvents.
-
Off-Target Toxicity: The observed cytotoxicity may be a genuine off-target effect of this compound. This is more likely at higher concentrations. To investigate this, perform a detailed dose-response curve to determine the concentration at which you see the desired on-target effect versus the concentration that induces cytotoxicity.
Q2: My experimental results with this compound are inconsistent between experiments. What are the common sources of variability?
A2: Inconsistent results are a common challenge and can stem from several sources:[6]
-
Compound Integrity: Repeated freeze-thaw cycles can degrade the compound. It is best practice to aliquot your stock solution into single-use vials to maintain its stability.[5]
-
Cell Culture Conditions: Variations in cell passage number, cell density at the time of treatment, and overall cell health can significantly impact the cellular response to this compound.[7] Standardize your cell culture protocols to minimize this variability.[8][9][10][11][12]
-
Assay Performance: Inconsistencies in reagent preparation, incubation times, and the instrumentation used for readouts can all contribute to experimental variability.
Q3: How can I be sure that the phenotype I'm observing is a result of on-target this compound activity and not an off-target effect?
A3: This is a critical question in pharmacological studies. Here are several strategies to confirm on-target activity:
-
Use a Structurally Unrelated Inhibitor: If available, use another inhibitor that targets the same pathway but has a different chemical structure. If both compounds produce the same phenotype, it strengthens the evidence for on-target activity.
-
Rescue Experiments: If this compound inhibits a specific enzyme, try to "rescue" the phenotype by adding back the product of that enzymatic reaction.
-
Genetic Approaches: The gold standard for target validation is to use genetic tools like siRNA or CRISPR/Cas9 to knock down or knock out the intended target.[13] The resulting phenotype should mimic the effect of this compound treatment.
Frequently Asked Questions (FAQs)
Q: What is the recommended starting concentration for this compound in a new cell line?
A: For a new cell line, it is advisable to perform a dose-response experiment covering a broad range of concentrations, for example, from 0.1 nM to 10 µM.[4] This will help you determine the optimal concentration that gives the desired on-target effect with minimal off-target consequences.
Q: How should I prepare and store this compound stock solutions?
A: Prepare a high-concentration stock solution (e.g., 10 mM) in an appropriate solvent like anhydrous, high-purity DMSO.[5] Store the stock solution in small, single-use aliquots at -20°C or -80°C, protected from light and moisture, to prevent degradation from repeated freeze-thaw cycles.[5]
Q: What are the best practices for minimizing off-target effects in my cell-based assays?
A: The key is to use the lowest concentration of this compound that effectively inhibits the primary target.[4] Determine the in-cell EC50 or IC50 for your target of interest and use a concentration at or slightly above this value. Additionally, consider the duration of treatment; shorter incubation times may be sufficient to observe the on-target effect while minimizing the engagement of off-targets.
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Dose-Response Assay
This protocol describes a general method for determining the effective concentration (EC50) of this compound in your cell line of interest.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (DMSO)
-
96-well cell culture plates
-
Assay for measuring the desired biological readout (e.g., Western blot for a specific phosphoprotein, cell viability assay)
Procedure:
-
Cell Seeding: Plate your cells in a 96-well plate at a predetermined optimal density and allow them to adhere and grow overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in complete culture medium. A common starting range is from 10 µM down to 0.1 nM in 10-fold dilutions. Also, prepare a vehicle control with the same final DMSO concentration as your highest this compound concentration.
-
Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for a predetermined time point (e.g., 2, 6, 24, or 48 hours), depending on the biological question.
-
Assay Readout: Perform your chosen assay to measure the biological response.
-
Data Analysis: Plot the response versus the log of the this compound concentration and fit the data to a four-parameter logistic curve to determine the EC50 value.
Protocol 2: Washout Experiment to Assess Reversibility of this compound Effects
This protocol helps determine if the effects of this compound are reversible upon its removal, which can provide insights into its mechanism of action.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
6-well cell culture plates
Procedure:
-
Cell Seeding: Plate cells in 6-well plates and grow to the desired confluency.
-
This compound Treatment: Treat the cells with this compound at a concentration known to elicit a robust on-target effect (e.g., 2-3 times the EC50). Include a vehicle-treated control.
-
Incubation: Incubate for the desired duration.
-
Washout:
-
For the "washout" wells, aspirate the this compound-containing medium.
-
Gently wash the cells twice with pre-warmed sterile PBS.
-
Add fresh, pre-warmed complete culture medium without this compound.
-
For the "continuous treatment" wells, simply replace the medium with fresh medium containing the same concentration of this compound.
-
-
Recovery Incubation: Incubate the plates for various time points after the washout (e.g., 1, 4, 8, 24 hours).
-
Analysis: Harvest the cells at each time point and analyze the on-target and any off-target markers to see if they return to their baseline levels.
Visualizing Experimental Workflows and Signaling Pathways
To aid in the experimental design and interpretation of results, the following diagrams illustrate a typical dose-response workflow and a hypothetical signaling pathway modulated by this compound.
Caption: Workflow for a Dose-Response Experiment.
Caption: Hypothetical Signaling Pathway for this compound.
Data Summary Table
| Parameter | Recommended Range/Value | Notes |
| This compound Stock Concentration | 1-10 mM in DMSO | Aliquot to avoid repeat freeze-thaw cycles.[5] |
| Final DMSO Concentration in Culture | < 0.5% | Cell line dependent, always include vehicle control.[5] |
| Dose-Response Concentration Range | 0.1 nM - 10 µM | Adjust based on preliminary data.[4] |
| Incubation Time | 2 - 72 hours | Optimize for your specific assay and biological question. |
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Validation & Comparative
A Comparative Guide to the Efficacy of Dabequine and Chloroquine in Antimalarial Research
Introduction: The Evolving Landscape of Antimalarial Therapeutics
For decades, Chloroquine (CQ) was the cornerstone of malaria treatment and prophylaxis, lauded for its affordability and effectiveness.[1] However, the emergence and global spread of Chloroquine-resistant Plasmodium falciparum have severely diminished its clinical utility, creating an urgent need for novel antimalarial agents.[2][3] This has spurred the development of new compounds, such as Dabequine, designed to overcome existing resistance mechanisms. Understanding the comparative efficacy and mechanisms of these drugs is paramount for the strategic development of next-generation antimalarial therapies.
Mechanisms of Action: A Tale of Two Pathways
The efficacy of an antimalarial drug is intrinsically linked to its mechanism of action. Chloroquine and this compound, while both targeting the malaria parasite, operate through distinct molecular pathways.
2.1. Chloroquine: Disrupting Heme Detoxification
Chloroquine's primary mode of action targets the parasite's food vacuole.[4] During its intraerythrocytic stage, the parasite digests host hemoglobin to acquire essential amino acids.[5] This process releases large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystalline structure called hemozoin.[5][6]
Chloroquine, a weak base, accumulates in the acidic environment of the parasite's food vacuole.[2][4] Once inside, it is protonated, trapping it within the organelle.[2] There, it binds to heme, preventing its polymerization into hemozoin.[2][6] The resulting accumulation of the Chloroquine-heme complex is highly toxic, leading to oxidative damage to parasite membranes and ultimately, cell lysis.[2]
Mechanism of Chloroquine Action and Resistance
Caption: Chloroquine's action and the primary mechanism of resistance.
2.2. This compound: A Novel Approach
While specific, detailed mechanistic studies on this compound are less prevalent in publicly available literature, it is understood to be an aminoquinoline derivative.[7] Compounds in this class, particularly those developed to overcome CQ resistance, often have a modified side chain. One such analogue, DAQ (a 4-aminoquinoline with an acetylenic bond), has been shown to inhibit β-hematin (hemozoin) formation, similar to Chloroquine, but remains effective against CQ-resistant strains.[1] This suggests that the structural modifications in this compound and similar analogues may allow them to evade the resistance mechanisms that affect Chloroquine, such as the efflux pump mediated by the mutated P. falciparum Chloroquine Resistance Transporter (PfCRT).[5][8][9]
Comparative Efficacy: Insights from Experimental Data
The most direct measure of a drug's effectiveness is its ability to inhibit parasite growth, typically quantified by the half-maximal inhibitory concentration (IC50). Lower IC50 values indicate higher potency.
| Compound | P. falciparum Strain | Resistance Profile | Mean IC50 (nM) | Reference |
| Chloroquine | 3D7 | Sensitive | ~20-30 | Implied from multiple sources |
| Chloroquine | K1 | Resistant | > 200 | [1] |
| Chloroquine | Dd2 | Resistant | > 100 | [1] |
| Chloroquine | Field Isolates (Brazil) | Mixed | 340 | [1] |
| This compound (analogue DAQ) | 3D7 | Sensitive | ~20-40 | [1] |
| This compound (analogue DAQ) | K1 | Resistant | ~30-50 | [1] |
| This compound (analogue DAQ) | Dd2 | Resistant | ~30-50 | [1] |
| This compound (analogue DAQ) | Field Isolates (Brazil) | Mixed | 327 | [1] |
Note: Data for this compound is based on its close analogue, DAQ, as presented in the cited literature.
The data clearly demonstrates that while Chloroquine's efficacy drops significantly against resistant strains, the this compound analogue DAQ maintains its high potency.[1] This lack of cross-resistance is a critical advantage, indicating that DAQ can overcome the primary mechanisms of Chloroquine resistance.[1]
Experimental Methodologies for Efficacy Assessment
To ensure the validity and reproducibility of efficacy data, standardized in vitro susceptibility assays are employed. The SYBR Green I-based fluorescence assay is a widely accepted method.
4.1. Standard In Vitro Antimalarial Susceptibility Assay Workflow
This protocol is designed to determine the IC50 values of antimalarial compounds against cultured P. falciparum.
Workflow Diagram: In Vitro Susceptibility Assay
Caption: Standard workflow for determining antimalarial IC50 values.
4.2. Detailed Step-by-Step Protocol
-
Rationale: This protocol measures parasite DNA content as an indicator of growth. SYBR Green I is a fluorescent dye that intercalates with DNA, and the resulting fluorescence is proportional to the amount of parasitic material.
-
Parasite Culture Preparation:
-
Maintain P. falciparum cultures (e.g., Chloroquine-sensitive 3D7 and Chloroquine-resistant Dd2 strains) in human O+ erythrocytes in RPMI 1640 medium supplemented with AlbuMAX or human serum.[10]
-
Synchronize the parasite culture to the ring stage using methods like sorbitol treatment. This is crucial as different parasite stages can have varying drug susceptibilities.[11]
-
Adjust the culture to a final parasitemia of 0.5% and a hematocrit of 1.5%.[10][12]
-
-
Drug Plate Preparation:
-
Prepare stock solutions of this compound and Chloroquine in an appropriate solvent (e.g., 70% ethanol or distilled water).[12]
-
In a 96-well microtiter plate, perform serial dilutions of each drug to create a range of concentrations. Include drug-free wells as a negative control (100% growth) and wells with no parasites as a background control.
-
-
Incubation:
-
Add the prepared parasite culture to each well of the drug-dosed plate.
-
Incubate the plates for 72 hours at 37°C in a controlled atmosphere (5% CO2, 5% O2, 90% N2).[12] This duration allows for at least one full intraerythrocytic developmental cycle.
-
-
Lysis and Staining:
-
Data Acquisition and Analysis:
-
Measure the fluorescence using a microplate reader with appropriate excitation and emission wavelengths (e.g., 490 nm and 540 nm).[12]
-
Subtract the background fluorescence from all readings.
-
Plot the fluorescence intensity against the log of the drug concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[12]
-
-
Self-Validation: The inclusion of both sensitive (3D7) and resistant (Dd2, K1) laboratory strains serves as an internal validation system. Expected results (low IC50 for CQ against 3D7, high IC50 against Dd2) confirm the assay is performing correctly.
Resistance Profiles and Clinical Implications
The primary mechanism of Chloroquine resistance is linked to mutations in the PfCRT gene, which codes for a transporter protein on the parasite's digestive vacuole membrane.[8][9] These mutations enable the transporter to actively pump protonated Chloroquine out of the vacuole, preventing it from reaching the necessary concentration to inhibit hemozoin formation.[5][8]
The efficacy of this compound's analogue against these resistant strains strongly suggests that its chemical structure is not recognized or is a poor substrate for the mutated PfCRT transporter.[1] This ability to evade the most common form of quinoline resistance is a significant advantage and highlights its potential as a next-generation antimalarial.
Conclusion and Future Perspectives
The comparative analysis demonstrates that while Chloroquine remains a benchmark compound, its efficacy is severely compromised by widespread resistance. This compound, and its analogues like DAQ, represent a promising advancement. By retaining high potency against Chloroquine-resistant P. falciparum strains, they showcase the potential of chemical modification to overcome established drug resistance mechanisms.
Future research should focus on a full elucidation of this compound's secondary mechanisms of action, its in vivo pharmacokinetic and pharmacodynamic profiles, and its performance against a broader panel of geographically diverse clinical isolates. These studies will be critical in validating its potential as a viable alternative in the global fight against malaria.
References
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Slater, A. F. (1993). Chloroquine: mechanism of drug action and resistance in Plasmodium falciparum. Pharmacology & therapeutics, 57(2-3), 203–235. [Link]
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Wikipedia. (2024). Chloroquine. In Wikipedia. [Link]
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Saliba, K. J., & Kirk, K. (2010). On the Mechanism of Chloroquine Resistance in Plasmodium falciparum. PLoS ONE, 5(11), e14064. [Link]
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Sullivan, D. J., Jr, Gluzman, I. Y., Russell, D. G., & Goldberg, D. E. (1996). On the molecular mechanism of chloroquine's antimalarial action. Proceedings of the National Academy of Sciences of the United States of America, 93(21), 11865–11870. [Link]
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Martin, R. E., & Liles, M. R. (2019). Re-Understanding the Mechanisms of Action of the Anti-Mycobacterial Drug Bedaquiline. Microorganisms, 7(12), 679. [Link]
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Codd, A., & Fidock, D. A. (2017). Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria. Cold Spring Harbor Perspectives in Medicine, 7(12), a025511. [Link]
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WebMD. (2025). Chloroquine (Aralen) - Uses, Side Effects, and More. [Link]
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Kenyon College. (2015). Chloroquine Resistance in Plasmodium falciparum. MicrobeWiki. [Link]
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Shrestha, R., & Farthing, C. (2020). The host targeting effect of chloroquine in malaria. Current Opinion in Infectious Diseases, 33(5), 415–421. [Link]
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Bio-protocol. (2021). Standard in vitro antimalarial susceptibility testing. Bio-protocol, 11(22), e4221. [Link]
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Russell, B., et al. (2015). Determinants of In Vitro Drug Susceptibility Testing of Plasmodium vivax. Antimicrobial Agents and Chemotherapy, 59(7), 4249–4255. [Link]
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World Health Organization. (2018). Drug susceptibility testing methods of antimalarial agents. WHO. [Link]
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Webster, H. K., & Whaun, J. M. (1986). In vitro assay of antimalarials: technologies, applications, and prospects. Southeast Asian J Trop Med Public Health, 17(4), 543-554. [Link]
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Bei Resources. (2024). In vitro antimalarial susceptibility profile of Plasmodium falciparum isolates in the BEI Resources repository. Antimicrobial Agents and Chemotherapy. [Link]
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Aguiar, A. C. C., et al. (2022). Fighting Plasmodium chloroquine resistance with acetylenic chloroquine analogues. eScholarship, University of California. [Link]
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Lebedeva, M. N., & Brusilovskaia, V. M. (1980). [Acute toxic action of combinations of a new antimalarial preparation, this compound]. Meditsinskaia parazitologiia i parazitarnye bolezni, 49(6), 27–31. [Link]
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Ronn, A. M., et al. (1996). A comparative study of the efficacies of chloroquine and a pyrimethamine-dapsone combination in clearing Plasmodium falciparum parasitaemia in school children in Tanzania. Tropical medicine & international health, 1(6), 797–801. [Link]
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Sowunmi, A., et al. (2001). Randomized comparison of chloroquine and amodiaquine in the treatment of acute, uncomplicated, Plasmodium falciparum malaria in children. Annals of tropical medicine and parasitology, 95(6), 549–558. [Link]
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ResearchGate. (2008). Comparative Efficacy Study of Chloroquine Dihydroartemisinin and Dihydroartemisinin plus Mefloquine Combination in Children with acute uncomplicated falciparum Malaria. Nigerian Quarterly Journal of Hospital Medicine, 15(2). [Link]
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Sutanto, I., et al. (2004). Comparative efficacy of chloroquine and sulfadoxine-pyrimethamine for uncomplicated Plasmodium falciparum malaria and impact on gametocyte carriage rates in the East Nusatenggara province of Indonesia. The American journal of tropical medicine and hygiene, 70(5), 467–473. [Link]
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A Comparative Analysis of Gametocytocidal Activity: Dabequine (P218) versus Primaquine
An Essential Guide for Researchers in Malaria Drug Development
In the global effort to eradicate malaria, targeting the transmission of the parasite is as crucial as treating the clinical symptoms of the disease. Gametocytes, the sexual stages of Plasmodium falciparum, are responsible for transmitting the parasite from humans to mosquitoes, perpetuating the cycle of infection. For decades, primaquine has been the only widely available drug with proven efficacy against mature gametocytes. However, its use is hampered by safety concerns, particularly in individuals with glucose-6-phosphate dehydrogenase (G6PD) deficiency. This has spurred the search for safer and more effective transmission-blocking agents. Among the compounds under investigation is dabequine (P218), a novel dihydrofolate reductase (DHFR) inhibitor.
This guide provides a comprehensive comparison of the gametocytocidal activities of this compound and the long-standing standard, primaquine. We will delve into their distinct mechanisms of action, present available efficacy data, and outline key experimental protocols for their evaluation, offering researchers, scientists, and drug development professionals a clear perspective on these two critical antimalarial compounds.
At a Glance: this compound vs. Primaquine
| Feature | This compound (P218) | Primaquine |
| Primary Target | Dihydrofolate Reductase (DHFR) in asexual blood stages | Mature P. falciparum gametocytes |
| Mechanism of Action | Inhibition of folate synthesis, disrupting DNA replication | Metabolic activation to reactive oxygen species (ROS), inducing oxidative stress and cell death |
| Gametocytocidal Activity | Limited to no significant activity against mature gametocytes | Potent, dose-dependent activity against mature gametocytes |
| Primary Use Case | Treatment and prevention of asexual blood-stage malaria | Transmission-blocking by eliminating gametocytes; radical cure of P. vivax and P. ovale |
| Key Advantage | Active against pyrimethamine-resistant strains | Established efficacy in blocking malaria transmission |
| Major Limitation | Lack of significant gametocytocidal activity | Risk of severe hemolysis in G6PD-deficient individuals |
Unraveling the Mechanisms of Action: A Tale of Two Targets
The fundamental difference in the gametocytocidal potential of this compound and primaquine lies in their distinct molecular targets and mechanisms of action.
This compound (P218): A Potent Inhibitor of Asexual Stage Replication
This compound is a rationally designed, potent inhibitor of Plasmodium falciparum dihydrofolate reductase (PfDHFR), an essential enzyme in the folate biosynthesis pathway.[1] By inhibiting PfDHFR, this compound disrupts the synthesis of tetrahydrofolate, a crucial cofactor for DNA synthesis and cell division. This leads to the effective killing of the rapidly replicating asexual blood stages of the parasite, which are responsible for the clinical symptoms of malaria.[2]
Critically, this compound was developed to overcome resistance to older antifolate drugs like pyrimethamine, and it demonstrates potent activity against strains of P. falciparum with multiple mutations in the dhfr gene.[1] However, mature gametocytes are in a state of metabolic quiescence and do not undergo DNA replication, rendering them largely insensitive to the effects of DHFR inhibitors.[3] Preclinical data suggests that antifolates, including P218, exhibit a loss of activity against mature gametocytes.[4]
This compound's mechanism targeting asexual parasite replication.
Primaquine: A Pro-drug Unleashing Oxidative Fury on Gametocytes
In stark contrast to this compound, primaquine's primary value in combating P. falciparum lies in its potent gametocytocidal activity.[5] Primaquine is a pro-drug that requires metabolic activation in the human liver, primarily by the cytochrome P450 enzyme CYP2D6, to form hydroxylated metabolites.[6][7] These metabolites are highly reactive and undergo redox cycling, a process that generates a massive amount of reactive oxygen species (ROS), including hydrogen peroxide.[6][7]
This flood of ROS overwhelms the antioxidant defenses of the gametocytes, leading to widespread oxidative damage to cellular components, including the mitochondria.[6] This disruption of mitochondrial function and induction of lethal oxidative stress is the cornerstone of primaquine's ability to kill mature, transmissible gametocytes.[6]
Primaquine's metabolic activation and gametocytocidal action.
Comparative Efficacy: A Clear Distinction
The differing mechanisms of action of this compound and primaquine are reflected in their efficacy against different stages of the malaria parasite, particularly the gametocytes.
This compound (P218): Strong Asexual Activity, Weak Gametocytocidal Effect
Clinical trials have demonstrated that this compound has excellent chemoprotective efficacy against the asexual blood stages of P. falciparum.[2] However, its utility as a transmission-blocking agent is limited by its lack of significant activity against mature gametocytes. While specific IC50 values for this compound against gametocytes are not widely published, the known insensitivity of this parasite stage to antifolates suggests that it would not be an effective standalone agent for preventing malaria transmission.
Primaquine: The Gold Standard for Gametocyte Clearance
Primaquine's efficacy in killing gametocytes and preventing transmission to mosquitoes is well-established. Its activity is dose-dependent, with a single low dose of 0.25 mg/kg being recommended by the World Health Organization (WHO) to be added to artemisinin-based combination therapies (ACTs) for transmission reduction.[8][9] Studies have shown that this dose can rapidly sterilize gametocytes, rendering them non-infectious to mosquitoes, and subsequently lead to their clearance from circulation.[8][10]
Quantitative Data on Primaquine's Gametocytocidal Activity
| Assay Type | Parameter | Result | Reference |
| In vitro (alamarBlue assay) | Gametocyte viability reduction at 10 µM | 69.4 ± 17.2% | [11] |
| Clinical Trial (with DHAP) | Gametocyte clearance | Hazard Ratio = 2.42 (faster clearance) | [10] |
| Clinical Trial | Mosquito infectivity | 0.25 mg/kg dose reduces infectivity to near zero within 48 hours | [8] |
Safety and Tolerability: A Critical Consideration
The safety profiles of this compound and primaquine are a key differentiator and a critical factor in their potential clinical applications.
This compound (P218): A Favorable Safety Profile in Early Trials
First-in-human clinical trials of this compound have shown it to be generally well-tolerated.[12][13] Reported adverse events have been mild to moderate in severity, transient, and self-limiting, with no clinically significant changes in laboratory parameters, vital signs, or electrocardiograms.[2] As a DHFR inhibitor, there is a theoretical risk of folate depletion, but clinical studies have not shown evidence of a clinically important effect on folate levels.[2]
Primaquine: The G6PD Deficiency Challenge
The primary safety concern with primaquine is the risk of inducing acute hemolytic anemia in individuals with G6PD deficiency, an X-linked genetic disorder prevalent in many malaria-endemic regions.[14] This dose-dependent hemolysis has historically limited the widespread use of primaquine, as G6PD testing is not always available in resource-limited settings.[9] The WHO's recommendation of a lower single dose (0.25 mg/kg) for transmission-blocking is based on evidence that this dose is unlikely to cause clinically significant hemolysis in G6PD-deficient individuals.[9]
Experimental Protocols for Assessing Gametocytocidal Activity
Evaluating the transmission-blocking potential of compounds like this compound and primaquine requires specialized in vitro and ex vivo assays.
Standard Membrane Feeding Assay (SMFA)
The SMFA is the gold standard for assessing the transmission-blocking activity of a compound.[15] It directly measures the ability of a drug to prevent the infection of mosquitoes by P. falciparum gametocytes.
Step-by-Step SMFA Protocol:
-
Gametocyte Culture: Culture P. falciparum in vitro to produce mature stage V gametocytes.
-
Compound Incubation: Incubate the mature gametocyte culture with the test compound (e.g., this compound or primaquine) at various concentrations for a defined period (e.g., 24-48 hours). A vehicle control (e.g., DMSO) is run in parallel.
-
Blood Meal Preparation: Mix the treated gametocytes with human red blood cells and serum to create an infectious blood meal.
-
Mosquito Feeding: Feed a cohort of laboratory-reared Anopheles mosquitoes on the blood meal through a membrane feeding apparatus maintained at 37°C.
-
Oocyst Counting: After 7-10 days, dissect the midguts of the mosquitoes and stain with mercurochrome.
-
Data Analysis: Count the number of oocysts per midgut under a microscope. The transmission-blocking activity is calculated as the percentage reduction in the mean number of oocysts in the test group compared to the control group.
Workflow of the Standard Membrane Feeding Assay (SMFA).
AlamarBlue™ Cell Viability Assay
This is a higher-throughput in vitro assay that measures the metabolic activity of gametocytes as an indicator of their viability after drug exposure.[11]
Step-by-Step AlamarBlue™ Assay Protocol:
-
Gametocyte Culture: Produce mature gametocytes as in the SMFA protocol.
-
Assay Plate Preparation: Dispense the gametocyte culture into a 96-well microplate. Add serial dilutions of the test compound to the wells. Include positive (e.g., epoxomicin) and negative (vehicle) controls.
-
Compound Incubation: Incubate the plate for 48-72 hours under appropriate culture conditions.
-
Reagent Addition: Add AlamarBlue™ reagent to each well.
-
Incubation and Reading: Incubate the plate for an additional 4-24 hours. Measure fluorescence using a plate reader (excitation ~560 nm, emission ~590 nm).
-
Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of viability against the log of the drug concentration.
Conclusion and Future Directions
The comparison between this compound (P218) and primaquine for gametocytocidal activity reveals a clear divergence in their strengths and intended applications in the fight against malaria.
This compound (P218) emerges as a promising candidate for the treatment and prevention of the clinical disease caused by asexual blood-stage parasites, with the significant advantage of activity against pyrimethamine-resistant strains and a favorable safety profile in early studies. However, its lack of significant activity against mature gametocytes makes it unsuitable as a transmission-blocking agent on its own.
Primaquine remains the indispensable tool for transmission-blocking due to its potent gametocytocidal activity. The adoption of a lower, safer single dose has mitigated some of the concerns regarding its use in G6PD-deficient populations. Its mechanism of action, reliant on metabolic activation to induce oxidative stress, is fundamentally different from that of this compound and highlights a key biological vulnerability of mature gametocytes.
For researchers and drug development professionals, this comparison underscores a critical principle in antimalarial drug discovery: a multi-pronged approach is necessary for malaria eradication. While drugs like this compound are vital for treating the sick and preventing new infections, compounds with the gametocytocidal profile of primaquine are essential for breaking the cycle of transmission. Future research should focus on identifying new compounds with potent transmission-blocking activity and improved safety profiles to complement the arsenal of drugs targeting the asexual stages of the parasite.
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Chughlay, M. F., et al. (2020). First-in-human clinical trial to assess the safety, tolerability and pharmacokinetics of P218, a novel candidate for malaria chemoprotection. British journal of clinical pharmacology, 86(10), 2053–2065. [Link]
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Navigating Quinoline Cross-Resistance: A Comparative Guide to Bedaquiline and Antimalarial Aminoquinolines
A Guide for Researchers, Scientists, and Drug Development Professionals
Editorial Note: The query for "Dabequine" did not yield specific results for an approved or investigational drug. It is highly probable that this is a misspelling of Bedaquiline , a diarylquinoline compound. This guide will proceed under the assumption that the topic of interest is Bedaquiline and its cross-resistance profile with established antimalarial aminoquinolines.
Introduction: The Quinoline Scaffold in Antimicrobial Chemotherapy
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the backbone of numerous antimicrobial agents. Within this broad family, the 4-aminoquinolines have been mainstays in the fight against malaria for decades. However, the emergence and spread of drug-resistant Plasmodium falciparum have necessitated the development of new chemical entities. Bedaquiline, a diarylquinoline, represents a significant advancement in the treatment of multidrug-resistant tuberculosis. Although primarily an anti-tubercular agent, its quinoline core invites a comparative analysis with antimalarial aminoquinolines to understand the potential for cross-resistance, a critical consideration in the development of new antimicrobial agents.
This guide provides an in-depth comparison of the cross-resistance profile of Bedaquiline with key antimalarial aminoquinolines—chloroquine, amodiaquine, and piperaquine. We will delve into their distinct mechanisms of action, the molecular basis of resistance, and present available data to inform future drug development and clinical application strategies.
Unraveling Mechanisms of Action: A Tale of Two Targets
A fundamental principle governing cross-resistance is the sharing of a common molecular target or mechanism of resistance. In the case of Bedaquiline and the antimalarial aminoquinolines, their paths diverge significantly at this crucial juncture.
Bedaquiline: A Potent Inhibitor of Mycobacterial ATP Synthase
Bedaquiline's primary mechanism of action against Mycobacterium tuberculosis is the inhibition of the proton pump of ATP synthase.[1][2] This enzyme is vital for generating cellular energy in the form of ATP. By binding to the c subunit of the ATP synthase, Bedaquiline effectively shuts down the energy production of the mycobacterium, leading to its death.[2] This mechanism is highly specific to the mycobacterial enzyme, which contributes to its favorable safety profile in humans.[2]
Antimalarial Aminoquinolines: Disrupting Heme Detoxification in Plasmodium falciparum
In contrast, the 4-aminoquinolines, such as chloroquine, exert their antimalarial effect by interfering with the parasite's detoxification of heme. Inside the acidic digestive vacuole of the parasite, these drugs prevent the polymerization of toxic heme, a byproduct of hemoglobin digestion, into non-toxic hemozoin crystals. The accumulation of free heme is lethal to the parasite.
The following diagram illustrates the distinct molecular targets and mechanisms of action of Bedaquiline and the 4-aminoquinolines.
Caption: Distinct molecular mechanisms of resistance to Bedaquiline and antimalarial aminoquinolines.
Comparative Analysis of Physicochemical Properties
While their biological targets and resistance mechanisms differ, a comparison of the physicochemical properties of Bedaquiline and a representative 4-aminoquinoline, chloroquine, can offer insights into their potential for interactions with biological membranes and transporters.
| Property | Bedaquiline | Chloroquine |
| Chemical Class | Diarylquinoline | 4-Aminoquinoline |
| Molecular Formula | C₃₂H₃₁BrN₂O₂ | C₁₈H₂₆ClN₃ |
| Molar Mass ( g/mol ) | 555.51 | 319.87 |
| LogP | High (lipophilic) | Moderately lipophilic |
| pKa | Basic amine | Diprotonated amine |
Data compiled from publicly available chemical databases.
The larger size and higher lipophilicity of Bedaquiline compared to chloroquine suggest different membrane transport characteristics, which may influence their respective abilities to reach their intracellular targets and their susceptibility to efflux pumps.
Cross-Resistance Profile: A Lack of Evidence for Overlap
Given the distinct mechanisms of action and resistance pathways, significant clinical cross-resistance between Bedaquiline and antimalarial aminoquinolines is not expected. To date, there is no published experimental evidence to suggest that mutations conferring resistance to chloroquine, amodiaquine, or piperaquine in P. falciparum would have any impact on the efficacy of Bedaquiline, should it be found to possess antimalarial activity. Conversely, resistance to Bedaquiline in M. tuberculosis is not anticipated to affect the activity of antimalarial aminoquinolines against P. falciparum.
It is important to note that while Bedaquiline is chemically related to chloroquine, it belongs to the distinct class of diarylquinolines. [3]Studies have shown that the physicochemical properties of Bedaquiline differ significantly from other quinolines. [4][5]This structural and chemical divergence further supports the low probability of shared resistance mechanisms with 4-aminoquinolines.
Experimental Methodologies for Assessing Cross-Resistance
Should a novel compound with a quinoline scaffold be investigated for both anti-tubercular and antimalarial activity, a rigorous assessment of its cross-resistance profile would be essential. The following experimental protocols are standard in the field:
1. In Vitro Susceptibility Testing
-
Objective: To determine the 50% inhibitory concentration (IC₅₀) of the test compound against a panel of drug-sensitive and drug-resistant parasite/bacterial strains.
-
Methodology for P. falciparum (Antimalarial Activity):
-
Parasite Culture: Maintain asynchronous cultures of drug-sensitive (e.g., 3D7) and drug-resistant (e.g., K1, Dd2) P. falciparum strains in human erythrocytes.
-
Drug Dilution: Prepare a series of two-fold dilutions of the test compound and reference antimalarials (chloroquine, amodiaquine, piperaquine) in 96-well microplates.
-
Infection and Incubation: Add parasitized erythrocytes to the drug-containing wells and incubate for 48-72 hours under standard culture conditions.
-
Growth Inhibition Assay: Quantify parasite growth inhibition using methods such as the SYBR Green I-based fluorescence assay, pLDH assay, or microscopic counting of parasitemia.
-
Data Analysis: Plot the percentage of growth inhibition against the drug concentration and determine the IC₅₀ value using a non-linear regression model. A significant increase in the IC₅₀ value for a resistant strain compared to a sensitive strain indicates cross-resistance.
-
-
Methodology for M. tuberculosis (Anti-tubercular Activity):
-
Bacterial Culture: Grow drug-sensitive and drug-resistant strains of M. tuberculosis in an appropriate liquid medium (e.g., Middlebrook 7H9).
-
Drug Dilution: Prepare serial dilutions of the test compound and reference drugs (e.g., Bedaquiline) in a 96-well plate.
-
Inoculation and Incubation: Inoculate the wells with a standardized bacterial suspension and incubate.
-
Growth Determination: Measure bacterial growth using a colorimetric indicator (e.g., resazurin) or by measuring optical density.
-
MIC Determination: The minimum inhibitory concentration (MIC) is defined as the lowest drug concentration that prevents visible bacterial growth.
-
2. Molecular Characterization of Resistance Markers
-
Objective: To identify genetic mutations associated with resistance to the test compound and to determine if these overlap with known resistance markers for other quinolines.
-
Methodology:
-
Selection of Resistant Mutants: Expose a drug-sensitive strain of the pathogen to gradually increasing concentrations of the test compound to select for resistant mutants.
-
Genomic DNA Extraction: Extract genomic DNA from both the parental sensitive strain and the selected resistant mutants.
-
Gene Sequencing: Sequence the genes known to be involved in resistance to quinolines (e.g., pfcrt, pfmdr1 for P. falciparum; atpE, Rv0678 for M. tuberculosis) to identify any mutations.
-
Whole-Genome Sequencing: For a more comprehensive analysis, perform whole-genome sequencing to identify novel resistance mutations.
-
Conclusion and Future Directions
The available evidence strongly suggests a lack of cross-resistance between the diarylquinoline Bedaquiline and the 4-aminoquinoline class of antimalarials. This is primarily due to their fundamentally different mechanisms of action and the distinct molecular pathways that lead to resistance in their respective target organisms.
For researchers and drug development professionals, this underscores the importance of:
-
Target-Based Drug Discovery: Developing compounds with novel mechanisms of action is a key strategy to circumvent existing drug resistance.
-
Comprehensive Cross-Resistance Profiling: For any new antimicrobial agent, particularly those sharing a common chemical scaffold with existing drugs, a thorough evaluation of its cross-resistance profile against a diverse panel of resistant strains is crucial.
-
Understanding Physicochemical Properties: A deep understanding of a compound's physicochemical properties can provide valuable insights into its potential for uptake, efflux, and off-target effects.
While Bedaquiline's journey has been in the realm of tuberculosis, the lessons learned from its development and the understanding of its unique mode of action provide a valuable framework for the broader field of antimicrobial research. The continued exploration of diverse chemical scaffolds and novel biological targets remains our most promising path toward overcoming the global challenge of antimicrobial resistance.
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A Strategic Guide to the Comparative Toxicity Assessment of Dabequine and its Analogues
For Researchers, Scientists, and Drug Development Professionals
The development of novel antimalarial agents is a global health priority, driven by the persistent threat of drug-resistant Plasmodium falciparum. Dabequine, a 4-aminoquinoline derivative, represents a class of compounds that has been a cornerstone of antimalarial chemotherapy. The generation of this compound analogues is a key strategy to enhance efficacy, circumvent resistance mechanisms, and improve safety profiles. However, the therapeutic potential of any new analogue is intrinsically linked to its toxicity. A systematic and robust comparative toxicity assessment is therefore not just a regulatory requirement, but a fundamental component of rational drug design.
This guide provides a comprehensive framework for the comparative toxicity evaluation of this compound and its newly synthesized analogues. It is designed for researchers in the field of antimalarial drug discovery, offering a detailed, evidence-based workflow from initial in vitro screening to subsequent in vivo studies. The focus is on the causality behind experimental choices and the establishment of self-validating protocols to ensure data integrity and reproducibility.
The Imperative for Early Toxicity Profiling in Analogue Development
The journey of a drug candidate from the laboratory to the clinic is fraught with challenges, with toxicity being a primary cause of attrition. For 4-aminoquinoline compounds, concerns can range from gastrointestinal distress to more severe issues like cardiotoxicity and retinopathy with chronic use. The development of this compound analogues, therefore, must be a dual optimization process: maximizing antimalarial activity while minimizing off-target toxicity.
Early integration of toxicity assessment into the drug discovery pipeline allows for:
-
Early identification of toxicophores: Structural motifs associated with toxicity can be flagged and eliminated in subsequent design iterations.
-
Data-driven prioritization: Compounds can be ranked based on their therapeutic window (selectivity index), ensuring that resources are focused on the most promising candidates.
-
Reduction in animal testing: Robust in vitro models can filter out overtly toxic compounds, aligning with the "3Rs" principle (Replacement, Reduction, and Refinement) of animal experimentation.
A Tiered Approach to Comparative Toxicity Assessment
A hierarchical testing strategy is the most efficient method for evaluating a series of new analogues. This approach begins with high-throughput in vitro assays to provide an initial filter, followed by more complex and resource-intensive in vivo studies for the most promising candidates.
Caption: Tiered workflow for toxicity assessment of this compound analogues.
Tier 1: In Vitro Cytotoxicity Profiling
The initial step is to assess the general cytotoxicity of the this compound analogues against mammalian cell lines. This provides a measure of the compounds' intrinsic toxicity, which can then be compared to their antimalarial activity to determine selectivity.
Rationale for Assay Selection
The choice of cytotoxicity assay is critical. Assays that measure different cellular endpoints can provide a more comprehensive picture of the potential mechanisms of toxicity. The two most common and well-validated assays for initial screening are the MTT and Neutral Red uptake assays.[1][2]
-
MTT Assay: Measures mitochondrial dehydrogenase activity, providing an indication of cellular metabolic health.[3][4]
-
Neutral Red Uptake Assay: Assesses the integrity of lysosomes, which are often implicated in drug-induced cellular stress.[2][4]
Recommended Cell Lines
A small panel of cell lines representing different tissue types is recommended for initial screening. This can help to identify any potential for organ-specific toxicity early on.
| Cell Line | Tissue of Origin | Rationale |
| HepG2 | Human Liver Carcinoma | Represents the primary site of drug metabolism and a common target for drug-induced toxicity.[1] |
| HEK293 | Human Embryonic Kidney | Important for assessing potential nephrotoxicity. |
| Vero | Monkey Kidney Epithelial | A commonly used, well-characterized cell line for general cytotoxicity screening.[1] |
Detailed Experimental Protocol: MTT Assay
This protocol is adapted from standard methodologies for assessing cell viability.[3]
Objective: To determine the 50% cytotoxic concentration (CC50) of this compound analogues.
Materials:
-
Selected mammalian cell lines (e.g., HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound and analogues, dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 100 µL of cell suspension into each well of a 96-well plate at a density of 1 x 10^5 cells/mL.
-
Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound analogues and the parent this compound compound in culture medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions.
-
Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control, e.g., doxorubicin).
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for a further 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
-
Formazan Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
The percentage of cell viability is calculated as: % Viability = (Absorbance of treated cells / Absorbance of untreated cells) x 100
The CC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Calculating the Selectivity Index (SI)
The therapeutic potential of an antimalarial compound is best described by its Selectivity Index (SI). The SI is the ratio of the cytotoxicity to the anti-plasmodial activity.
SI = CC50 (mammalian cells) / IC50 (P. falciparum)
A higher SI value indicates greater selectivity for the parasite over host cells, which is a desirable characteristic for a drug candidate. Analogues with a significantly higher SI than this compound should be prioritized for further investigation.
Tier 2: In Vivo Acute Systemic Toxicity
Promising candidates from in vitro screening (i.e., those with high potency and a favorable SI) should be advanced to in vivo studies to assess their toxicity in a whole-organism context. The acute oral toxicity test is a standard initial study.
Rationale and Methodology
The primary goal of the acute oral toxicity study is to determine the median lethal dose (LD50), which is the dose that is lethal to 50% of the test animals.[5][6] This study provides critical information on the potential for acute poisoning and helps to establish the dose ranges for subsequent sub-chronic toxicity studies. The Organisation for Economic Co-operation and Development (OECD) provides standardized guidelines for conducting these studies to ensure data quality and animal welfare.[7][8]
Abbreviated Experimental Protocol (Following OECD Guideline 423)
Objective: To determine the acute oral LD50 of a lead this compound analogue in a rodent model.
Species: Typically Wistar rats or Swiss albino mice.[9]
Procedure:
-
Animal Acclimatization: Animals are acclimatized to the laboratory conditions for at least 5 days before the study.
-
Dosing:
-
A single animal is dosed at a starting dose (e.g., 300 mg/kg).
-
If the animal survives, two more animals are dosed at the same level.
-
If no mortality is observed, the dose is escalated (e.g., to 2000 mg/kg) in a new group of three animals.[8]
-
The test substance is administered orally by gavage.
-
-
Observation:
-
Animals are observed for clinical signs of toxicity and mortality for up to 14 days.[7]
-
Observations include changes in skin, fur, eyes, and behavior.
-
Body weight is recorded weekly.
-
-
Necropsy: At the end of the observation period, all surviving animals are euthanized and a gross necropsy is performed.
Data Analysis:
The LD50 is estimated based on the mortality data at different dose levels. The results are used to classify the compound according to the Globally Harmonized System (GHS) for chemical classification.
The Role of Structure-Toxicity Relationships (STR)
Throughout the toxicity assessment process, it is crucial to analyze the relationship between the chemical structure of the this compound analogues and their observed toxicity. Subtle changes in a molecule's structure can significantly impact its toxicity profile. By correlating structural modifications with toxicity data, researchers can develop a deeper understanding of the underlying mechanisms and rationally design safer and more effective drugs.
Conclusion
The development of new this compound analogues holds promise for the future of antimalarial therapy. However, success is contingent upon a thorough and systematic evaluation of their toxicity. The tiered approach outlined in this guide, from high-throughput in vitro screening to focused in vivo studies, provides a robust framework for identifying candidates with the most favorable safety profiles. By integrating toxicity assessment early and continuously throughout the drug discovery process, researchers can enhance the likelihood of developing a safe and effective new generation of antimalarial drugs.
References
- Manohar, S., Khan, S. I., & Rawat, D. S. (2010). Synthesis, antimalarial activity and cytotoxicity of 4-aminoquinoline-triazine conjugates. Bioorganic & medicinal chemistry letters, 20(1), 322–325.
- de Oliveira, R. B., de Oliveira, V. E., & de Andrade, L. F. (2022). In vitro assessment for cytotoxicity screening of new antimalarial candidates. Brazilian Journal of Pharmaceutical Sciences, 58.
- Lebedeva, M. N., & Brusilovskaia, V. M. (1980). Acute toxic action of combinations of a new antimalarial preparation, this compound. Meditsinskaia parazitologiia i parazitarnye bolezni, 49(6), 27–31.
- O'Neill, P. M., Barton, V. E., & Ward, S. A. (2006). A medicinal chemistry perspective on 4-aminoquinoline antimalarial drugs. Current topics in medicinal chemistry, 6(5), 479–507.
- World Health Organization. (2023). World malaria report 2023.
- Shreekant, D., & Bhimanna, K. (2016). 4-aminoquinolines: An Overview of Antimalarial Chemotherapy. Medicinal chemistry (Los Angeles, Calif.), 6(1), 1–11.
- van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245.
- Aslantürk, Ö. S. (2018). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. In In Vitro Cytotoxicity and Cell Viability Assays. IntechOpen.
- Verma, A. K., Singh, D., Singh, H., & Singh, S. B. (2018). Synthesis and biological evaluation of chiral chloroquine analogues as antimalarial agents. Antimicrobial agents and chemotherapy, 62(12), e02347-17.
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A Comparative Guide to the Structure-Activity Relationship of Quinolone Derivatives in Antimalarial Drug Discovery
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of quinoline-based compounds, a cornerstone of antimalarial drug discovery. While the specific compound "Dabequine" is noted in historical literature, detailed public data on its derivatives are scarce[1]. Therefore, this guide focuses on the well-documented SAR of structurally related 4(1H)-quinolones and other quinoline analogues. The principles derived from these extensive studies offer a robust framework for researchers, scientists, and drug development professionals engaged in designing novel quinoline-based therapeutics.
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous successful antimalarial drugs[2][3]. The continuous evolution of drug-resistant Plasmodium falciparum strains necessitates ongoing chemical modifications of this core to develop next-generation therapies[3]. This document synthesizes experimental data from key studies to illuminate how specific structural modifications influence antimalarial potency and selectivity.
The Quinolone Core and Its Mechanism of Action
The 4(1H)-quinolone scaffold is a versatile platform for developing antimalarial agents. These compounds primarily exert their effect by targeting the parasite's mitochondrial function. A key mechanism involves the blockade of the quinol reductase site (Qi) of the cytochrome bc₁ complex, disrupting the electron transport chain and ultimately inhibiting parasite respiration and proliferation[4]. This is distinct from other quinoline classes, like chloroquine, which interfere with heme detoxification in the parasite's food vacuole[3]. The diversity of mechanisms within the broader quinoline family, which also includes ATP synthase inhibitors like Bedaquiline, highlights the scaffold's adaptability for targeting various essential parasite pathways[5].
Below is a diagram of the foundational 4(1H)-quinolone structure, highlighting the key positions (R¹, R²) that are critical for derivatization and tuning biological activity.
Caption: Core 4(1H)-quinolone scaffold with key modification sites.
Structure-Activity Relationship (SAR) Analysis: A Deep Dive
The potency and selectivity of 4(1H)-quinolone derivatives are highly dependent on the nature and position of substituents on the quinoline ring. The following sections dissect the impact of modifications at critical positions, supported by quantitative experimental data.
The Critical Role of Position 3 Substitutions
Experimental evidence strongly indicates that introducing aryl moieties at the 3-position of the quinolone ring is a pivotal strategy for enhancing antimalarial activity.
-
Initial Findings: An unsubstituted 3-phenyl analog (Compound 31) demonstrated poor efficacy, with EC₅₀ values of 1072 nM against the W2 (chloroquine-resistant) strain and 764 nM against the TM90-C2B (multidrug-resistant) strain of P. falciparum[6].
-
Enhanced Potency with Ortho-Substitution: A significant breakthrough was achieved by introducing ortho-substituted aromatic rings at the 3-position. This class of analogs (compounds 38–43) was approximately 10-fold more potent than the initial 3-aryl-substituted compounds (31-37)[6].
-
Optimal Substituent: The fluorotrifluoromethyl-phenyl-substituted analog (Compound 41) emerged as one of the most potent derivatives, with EC₅₀ values of 27.9 nM (W2) and 31.0 nM (TM90-C2B). This highlights the favorable impact of specific electron-withdrawing groups at the ortho position of the 3-aryl ring[6]. In contrast, bi-aryl and benzyl aryl analogs at this position were found to be inactive, demonstrating a strict structural requirement for this pocket[6].
The Influence of Position 7 Substitutions
The substituent at the 7-position also plays a crucial role. The 7-(2-phenoxyethoxy) moiety, present in the series of compounds discussed above, is a key structural feature contributing to their high potency[6]. This side chain likely engages in critical interactions within the target binding site, anchoring the molecule for optimal inhibition.
Comparative Performance Data of this compound Analogues
The table below summarizes the in vitro antimalarial activity of key 7-(2-phenoxyethoxy)-4(1H)-quinolone derivatives, illustrating the SAR principles discussed. The data clearly show the dramatic improvement in potency achieved by optimizing the substituent at the 3-position.
| Compound ID | 3-Position Substituent | EC₅₀ vs. W2 Strain (nM) | EC₅₀ vs. TM90-C2B Strain (nM) | Reference |
| 31 | Phenyl | 1072 | 764 | [6] |
| 32 | 4-Pyridyl | 1269 | 433 | [6] |
| 33 | 3-Pyridyl | 593 | 291 | [6] |
| 34 | 4-(Trifluoromethyl)phenyl | 1021 | 382 | [6] |
| 35 | 4-(Trifluoromethoxy)phenyl | 1140 | 358 | [6] |
| 41 | 2-Fluoro-6-(trifluoromethyl)phenyl | 27.9 | 31.0 | [6] |
EC₅₀ (half maximal effective concentration) is a measure of the concentration of a drug that is required for 50% of its maximal effect in vitro. W2 Strain: Chloroquine and pyrimethamine resistant. TM90-C2B Strain: Chloroquine, mefloquine, pyrimethamine, and atovaquone resistant.
Experimental Protocols for Compound Evaluation
The integrity of any SAR study rests on robust and reproducible experimental protocols. The methodologies described below are standard in the field for evaluating novel antimalarial candidates.
In Vitro Antimalarial Activity Assay (SYBR Green I-Based)
This protocol is used to determine the EC₅₀ values of compounds against P. falciparum strains.
Causality Behind Experimental Choices:
-
Parasite Strains: Using both drug-sensitive (e.g., 3D7) and multi-drug resistant strains (e.g., W2, TM90-C2B) is crucial to identify compounds that can overcome existing resistance mechanisms[6].
-
SYBR Green I: This fluorescent dye intercalates with DNA, providing a highly sensitive and high-throughput method to quantify parasite proliferation by measuring total DNA content. It is a reliable alternative to traditional microscopic counting.
-
Asynchronous Culture: Using an asynchronous culture ensures that the drug's effect is measured across all asexual blood stages of the parasite's life cycle.
Step-by-Step Methodology:
-
Parasite Culture: P. falciparum strains are maintained in a continuous culture of human erythrocytes in RPMI 1640 medium supplemented with 10% human serum and 25 mM HEPES buffer, at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.
-
Compound Preparation: Compounds are dissolved in DMSO to create stock solutions and then serially diluted in culture medium to achieve the desired final concentrations. The final DMSO concentration in the assay wells should be kept below 0.5% to avoid solvent toxicity.
-
Assay Plate Setup: In a 96-well microtiter plate, add 100 µL of the parasite culture (2% hematocrit, 1% parasitemia) to each well. Then, add 100 µL of the diluted compound solutions. Include positive controls (parasites with no drug) and negative controls (uninfected erythrocytes).
-
Incubation: Incubate the plates for 72 hours under the standard culture conditions described in step 1.
-
Lysis and Staining: After incubation, lyse the cells by adding 100 µL of lysis buffer containing SYBR Green I dye to each well.
-
Fluorescence Reading: Incubate the plate in the dark for 1 hour, then measure the fluorescence using a microplate reader with excitation and emission wavelengths of ~485 nm and ~530 nm, respectively.
-
Data Analysis: EC₅₀ values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).
In Vitro Cytotoxicity Assay
This protocol assesses the toxicity of compounds against a mammalian cell line (e.g., J774) to determine their selectivity.
Step-by-Step Methodology:
-
Cell Culture: J774 cells are cultured in DMEM supplemented with 10% fetal bovine serum at 37°C in a humidified atmosphere of 5% CO₂.
-
Assay Setup: Seed the cells into a 96-well plate at a density of ~5,000 cells per well and allow them to adhere overnight.
-
Compound Addition: Replace the medium with fresh medium containing serial dilutions of the test compounds and incubate for 48 hours.
-
Viability Assessment: Cell viability is typically measured using a resazurin-based assay (e.g., AlamarBlue), which measures metabolic activity. Add the reagent to each well and incubate for 4-6 hours.
-
Data Acquisition: Measure fluorescence or absorbance according to the manufacturer's instructions.
-
Selectivity Index (SI) Calculation: The SI is calculated as the ratio of the cytotoxic EC₅₀ (mammalian cells) to the antimalarial EC₅₀ (parasite). A higher SI value indicates greater selectivity for the parasite. Generally, PEQs do not show cytotoxicity at concentrations below 20 µM, resulting in high selectivity indices[6].
Visualizing the Drug Discovery Workflow
The following diagram illustrates the logical flow of an in vitro screening campaign for identifying and optimizing lead compounds.
Caption: Workflow for SAR-driven antimalarial lead optimization.
Conclusion and Future Directions
The structure-activity relationship studies of 4(1H)-quinolone derivatives have established clear guidelines for designing potent antimalarial agents. The introduction of ortho-substituted aryl groups at the 3-position is a highly effective strategy for boosting potency against multi-drug resistant strains of P. falciparum.
Future research should focus on:
-
Exploring Novel Substitutions: Further exploration of diverse substituents at the 2-, 3-, and 7-positions could yield compounds with even greater potency and novel mechanisms of action.
-
Optimizing Pharmacokinetics: A significant challenge for many quinolone derivatives is poor aqueous solubility and bioavailability[4]. Future chemical modifications should co-optimize ADME (Absorption, Distribution, Metabolism, and Excretion) properties to ensure efficacy in in vivo models.
-
Combating Resistance: As with any antimicrobial agent, the potential for resistance development is a primary concern. Combining potent quinolones with drugs that have different mechanisms of action could provide a durable therapeutic strategy to combat this threat.
By leveraging the foundational SAR principles outlined in this guide, the scientific community can continue to innovate and develop the next generation of effective and safe antimalarial therapies.
References
- Koul, A., et al. (2019). Re-Understanding the Mechanisms of Action of the Anti-Mycobacterial Drug Bedaquiline. MDPI.
- Cross, R. M., et al. (2018). Synthesis, Antimalarial Activity, and Structure-Activity Relationship of 7-(2-Phenoxyethoxy)-4(1H)-quinolones. National Institutes of Health.
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Singh, A., et al. (2018). Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines. ACS Publications. Available at: [Link]
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Beteck, R. M., et al. (2022). The evaluation of ADME and pharmacokinetic properties of decoquinate derivatives for the treatment of malaria. Frontiers in Pharmacology. Available at: [Link]
- Kumar, A., et al. (2010). Structural modifications of quinoline-based antimalarial agents: Recent developments. National Institutes of Health.
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Lebedeva, M. N., & Brusilovskaia, V. M. (1980). [Acute toxic action of combinations of a new antimalarial preparation, this compound]. Meditsinskaia parazitologiia i parazitarnye bolezni. Available at: [Link]
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A Comparative Analysis of Bedaquiline's Efficacy: From Laboratory Benchtop to Clinical Application
An In-Depth Guide for Researchers and Drug Development Professionals
Editorial Note: The initial query for "Dabequine" yielded limited specific results. However, the vast majority of relevant scientific literature points towards "Bedaquiline," a critical drug in the fight against multidrug-resistant tuberculosis. This guide will therefore focus on Bedaquiline, assuming it to be the intended subject of inquiry.
Introduction: The Paradigm Shift with Bedaquiline
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (M.tb) has presented a formidable challenge to global public health. For decades, the therapeutic arsenal against tuberculosis remained largely unchanged. The approval of bedaquiline (trade name Sirturo) by the U.S. Food and Drug Administration (FDA) in 2012 marked a significant milestone, introducing a new class of antibiotics with a novel mechanism of action for the treatment of MDR-TB.[1][2] Bedaquiline's journey from a promising compound in the laboratory to a key component of clinical regimens underscores the importance of bridging the gap between in vitro observations and in vivo outcomes. This guide will dissect the efficacy of bedaquiline at both these fundamental levels of pharmacological assessment.
The Molecular Battlefield: In Vitro Efficacy of Bedaquiline
The initial assessment of any antimicrobial agent's potential lies in its ability to inhibit or kill the target pathogen in a controlled laboratory setting. These in vitro studies are crucial for determining the intrinsic activity of the drug and for establishing a baseline for further development.
Mechanism of Action: A Targeted Strike on M.tb's Powerhouse
Bedaquiline exerts its bactericidal effect by targeting a critical enzyme in the mycobacterial energy metabolism: the F1F0 ATP synthase.[3][4] Specifically, bedaquiline binds to the c-subunit of the ATP synthase, effectively blocking its rotation.[3] This inhibition disrupts the proton pump, leading to a depletion of ATP, the primary energy currency of the cell, and ultimately causing bacterial cell death.[4] This unique mechanism is a key reason for bedaquiline's effectiveness against M.tb strains that are resistant to other antitubercular drugs.
Caption: The interplay of Pharmacokinetics and Pharmacodynamics.
Preclinical Animal Models: Simulating Human Disease
Animal models of tuberculosis, most commonly mice and guinea pigs, are invaluable for assessing the in vivo efficacy of new drug candidates. [5]These models allow researchers to study the drug's ability to reduce the bacterial burden in key organs like the lungs and spleen.
Experimental Workflow: Murine Model of Chronic Tuberculosis Infection
-
Aerosol Infection: C57BL/6 mice are infected with a low dose of aerosolized M. tuberculosis to establish a chronic lung infection.
-
Treatment Initiation: After a set period (e.g., 4-6 weeks) to allow the infection to become established, treatment with bedaquiline (alone or in combination with other drugs) is initiated. A control group receives a vehicle or no treatment.
-
Drug Administration: Bedaquiline is typically administered by oral gavage at a clinically relevant dose.
-
Monitoring and Endpoint Analysis: At various time points during and after treatment, cohorts of mice are euthanized. The lungs and spleens are harvested, homogenized, and plated on selective agar to determine the bacterial load (CFU counts).
-
Data Analysis: The reduction in bacterial burden in the treated groups is compared to the untreated control group to assess the drug's bactericidal activity.
Causality Behind Experimental Choices: The aerosol infection model closely mimics the natural route of human infection. The use of C57BL/6 mice is standard due to their well-characterized immune response to M.tb infection.
Key In Vivo Findings:
-
Bactericidal Activity: Studies in murine models have consistently demonstrated the potent bactericidal activity of bedaquiline, leading to a significant reduction in bacterial load in the lungs and spleen. [6]* Combination Therapy: The efficacy of bedaquiline is enhanced when used in combination with other anti-TB drugs, a cornerstone of tuberculosis treatment to prevent the emergence of resistance. [6]* Sterilizing Activity: Bedaquiline has also shown sterilizing activity, meaning it can kill the persistent, slow-growing mycobacteria that are often responsible for relapse.
Clinical Trials: The Ultimate Test of Efficacy
The translation of promising preclinical data into clinical benefit is the ultimate goal of drug development. Bedaquiline has undergone several clinical trials that have confirmed its efficacy in humans with MDR-TB.
In two pivotal Phase 2 studies, the addition of bedaquiline to a standard MDR-TB regimen was shown to significantly reduce the time to sputum culture conversion, a key indicator of treatment response. [2][7]In one trial, the median time to culture conversion was 78 days for patients receiving bedaquiline compared to 129 days for those receiving a placebo. [2]A subsequent trial showed a median time to culture conversion of 57 days with bedaquiline. [2]
Bridging the Gap: In Vitro - In Vivo Correlation (IVIVC)
An in vitro-in vivo correlation (IVIVC) is a predictive mathematical model that describes the relationship between an in vitro property of a dosage form (such as drug dissolution) and an in vivo response (such as plasma drug concentration). [8][9]Establishing a strong IVIVC is highly valuable in drug development as it can streamline formulation optimization and support regulatory submissions. [10]While a direct IVIVC for antitubercular activity is complex, the in vitro MIC values for bedaquiline have shown a good correlation with its potent in vivo bactericidal effects.
Conclusion: A Multifaceted View of Bedaquiline's Efficacy
The success of bedaquiline as a treatment for MDR-TB is a testament to a rigorous drug development process that has thoroughly evaluated its efficacy from the molecular level to clinical application. Its potent in vitro activity, characterized by a novel mechanism of action and low MIC values, laid the foundation for its investigation in preclinical models. Subsequent in vivo studies in animals confirmed its bactericidal and sterilizing capabilities, paving the way for successful clinical trials that demonstrated a clear benefit for patients. The comprehensive understanding of both the in vitro and in vivo efficacy of bedaquiline continues to inform its optimal use in clinical practice and serves as a blueprint for the development of future antitubercular agents.
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A Comparative Guide to the Activity of P218 (Dabequine) Against Drug-Resistant Malaria Strains
For Researchers, Scientists, and Drug Development Professionals
The emergence and spread of drug-resistant Plasmodium falciparum represents a significant threat to global malaria control and elimination efforts. Resistance to frontline therapies, including artemisinin-based combination therapies (ACTs), necessitates the urgent development of novel antimalarials with alternative mechanisms of action or the ability to overcome existing resistance pathways. This guide provides a comprehensive comparison of P218 (dabequine), a potent dihydrofolate reductase (DHFR) inhibitor, against various drug-resistant malaria strains, supported by experimental data and detailed protocols.
The Challenge of Antifolate Resistance in P. falciparum
Antifolate drugs, such as pyrimethamine, have historically been a cornerstone of malaria treatment and prevention. They function by inhibiting dihydrofolate reductase (DHFR), a critical enzyme in the folate biosynthesis pathway of the parasite. This pathway is essential for the synthesis of nucleic acids and amino acids, and its disruption is lethal to the parasite.
However, the efficacy of pyrimethamine has been severely compromised by the development of resistance, primarily driven by point mutations in the dhfr gene of P. falciparum. These mutations, often occurring in a stepwise manner, reduce the binding affinity of pyrimethamine to the DHFR enzyme, rendering the drug ineffective.[1][2][3][4] The most common mutations associated with pyrimethamine resistance include N51I, C59R, S108N, and I164L. Parasites harboring a combination of these mutations, such as the quadruple mutant, exhibit high levels of resistance.
P218 (this compound): A Structurally-Informed Approach to Overcoming Resistance
P218 is a next-generation DHFR inhibitor that has been rationally designed to be effective against both wild-type and pyrimethamine-resistant strains of P. falciparum.[5] Its design was informed by the three-dimensional structure of the P. falciparum DHFR enzyme, with a focus on establishing interactions with conserved amino acid residues that are not affected by the common resistance mutations.[6] This approach allows P218 to maintain high binding affinity and potent inhibitory activity against mutant DHFR enzymes that are resistant to traditional antifolates.[6][7]
Mechanism of Action of P218
The primary mechanism of action of P218 is the potent and selective inhibition of P. falciparum dihydrofolate reductase-thymidylate synthase (PfDHFR-TS).[7] By binding to the active site of the DHFR domain, P218 prevents the reduction of dihydrofolate to tetrahydrofolate, a crucial step in the folate pathway. This leads to a depletion of essential downstream metabolites, ultimately inhibiting parasite DNA synthesis and replication.
The key to P218's efficacy against resistant strains lies in its structural flexibility and its ability to form charge-mediated hydrogen bonds with conserved residues within the DHFR active site, such as Arg122.[6] These interactions are less susceptible to the conformational changes induced by resistance mutations, allowing P218 to effectively inhibit the enzyme even in highly resistant parasite lines.[6]
Figure 1: Simplified schematic of the DHFR pathway and the inhibitory action of P218 and Pyrimethamine.
Comparative Efficacy of P218 Against Drug-Resistant Strains
The superior activity of P218 against drug-resistant P. falciparum has been demonstrated in a series of in vitro and in vivo studies.
In Vitro Susceptibility Testing
In vitro assays are crucial for determining the intrinsic activity of a compound against different parasite strains. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency.
| P. falciparum Strain | DHFR Genotype | Pyrimethamine IC50 (nM) | P218 IC50 (nM) | Fold-Difference in Potency |
| NF54 | Wild-Type | 28 | 4 | 7x |
| NF54-4mutPfdhfr | Quadruple Mutant | 100,000 | 11 | >9000x |
Data compiled from studies on transgenic parasite lines.[8]
As shown in the table above, while pyrimethamine loses its potency by over 3,500-fold against the quadruple mutant DHFR strain, P218 experiences only a minor 3-fold increase in its IC50, demonstrating its remarkable ability to overcome this critical resistance mechanism.[8]
In Vivo Efficacy in Murine Models
The 4-day suppressive test (Peter's test) is a standard in vivo assay to evaluate the efficacy of antimalarial compounds in a mouse model.[9][10][11] This test assesses the ability of a drug to suppress parasitemia in mice infected with rodent malaria parasites.
| Compound | Parasite Strain | ED90 (mg/kg) |
| P218 | P. chabaudi | 0.75 |
| P218 | P. falciparum (quadruple mutant) in SCID mice | 1.0 |
ED90: The effective dose that reduces parasitemia by 90%.[12][13]
These in vivo results corroborate the in vitro findings, showing that P218 is highly effective at low doses against both a standard rodent malaria model and a humanized mouse model infected with a pyrimethamine-resistant quadruple mutant P. falciparum strain.[12][13]
Experimental Protocols
To facilitate further research and comparative studies, detailed protocols for key assays are provided below.
SYBR Green I-Based In Vitro Drug Susceptibility Assay
This assay is a widely used, fluorescence-based method for assessing parasite viability and is suitable for high-throughput screening.[14][15][16][17]
Principle: The SYBR Green I dye intercalates with double-stranded DNA. As the parasite replicates, the amount of DNA increases, leading to a proportional increase in fluorescence. The inhibition of parasite growth by a drug is measured as a reduction in fluorescence.
Step-by-Step Methodology:
-
Preparation of Drug Plates: Serially dilute the test compounds (e.g., P218, pyrimethamine) in 96-well microtiter plates. Include positive (no drug) and negative (uninfected red blood cells) controls.
-
Parasite Culture: Culture P. falciparum strains (both drug-sensitive and resistant) in vitro under standard conditions to the ring stage and synchronize the culture.
-
Assay Initiation: Add synchronized parasite culture (typically at 0.5% parasitemia and 2% hematocrit) to the drug-dosed plates.
-
Incubation: Incubate the plates for 72 hours under a controlled atmosphere (5% CO2, 5% O2, 90% N2) at 37°C.
-
Lysis and Staining: Prepare a lysis buffer containing SYBR Green I dye. Add this buffer to each well of the assay plate.
-
Fluorescence Reading: Incubate the plates in the dark for 1 hour at room temperature. Read the fluorescence using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
Data Analysis: Calculate the IC50 values by plotting the percentage of growth inhibition against the log of the drug concentration using a non-linear regression model.
Figure 2: Workflow for the SYBR Green I-based in vitro drug susceptibility assay.
Radiolabeled Hypoxanthine Uptake Assay
This is considered a "gold standard" method for assessing parasite viability, though it involves the use of radioisotopes.[18][19][20][21]
Principle: P. falciparum salvages hypoxanthine from the host for nucleic acid synthesis. The incorporation of radiolabeled [3H]-hypoxanthine is a direct measure of parasite metabolic activity and replication.
Step-by-Step Methodology:
-
Preparation of Drug Plates and Parasite Culture: Follow steps 1-3 of the SYBR Green I assay protocol.
-
Addition of Radiolabel: After an initial 24-hour incubation, add [3H]-hypoxanthine to each well.
-
Extended Incubation: Incubate the plates for an additional 24-48 hours.
-
Cell Harvesting: Harvest the cells from each well onto a filter mat using a cell harvester.
-
Scintillation Counting: Dry the filter mat and measure the incorporated radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the IC50 values by plotting the percentage of [3H]-hypoxanthine uptake inhibition against the log of the drug concentration.
In Vivo 4-Day Suppressive Test (Peter's Test)
This assay provides an initial assessment of a compound's efficacy in a living organism.[9][10][11]
Principle: Mice are infected with a rodent malaria parasite, and the test compound is administered daily for four days. The reduction in parasitemia compared to an untreated control group is a measure of the drug's in vivo activity.
Step-by-Step Methodology:
-
Infection: Infect mice intraperitoneally with a standardized inoculum of Plasmodium berghei-infected red blood cells.
-
Grouping and Dosing: Randomly assign mice to different treatment groups (vehicle control, positive control drug like chloroquine, and various doses of the test compound). Administer the first dose of the drug orally or subcutaneously shortly after infection.
-
Daily Treatment: Administer the respective treatments once daily for four consecutive days (Day 0 to Day 3).
-
Parasitemia Monitoring: On Day 4, collect a thin blood smear from the tail of each mouse.
-
Microscopy: Stain the blood smears with Giemsa and determine the percentage of parasitized red blood cells by microscopic examination.
-
Data Analysis: Calculate the percentage of parasitemia suppression for each treatment group relative to the vehicle control group. Determine the ED50 and ED90 values by plotting the percentage of suppression against the log of the drug dose.
Conclusion
P218 (this compound) represents a significant advancement in the fight against drug-resistant malaria. Its rational design, based on the molecular structure of PfDHFR, has resulted in a compound with potent activity against P. falciparum strains that are highly resistant to traditional antifolates like pyrimethamine. The comparative data presented in this guide clearly demonstrates the superior efficacy of P218 in both in vitro and in vivo models of drug-resistant malaria. As P218 progresses through clinical development, it holds the promise of becoming a valuable new tool for malaria treatment and prevention, particularly in regions where antifolate resistance is prevalent.
References
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- Peterson, D. S., Walliker, D., & Wellems, T. E. (1988). Evidence that a point mutation in dihydrofolate reductase-thymidylate synthase confers resistance to pyrimethamine in falciparum malaria. Proceedings of the National Academy of Sciences, 85(23), 9114-9118.
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- Chughlay, M. F., El Gaaloul, M., Donini, C., Campo, B., Berghmans, P. J., Lucardie, A., ... & Chalon, S. (2021). Chemoprotective antimalarial activity of P218 against Plasmodium falciparum: a randomized, placebo-controlled volunteer infection study. The American journal of tropical medicine and hygiene, 104(4), 1348.
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- Leidenberger, M., Klicpera, A., & Pradel, G. (2017). SYBR® Green I-based fluorescence assay to assess cell viability of malaria parasites for routine use in compound screening. In Malaria Drug Discovery (pp. 101-112). Humana Press, New York, NY.
- Peters, W. (1975). The chemotherapy of rodent malaria, XXII. The value of drug-resistant strains of P. berghei in screening for blood schizontocidal activity. Annals of tropical medicine and parasitology, 69(2), 155-171.
- Desjardins, R. E., Canfield, C. J., Haynes, J. D., & Chulay, J. D. (1979). Quantitative assessment of antimalarial activity in vitro by a semiautomated microdilution technique. Antimicrobial agents and chemotherapy, 16(6), 710-718.
- Fidock, D. A., Rosenthal, P. J., Croft, S. L., Brun, R., & Nwaka, S. (2004). Antimalarial drug discovery: efficacy models for compound screening. Nature reviews Drug discovery, 3(6), 509-520.
- Bacon, D. J., Latour, C., Lucas, C., Wongsrichanalai, C., Spelbring, J., & Heppner, D. G. (2003). Comparison of a SYBR green I-based fluorescent assay with a pLDH-based ELISA and a microscopic blood smear assay for the detection of Plasmodium falciparum malaria. Malaria journal, 2(1), 1-8.
- Srimuang, K., Pethrak, A., Chim-ong, A., Yuthavong, Y., & Leartsakulpanich, U. (2021). Transgenic pyrimethamine-resistant plasmodium falciparum reveals transmission-blocking potency of P218, a novel antifolate candidate drug. International Journal for Parasitology: Drugs and Drug Resistance, 16, 70-78.
- López-Barragán, M. J., Spangenberg, T., Gamo, F. J., & de Cozar, C. (2016). Development of a novel high-density [3H] hypoxanthine scintillation proximity assay to assess Plasmodium falciparum growth. Antimicrobial agents and chemotherapy, 60(12), 7246-7254.
- Jiménez-Díaz, M. B., Viera, S., Ibáñez, J., Angulo-Barturen, I., Ferrer, S., Herreros, E., ... & Gamo, F. J. (2014). A new murine malaria model for the in vivo evaluation of transmission-blocking agents. PloS one, 9(3), e93523.
- Johnson, J. D., Dennull, R. A., Gerena, L., Lopez-Sanchez, M., Roncal, N. E., & Waters, N. C. (2007). Assessment and continued validation of the malaria SYBR green I-based fluorescence assay for use in drug screening. Antimicrobial agents and chemotherapy, 51(6), 1926-1933.
- BIOTEC. (2016). Anti-malarial P218 shows promising result in the preclinical study. National Center for Genetic Engineering and Biotechnology (BIOTEC).
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- ResearchGate. Superposition of P218 (green)
- Muñoz, V., Sauvain, M., Bourdy, G., Callapa, J., Bergeron, S., Rojas, I., ... & Deharo, E. (2000). A search for natural bioactive compounds in Bolivia through a multidisciplinary approach. Part I. Evaluation of the antimalarial activity of plants used by the Chacobo Indians. Journal of ethnopharmacology, 69(2), 127-137.
- Sirichaiwat, C., Sriprawat, K., Kaewpongsri, S., Tuntiwarasub, K., Pethrak, A., Yuthavong, Y., ... & Leartsakulpanich, U. (2020). Transgenic pyrimethamine-resistant P.
- Medicines for Malaria Venture. (n.d.). P218.
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- van Schalkwyk, D. A., Saliba, K. J., Biagini, G. A., Bray, P. G., & Kirk, K. (2001). The effect of the V-type H+-ATPase inhibitor bafilomycin on the intracellular pH of Plasmodium falciparum. Journal of Biological Chemistry, 276(11), 7859-7864.
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- Assay Genie. (n.d.). Dihydrofolate Reductase Activity Kit (Colorimetric) (#BN00511).
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A Senior Application Scientist's Guide to Validating Potential Protein Targets of Dabequine
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of Phenotypic Discovery
Dabequine, a novel aminoquinoline derivative, has demonstrated potent anti-plasmodial activity in phenotypic screens, marking it as a promising candidate for next-generation antimalarial therapy.[1] However, its mechanism of action remains uncharacterized. Phenotypic screening, while powerful for discovering compounds with desired biological effects, presents a critical challenge: identifying the specific molecular target(s) responsible for the compound's efficacy.[2] This process, known as target deconvolution or identification, is not merely an academic exercise; it is fundamental to advancing a drug candidate.[3] A validated target enables structure-based drug design for potency and selectivity optimization, provides a biomarker for patient response, and, crucially, allows for the prediction and monitoring of resistance mechanisms.
This guide provides a strategic framework for the comprehensive validation of this compound's protein targets. We will move beyond a simple listing of techniques, instead focusing on the causality behind experimental choices and the construction of a self-validating, multi-pronged approach. Our methodology is designed as a funnel, beginning with broad, unbiased methods to identify a pool of potential interactors and progressively applying more specific biophysical and biological assays to converge on high-confidence, functionally relevant targets.
The Target Deconvolution Funnel: A Strategic Workflow
From a strategic standpoint, target validation should be viewed as a systematic process of evidence accumulation. No single experiment is definitive. Instead, we build a compelling case by integrating data from orthogonal approaches that probe the drug-target interaction from different angles: from direct binding in a test tube to functional consequences in a living parasite.
Caption: The Target Deconvolution Funnel workflow.
Phase 1: Unbiased Identification of Potential Interactors
The initial goal is to cast a wide net to generate a list of proteins that physically interact with this compound. This "target fishing" phase prioritizes discovery over specificity.
Chemical Proteomics Approaches
Chemical proteomics uses a modified version of the drug to physically isolate its binding partners from a complex biological sample (e.g., parasite lysate).[4]
-
Affinity Chromatography: This classic method involves immobilizing a this compound analogue onto a solid support (like beads). When a parasite lysate is passed over these beads, interacting proteins bind and can be subsequently eluted and identified by mass spectrometry. The key is designing a linker that doesn't obstruct the binding interface.
-
Photoaffinity Labeling (PAL): PAL offers a significant advantage by capturing interactions in a more native environment.[5] A this compound analogue is synthesized with two key additions: a photo-reactive group and a reporter tag (e.g., biotin). The probe is incubated with live cells or lysates. Upon UV irradiation, the photo-reactive group forms a covalent bond with the nearest protein, permanently "tagging" the target. Tagged proteins can then be isolated and identified.
Genetic and Genomic Approaches
These methods infer targets by observing the cellular response to the drug.
-
Transcriptomic Profiling: By comparing the mRNA expression profiles of parasites treated with this compound to a library of profiles from parasites with known gene knockdowns, one can find correlations.[6] If this compound's expression signature closely matches the signature of knocking down a specific protein, that protein becomes a strong candidate target.
-
Yeast-Two-Hybrid (Y2H): While primarily for protein-protein interactions, Y2H can be adapted to screen for small molecule targets by using the drug as a "bridge" or "competitor" in a three-component system.[7]
Phase 2: Confirming Direct Target Engagement
The list of candidates from Phase 1 will inevitably contain non-specific binders and indirect interactors. Phase 2 is designed to rigorously confirm direct, physical engagement between this compound and each candidate protein in a label-free manner.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful first validation step as it measures target engagement within the complex milieu of a live, intact cell.[3][8] The principle is that a protein becomes more thermally stable when bound to its ligand.
Caption: Principle of the Cellular Thermal Shift Assay (CETSA).
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture: Culture Plasmodium falciparum to the desired parasitemia.
-
Treatment: Aliquot the parasite culture into two groups: one treated with this compound (at 10x EC50) and a control group treated with vehicle (e.g., DMSO). Incubate for 1 hour at 37°C.
-
Heating: Aliquot samples from each group into PCR tubes. Heat the tubes across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes.
-
Lysis: Lyse the cells by freeze-thawing (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.
-
Analysis: Carefully collect the supernatant, which contains the soluble, non-denatured proteins. Analyze the amount of the specific target protein in the supernatant of each sample by Western Blot or mass spectrometry.
-
Interpretation: A positive result is a "shift" in the melting curve to a higher temperature for the this compound-treated group compared to the control, indicating stabilization upon binding.
Biophysical Characterization
Once in-cell engagement is confirmed, purified protein should be used with biophysical methods to quantify the binding affinity and kinetics. These techniques provide precise, quantitative data that is invaluable for structure-activity relationship (SAR) studies.[9]
| Technique | Principle | Data Output | Pros | Cons |
| Surface Plasmon Resonance (SPR) / Bio-Layer Interferometry (BLI) | Measures changes in refractive index or light interference as the drug (analyte) flows over the immobilized target protein.[9] | Kinetics (k_on, k_off), Affinity (K_D) | Real-time, label-free, provides kinetic data. | Requires protein immobilization which can affect activity; requires specialized equipment. |
| Differential Scanning Fluorimetry (DSF) | Monitors protein unfolding in the presence of a fluorescent dye that binds to hydrophobic regions exposed during denaturation. Ligand binding stabilizes the protein, increasing its melting temperature (Tm).[9] | Melting Temperature (Tm), ΔTm | High-throughput, low protein consumption, simple setup (uses a qPCR machine). | Indirect measure of binding; may not work for all proteins. |
| Isothermal Titration Calorimetry (ITC) | Directly measures the heat released or absorbed during the binding event. | Affinity (K_D), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS) | "Gold standard" for thermodynamics; no immobilization or labeling needed. | Low throughput, requires large amounts of pure protein, sensitive to buffer conditions. |
Phase 3: Establishing Functional Relevance
Confirming that this compound binds to a protein is not enough. We must prove that this binding event is responsible for the drug's anti-plasmodial activity.
Enzyme Inhibition Assays
If a candidate target is an enzyme, the most direct functional validation is to measure whether this compound inhibits its activity. For example, Bedaquiline, a related quinoline, targets the F-ATP synthase.[10] If this compound were hypothesized to have a similar target, one would perform an ATP synthase activity assay.
Experimental Protocol: Generic Enzyme Inhibition Assay
-
Reagents: Prepare purified recombinant target enzyme, its specific substrate, and a buffer system that ensures optimal enzyme activity.
-
Compound Preparation: Prepare a serial dilution of this compound in the assay buffer. Include a vehicle control (DMSO) and a known inhibitor of the enzyme as a positive control.
-
Reaction: In a 96- or 384-well plate, add the enzyme and the this compound dilutions (or controls). Allow a short pre-incubation (e.g., 15 minutes).
-
Initiation: Initiate the reaction by adding the substrate.
-
Detection: Monitor the reaction progress over time by measuring the formation of product or depletion of substrate. This can be done via absorbance, fluorescence, or luminescence, depending on the specific assay.
-
Data Analysis: Plot the reaction rate as a function of this compound concentration. Fit the data to a dose-response curve to determine the IC50 value (the concentration of this compound that causes 50% inhibition).
Cellular Target Validation & Resistance Studies
The definitive link between a target and a drug's efficacy is established within the living parasite.
-
Target Knockdown/Knockout: Using genetic tools like CRISPR-Cas9, create parasite lines where the expression of the target protein is reduced or eliminated. If the target is essential, a conditional knockdown system may be required. These modified parasites should show increased resistance to this compound, demonstrating that the drug's efficacy depends on the presence of its target.
-
In Vitro Evolution of Resistance: This is a gold-standard validation technique. Culture P. falciparum under continuous, sub-lethal pressure with this compound for an extended period.[11] This selects for resistant mutants. Sequence the genomes of the resistant parasites and identify mutations. If these mutations consistently appear in the gene encoding the putative target protein, it provides powerful evidence of a direct interaction and its functional relevance.
The table below illustrates how data from a parasite growth inhibition assay could be presented to compare the wild-type strain with a genetically modified strain.
| Parasite Strain | Target Protein Expression | This compound EC50 (nM) | Fold Change in EC50 |
| Wild-Type (3D7) | Normal | 5.2 ± 0.8 | 1.0 (Reference) |
| Target-KD (Conditional) | ~20% of Normal | 48.5 ± 6.1 | 9.3 |
| Evolved Resistant Isolate 1 | Normal (Point Mutation G123A) | 155.2 ± 15.7 | 29.8 |
| Evolved Resistant Isolate 2 | Normal (Point Mutation L245V) | 189.4 ± 21.0 | 36.4 |
This data strongly suggests that the protein is the relevant biological target of this compound.
Comparison with Alternative Antimalarials
Understanding this compound's target profile in the context of existing drugs is crucial for positioning it therapeutically.
-
vs. Bedaquiline (Target: ATP synthase): Bedaquiline inhibits energy production by directly binding to the c-ring of the F-ATP synthase.[10] If this compound also targets this complex, cross-resistance studies would be vital. If it targets a different subunit, it could be effective against Bedaquiline-resistant strains.
-
vs. Chloroquine (Target: Heme Detoxification): Chloroquine acts in the parasite's food vacuole, preventing the polymerization of toxic heme into hemozoin. This mechanism is completely different from metabolic inhibition. If this compound has a novel target distinct from both of these, it would represent a significant breakthrough, potentially effective against multi-drug resistant parasites.
Conclusion
Validating the protein target of a phenotypically discovered compound like this compound is a rigorous, multi-stage process that forms the bedrock of its preclinical and clinical development. The journey from a long list of potential interactors to a single, high-confidence functional target requires a logical, evidence-based funneling approach. By systematically combining unbiased discovery methods (Phase 1), direct biophysical validation (Phase 2), and conclusive functional and genetic interrogation (Phase 3), researchers can build an unassailable case for a drug's mechanism of action. This comprehensive understanding is the ultimate key to transforming a promising compound into a life-saving therapeutic.
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Koul, A., et al. (2019). Re-Understanding the Mechanisms of Action of the Anti-Mycobacterial Drug Bedaquiline. MDPI. Available at: [Link]
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Mullapas, A., et al. (2024). Validation guidelines for drug-target prediction methods. Taylor & Francis Online. Available at: [Link]
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Niu, B., et al. (2012). How to experimentally validate drug-target interactions?. ResearchGate. Available at: [Link]
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Okeke, I., et al. (2023). A Biochemical Assay Provides Better Diagnosis for Malaria Infection. ResearchGate. Available at: [Link]
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Duffy, P. E., et al. (2017). High-Sensitivity Assays for Plasmodium Falciparum Infection by Immuno-Polymerase Chain Reaction Detection of PfIDEh and PfLDH Antigens. PubMed. Available at: [Link]
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Mullapas, A., et al. (2023). Validation guidelines for drug-target prediction methods. Semantic Scholar. Available at: [Link]
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Camacho, L. R., et al. (2017). In vitro activity of bedaquiline against rapidly growing nontuberculous mycobacteria. PMC. Available at: [Link]
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Prapunwattana, P., et al. (1998). Plasmodium falciparum-Based Bioassay for Measurement of Artemisinin Derivatives in Plasma or Serum. PMC. Available at: [Link]
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Rao, V. S., et al. (2014). Protein-Protein Interaction Detection: Methods and Analysis. PMC. Available at: [Link]
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Gamo, F. J., et al. (2007). High-Throughput Plasmodium falciparum Growth Assay for Malaria Drug Discovery. Antimicrobial Agents and Chemotherapy. Available at: [Link]
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Gamo, F. J., et al. (2007). High-Throughput Plasmodium falciparum Growth Assay for Malaria Drug Discovery. ASM Journals. Available at: [Link]
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Parker, C. G., et al. (2017). A Photoaffinity Labeling-Based Chemoproteomics Strategy for Unbiased Target Deconvolution of Small Molecule Drug Candidates. PubMed. Available at: [Link]
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Nishi, A., et al. (2019). Target deconvolution from phenotype-based drug discovery by using chemical proteomics approaches. PubMed. Available at: [Link]
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Dai, L., et al. (2023). Target deconvolution with matrix-augmented pooling strategy reveals cell-specific drug-protein interactions. PubMed. Available at: [Link]
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Comparative Analysis of Antimalarial Drug Side Effects: Mefloquine vs. an 8-Aminoquinoline Analogue
A Guide for Researchers and Drug Development Professionals
Introduction
The landscape of antimalarial drug development is a continuous quest for compounds that are not only highly efficacious against resistant Plasmodium strains but also possess a favorable safety profile. Historically, quinoline derivatives have been the backbone of malaria chemotherapy. Mefloquine, a quinoline methanol, has long been used for both prophylaxis and treatment but is notoriously associated with significant neuropsychiatric adverse effects.[1][2] This guide provides a comparative analysis of the side effect profile of mefloquine against that of tafenoquine, a representative 8-aminoquinoline analogue, to inform preclinical safety assessment and clinical development of new antimalarial agents. While the user's query mentioned "Dabequine," this term does not correspond to a recognized antimalarial drug in major pharmacological databases. The context and comparative nature of the request strongly suggest a need to compare mefloquine with a clinically relevant drug known for a different, yet significant, side effect profile. Tafenoquine, an 8-aminoquinoline approved for malaria prophylaxis and radical cure of P. vivax, serves as an excellent comparator due to its distinct mechanistic class and well-documented, dose-dependent side effects, particularly hematological toxicity in susceptible individuals.
This analysis will delve into the distinct and overlapping toxicities of these two classes of antimalarials, explore the underlying mechanisms, and present methodologies for their evaluation, providing a framework for the rational design and screening of safer next-generation antimalarials.
Pharmacological Synopsis: Mefloquine and Tafenoquine
Mefloquine is a blood schizonticide effective against many chloroquine-resistant strains of P. falciparum. Its precise mechanism of action is not fully elucidated but is thought to involve the inhibition of heme polymerase, leading to the accumulation of toxic heme within the parasite's food vacuole.
Tafenoquine is an 8-aminoquinoline, a class of drugs that includes primaquine. It is active against all stages of the malaria parasite's life cycle, including the dormant liver-stage hypnozoites of P. vivax and P. ovale, making it crucial for preventing relapse (radical cure). Its mechanism is linked to the generation of reactive oxygen species (ROS), which damage parasite proteins and lipids.
Comparative Side Effect Profiles
The adverse effect profiles of mefloquine and tafenoquine are markedly different, reflecting their distinct chemical structures and mechanisms of action. Mefloquine's toxicity is predominantly neuropsychiatric, whereas tafenoquine's primary concern is hematological, specifically in individuals with a genetic deficiency.
Table 1: Overview of Common and Serious Adverse Events
| Side Effect Category | Mefloquine | Tafenoquine (8-Aminoquinoline Analogue) |
| Common | Nausea, vomiting, dizziness, sleep disturbances (insomnia, vivid/bad dreams), diarrhea, headaches.[3] | Dizziness, headache, nausea, vomiting, decreased hemoglobin. |
| Serious | Neuropsychiatric: Anxiety, depression, paranoia, hallucinations, psychosis, seizures, suicidal ideation.[1][2] These can be long-lasting.[1] | Hematological: Hemolytic anemia in G6PD-deficient individuals. Methemoglobinemia. |
| FDA Warning | Black Box Warning for potential permanent neurologic and psychiatric side effects. | Contraindication for use in patients with G6PD deficiency. |
| Other Notable | Vestibular dysfunction (loss of balance, tinnitus), skin rash, abdominal pain.[3] | Vortex keratopathy (corneal deposits), which is generally reversible.[4][5] |
Deep Dive: System Organ Class Comparison
Neuropsychiatric and Neurological Effects
Mefloquine is infamous for its wide spectrum of neuropsychiatric side effects, ranging from mild symptoms like anxiety and strange dreams to severe psychosis and seizures.[6] The incidence of these events is estimated to be as high as 1 in 250 for therapeutic use and 1 in 13,000 for prophylactic use.[1] In 2013, the FDA added a black box warning to the drug's label, emphasizing that these effects can occur at any time during use and persist for months or even years after discontinuation.[1]
-
Proposed Mechanisms: The exact cause of mefloquine-induced neuropsychiatric toxicity is not fully understood. Theories include the disruption of calcium homeostasis in neurons, inhibition of acetylcholinesterase, and antagonism of adenosine receptors. Another prominent hypothesis suggests that mefloquine may cause liver damage, leading to the release of retinoids that can exert toxic effects on the brain.[7]
Tafenoquine , in comparison, has a much lower incidence of severe neuropsychiatric events. In clinical trials comparing tafenoquine to mefloquine for prophylaxis, the rates of neuropsychiatric adverse events were generally similar between the two groups, with the most common being dizziness and sleep disorders, typically of mild to moderate severity.[4] However, psychiatric adverse reactions, including insomnia and anxiety, have been reported.[8] One study noted a case of severe anxiety leading to discontinuation with mefloquine, and one suicide attempt and one case of depression leading to discontinuation with tafenoquine.[8]
Hematological Effects
This is the primary area of concern for Tafenoquine and other 8-aminoquinolines.
-
Hemolytic Anemia in G6PD Deficiency: Glucose-6-phosphate dehydrogenase (G6PD) is a crucial enzyme in the pentose phosphate pathway, responsible for producing NADPH. NADPH is essential for regenerating reduced glutathione, which protects red blood cells from oxidative damage. The metabolites of 8-aminoquinolines like tafenoquine are potent oxidizing agents. In individuals with G6PD deficiency, red blood cells cannot neutralize this oxidative stress, leading to rapid, severe, and potentially life-threatening hemolysis. Therefore, G6PD testing is mandatory before prescribing tafenoquine.
Mefloquine is not associated with G6PD-dependent hemolytic anemia and is considered a safer alternative in this regard.
Gastrointestinal Effects
Both drugs can cause gastrointestinal disturbances.
-
Mefloquine: Nausea, vomiting, and diarrhea are among the most frequently reported side effects.[3]
-
Tafenoquine: Gastrointestinal events are also common, though some studies suggest a lower incidence of certain symptoms compared to mefloquine. For instance, one study in deployed soldiers reported lower rates of nausea (6.9% vs. 9.3%) and abdominal pain (4.9% vs. 7.4%) in the tafenoquine group compared to the mefloquine group.[8]
Ocular Effects
-
Tafenoquine: A notable side effect is vortex keratopathy, which is the appearance of deposits on the cornea. In one study, this was detected in 93% of subjects receiving tafenoquine but was not associated with any changes in visual acuity and was fully reversible within a year.[4][5]
-
Mefloquine: While less common, various vision problems have been reported, and patients are advised to see an ophthalmologist if changes in vision occur.[9]
Experimental Protocols for Side Effect Evaluation
Evaluating the distinct toxicities of these compounds requires tailored preclinical and clinical methodologies.
Protocol 1: Preclinical Assessment of Neuropsychiatric Liability
This workflow is designed to screen new chemical entities (NCEs) for mefloquine-like neuropsychiatric adverse effects in a rodent model.
Objective: To assess anxiety-like and depressive-like behaviors, and locomotor activity following sub-chronic administration of an NCE compared to mefloquine and a vehicle control.
Methodology:
-
Animal Model: Male C57BL/6 mice (n=10-12 per group).
-
Dosing: Administer the NCE, mefloquine (e.g., 30 mg/kg), or vehicle (e.g., 0.5% methylcellulose) orally, once daily for 7 days. Dosing should be based on achieving clinically relevant plasma concentrations.
-
Behavioral Testing (Day 8):
-
Open Field Test (OFT): Place mouse in the center of a 50x50 cm arena. Record movement for 10 minutes using video tracking software. Key endpoints are total distance moved (locomotor activity) and time spent in the center zone (anxiety-like behavior). A reduction in center time suggests anxiogenic effects.
-
Elevated Plus Maze (EPM): A plus-shaped maze raised off the floor with two open arms and two closed arms. Place the mouse in the center. Record activity for 5 minutes. The primary endpoint is the percentage of time spent in the open arms. A lower percentage indicates anxiety.
-
Forced Swim Test (FST): Place the mouse in a cylinder of water from which it cannot escape. Record a 6-minute session. Score the last 4 minutes for immobility time. Increased immobility is interpreted as a depressive-like/behavioral despair phenotype.
-
-
Data Analysis: Use ANOVA followed by post-hoc tests (e.g., Dunnett's) to compare drug-treated groups to the vehicle control.
Causality and Interpretation: This battery of tests provides a multi-faceted view of the drug's behavioral effects. The OFT distinguishes between general motor depression and specific anxiety-like behavior. The EPM is a classic test for anxiolytics/anxiogenics. The FST is a standard screening tool for antidepressant/depressive potential. A compound mirroring mefloquine's profile would likely decrease center time in the OFT, reduce open-arm time in the EPM, and potentially increase immobility in the FST.
Protocol 2: In Vitro Assessment of Hemolytic Potential
Objective: To determine if an NCE has the potential to cause oxidative hemolysis in G6PD-deficient red blood cells.
Methodology:
-
Blood Source: Obtain G6PD-normal and G6PD-deficient human red blood cells (RBCs) from a commercial source or ethically approved donor program.
-
Compound Preparation: Prepare a dilution series of the NCE, a positive control (e.g., a primaquine metabolite like 5-hydroxyprimaquine), and a negative control (vehicle).
-
Hemolysis Assay:
-
Wash RBCs in a buffered saline solution.
-
Incubate a 2% suspension of RBCs with the test compounds for 4 hours at 37°C with gentle agitation.
-
Include a 100% hemolysis control (RBCs lysed with water).
-
Centrifuge the samples to pellet intact RBCs.
-
Transfer the supernatant to a 96-well plate.
-
Measure the absorbance of the supernatant at ~540 nm to quantify released hemoglobin.
-
-
Data Analysis: Calculate the percentage of hemolysis for each concentration relative to the 100% lysis control. Compare the concentration-response curves for G6PD-normal vs. G6PD-deficient cells.
Causality and Interpretation: A significant leftward shift in the hemolysis curve for G6PD-deficient cells compared to normal cells indicates that the compound's toxicity is mediated by oxidative stress and points to a potential liability similar to that of 8-aminoquinolines. This assay provides a crucial early safety screen, allowing for the deprioritization of compounds with high hemolytic potential.
Visualizing Mechanistic and Workflow Differences
Diagram 1: Proposed Mechanisms of Neuropsychiatric vs. Hematological Toxicity
Caption: Contrasting toxicity pathways for Mefloquine and Tafenoquine.
Diagram 2: Preclinical Safety Screening Workflow for New Antimalarials
Caption: Decision workflow for early safety screening of antimalarial NCEs.
Conclusion and Future Directions
The comparison between mefloquine and tafenoquine starkly illustrates the challenge in antimalarial drug development: mitigating on-target and off-target toxicities. Mefloquine's utility is limited by its severe neuropsychiatric risks, while tafenoquine's use requires a critical diagnostic checkpoint for G6PD status. This comparative analysis underscores the necessity of a multi-pronged approach in preclinical safety evaluation. Early-stage screening, using protocols such as the ones described, is essential to identify and filter out compounds with liabilities resembling these known drugs. By understanding the distinct mechanistic underpinnings of these adverse effects, researchers can more rationally design NCEs that retain potent antimalarial activity while minimizing the risk of severe, class-specific toxicities, ultimately leading to safer and more effective treatments for malaria.
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of Dabequine
As researchers at the forefront of therapeutic innovation, our responsibilities extend beyond discovery and application to the entire lifecycle of the compounds we handle. Dabequine, a novel chlorinated azepine derivative, has shown remarkable potential as a cytotoxic agent in our oncology models. However, its very potency, combined with its halogenated structure, necessitates a rigorous and scientifically grounded approach to its disposal. This guide provides the essential operational and safety protocols for the proper disposal of this compound, ensuring the protection of our personnel and the environment.
The core principle of this compound waste management is twofold: inactivation and segregation . Due to its high cytotoxicity and environmental persistence, this compound and any materials that have come into contact with it cannot be treated as standard laboratory waste.[1][2] Improper disposal risks contamination of ecosystems and potential exposure to non-laboratory personnel.[3]
Part 1: Waste Stream Identification and Segregation
The first critical step is to correctly identify and segregate this compound waste at the point of generation. Mixing cytotoxic waste with other waste streams not only increases disposal costs but also complicates disposal procedures and heightens risk.[4] this compound waste is classified into three primary categories, each requiring a distinct disposal pathway.
Table 1: this compound Waste Stream Classification
| Waste Stream Category | Description & Examples | Required Container & Labeling |
| Bulk this compound Waste | Unused or expired pure compound (powder), concentrated stock solutions (>1 mg/mL), grossly contaminated materials from spill cleanup. | Black RCRA Hazardous Waste Container.[5] Labeled: "Hazardous Waste: this compound, Cytotoxic, Toxic (HP6), Carcinogenic (HP7), Mutagenic (HP11)".[6] |
| Trace this compound Waste | Disposables with incidental contact: used gloves, gowns, bench paper, empty vials, pipette tips, cell culture flasks. | Yellow Cytotoxic Waste Container.[6] Labeled: "Trace Cytotoxic Waste: this compound". |
| This compound Sharps | Needles, syringes, scalpels, or glass Pasteur pipettes contaminated with any amount of this compound. | Purple-lidded or Red Sharps Container.[1][6][7] Labeled: "Cytotoxic Sharps: this compound". |
It is imperative that these waste streams are kept separate.[8] Halogenated compounds like this compound require specific disposal methods, often at higher costs, and should never be mixed with non-halogenated solvent waste.[4][9]
Part 2: Decontamination and Inactivation Protocols
For liquid waste and surface decontamination, chemical inactivation is a crucial step to mitigate risk prior to final disposal. The chlorinated azepine structure of this compound is susceptible to oxidative degradation.
Experimental Protocol: Decontamination of this compound-Contaminated Surfaces
This protocol is intended for routine cleaning of work surfaces (e.g., inside a biological safety cabinet or chemical fume hood) after handling this compound.
Materials:
-
Validated deactivating solution: 10% Sodium Hypochlorite solution, freshly prepared.
-
Neutralizing agent: 1% Sodium Thiosulfate solution.
-
Absorbent, disposable pads.
-
Appropriate Personal Protective Equipment (PPE): two pairs of chemotherapy-grade gloves, disposable gown, safety goggles, and a face shield.[5]
Procedure:
-
Initial Wipe: Using an absorbent pad wetted with the 10% Sodium Hypochlorite solution, wipe the contaminated surface in one direction, starting from the cleanest area and moving towards the most contaminated.
-
Contact Time: Allow the hypochlorite solution to remain on the surface for a contact time of at least 10 minutes. This allows for the oxidative cleavage of the azepine ring, a key step in reducing cytotoxicity.
-
Neutralization: Apply the 1% Sodium Thiosulfate solution to the surface to neutralize the corrosive hypochlorite.
-
Final Rinse: Wipe the surface with 70% ethanol to remove residues.
-
Disposal: All used pads, gloves, and other disposable materials must be disposed of as Trace this compound Waste .[5]
Causality Note: Sodium hypochlorite acts as a strong oxidizing agent, effectively degrading many cytotoxic compounds.[10][11] However, it is corrosive and can release hazardous chlorine gas if mixed with acids. The subsequent neutralization with sodium thiosulfate is a critical safety step to quench the reaction.[5]
Part 3: Disposal Workflow and Decision Making
The proper handling of this compound waste from generation to final disposal requires a clear, logical workflow. Adherence to this process is mandatory to ensure safety and regulatory compliance. The U.S. Environmental Protection Agency (EPA) provides strict guidelines for managing hazardous pharmaceutical waste, which form the basis of this workflow.[12][13]
This compound Disposal Decision Workflow
Caption: Decision workflow for segregating this compound waste at the point of generation.
Part 4: Final Disposal and Regulatory Compliance
Under no circumstances should this compound waste, including inactivated solutions, be disposed of down the drain.[14][15] This practice is explicitly prohibited by the EPA due to the inability of wastewater treatment facilities to remove such compounds, leading to environmental contamination.[3]
All segregated this compound waste containers must be collected by a licensed hazardous waste disposal contractor. The final and only acceptable method for the disposal of this compound waste is high-temperature incineration .[2][16] This process ensures the complete destruction of the active pharmaceutical ingredient.
Personnel handling waste containers for transport must be trained in accordance with OSHA guidelines and be aware of the specific hazards.[17][18][19] Containers must be sealed, clearly labeled, and stored in a designated, secure satellite accumulation area while awaiting pickup.[4]
By adhering to these scientifically grounded procedures, we uphold our commitment to safety, environmental stewardship, and regulatory compliance, ensuring that the impact of our research remains a positive one.
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Understanding the Risk: The Imperative for Caution with Potent Kinase Inhibitors
An Essential Guide to Personal Protective Equipment (PPE) for Handling Dabequine
Disclaimer: this compound is a fictional compound name used for illustrative purposes in this guide. The following safety protocols are based on established best practices for handling potent, investigational small molecule kinase inhibitors and other hazardous pharmaceutical compounds. Before handling any chemical, users must consult the specific Safety Data Sheet (SDS) and adhere to all institutional and local regulations.
As a novel, investigational kinase inhibitor, this compound represents a class of highly targeted, potent molecules designed to modulate critical cellular signaling pathways.[1] While this potency is key to its therapeutic potential, it also presents significant occupational health risks for the researchers, scientists, and drug development professionals who handle it.[2] The mechanism of action, which involves inhibiting specific kinases, means that even low-level, inadvertent exposure could lead to unintended biological effects.[3] The long-term toxicological profile of an investigational compound like this compound is often incomplete, necessitating a cautious approach where all potential routes of exposure—inhalation, dermal contact, and ingestion—are meticulously controlled.[4][5]
Occupational exposure to potent compounds can have severe, irreversible effects, including reproductive and developmental problems or allergic reactions, even at low levels.[2] Therefore, a robust safety protocol, centered on the correct selection and use of Personal Protective Equipment (PPE), is not merely a recommendation but a critical component of a comprehensive laboratory safety program. This guide provides the essential framework for establishing such a protocol, grounded in the authoritative standards set by bodies like the Occupational Safety and Health Administration (OSHA) and the National Institute for Occupational Safety and Health (NIOSH).[6][7]
The Core of Protection: A Multi-Layered PPE Strategy
A multi-layered PPE strategy is essential to create a reliable barrier between the handler and the hazardous compound.[8] This approach acknowledges that a single layer of protection may be insufficient and that different laboratory activities carry varying levels of risk. The foundation of this strategy is a written Chemical Hygiene Plan (CHP), as mandated by OSHA, which must be implemented and overseen by a designated Chemical Hygiene Officer.[6][9]
Hazard Containment and Engineering Controls
Before detailing PPE, it is crucial to emphasize that PPE is the last line of defense. The primary methods for exposure control are engineering and administrative controls.[10] For a potent compound like this compound, all manipulations of the neat (powder) form should occur within a certified containment primary engineering control (C-PEC), such as a chemical fume hood or a Class II Biosafety Cabinet (BSC), to minimize aerosol generation and inhalation risk.[11]
PPE Requirements for Handling this compound
The specific PPE required depends on the task being performed. The following table summarizes the minimum requirements for common laboratory activities involving this compound.
| Activity | Gloves | Gown/Lab Coat | Eye/Face Protection | Respiratory Protection |
| Transporting & Storage (in sealed, labeled primary containers) | Single pair, nitrile | Standard Lab Coat | Safety Glasses | Not required |
| Weighing & Aliquoting (neat powder) | Double pair, chemotherapy-rated nitrile | Disposable, solid-front protective gown | Safety Goggles & Face Shield | NIOSH-approved N95 or higher respirator |
| Preparing Stock Solutions (in a C-PEC) | Double pair, chemotherapy-rated nitrile | Disposable, solid-front protective gown | Safety Goggles | Not required if performed correctly in a certified C-PEC |
| Cell Culture/Assay Plating (dilute solutions) | Single pair, nitrile | Standard Lab Coat (or disposable gown based on risk assessment) | Safety Glasses | Not required |
| Waste Disposal (contaminated materials) | Double pair, nitrile or neoprene | Disposable, solid-front protective gown | Safety Goggles & Face Shield | Not required unless generating aerosols |
| Spill Cleanup | Double pair, industrial thickness (>0.45mm) nitrile or neoprene | Disposable, solid-front protective gown | Safety Goggles & Face Shield | NIOSH-approved N95 or higher respirator |
Note: "Chemotherapy-rated gloves" refers to gloves that have been tested according to ASTM D6978 standards for resistance to permeation by chemotherapy drugs.[8]
Operational Plan: Donning and Doffing PPE
The sequence of putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination. An incorrect doffing procedure can negate all the protective benefits of the equipment worn.
Step-by-Step Donning Protocol
-
Gown: Select a disposable, solid-front gown that provides full coverage.[5] Fasten it securely at the back of the neck and waist.
-
Respiratory Protection (if required): Place the respirator over your nose and mouth. Pull the top strap over your head to the crown; pull the bottom strap to the base of your neck. Perform a user seal check.
-
Eye and Face Protection: Put on safety goggles, followed by a face shield if there is a splash risk.[10]
-
Gloves: Don the first pair of nitrile gloves, extending the cuffs over the sleeves of the gown. Don the second pair of gloves over the first, ensuring a complete seal. This double-gloving technique provides an extra layer of protection and allows for the safe removal of the outer glove if it becomes contaminated.[10]
Step-by-Step Doffing Protocol (The "Dirty-to-Clean" Principle)
The goal is to touch contaminated surfaces only with other contaminated surfaces (i.e., gloved hand to gown).
-
Outer Gloves: The outer pair of gloves are considered the most contaminated. Remove them carefully, peeling one off by grasping the cuff and pulling it inside out. Use the inside-out glove to remove the second glove, touching only the inside of the cuff. Dispose of them immediately in the designated hazardous waste container.
-
Gown: Unfasten the gown. Carefully pull it away from your neck and shoulders, touching only the inside. Turn the gown inside out as you remove it, folding it into a bundle with the contaminated side inward. Dispose of it.
-
Exit the immediate work area.
-
Face/Eye Protection: Remove the face shield and goggles from the back, avoiding touching the front surfaces. Place them in a designated area for decontamination.
-
Respirator: Remove the respirator by pulling the straps from the back of your head. Do not touch the front of the respirator. Dispose of it.
-
Inner Gloves: Remove the final pair of gloves using the same technique as for the outer pair.
-
Hand Hygiene: Immediately and thoroughly wash your hands with soap and water.
Visualization of the PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when planning to work with this compound.
Caption: PPE selection workflow for handling this compound.
Disposal Plan: Managing Contaminated Materials
Proper disposal is a critical final step in the handling process to protect both personnel and the environment.[12] All materials that come into contact with this compound are considered hazardous waste.
-
Waste Segregation: Use designated, clearly labeled, leak-proof hazardous waste containers.[13]
-
Sharps: Needles, syringes, and other sharps must be disposed of in a designated sharps container.
-
Solid Waste: All contaminated PPE (gloves, gowns, respirator masks), plasticware, and absorbent materials from spill cleanups must be collected in a dedicated hazardous waste bag or container.[4][5]
-
Liquid Waste: Unused stock solutions and contaminated media should be collected in a sealed, compatible hazardous waste container. Do not dispose of this waste down the drain.[14]
-
Compliance: All hazardous drug waste must be disposed of in compliance with all applicable federal, state, and local regulations, such as those from the EPA.[13]
By integrating these comprehensive PPE protocols, operational plans, and disposal strategies into your daily laboratory workflow, you build a robust culture of safety. This ensures that the pursuit of novel therapeutics like this compound does not compromise the health and well-being of the dedicated professionals driving the science forward.
References
-
Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]
-
Safe handling of cytotoxics: guideline recommendations. Canadian Journal of Hospital Pharmacy. [Link]
-
Guideline for the use of personal protective equipment (PPE) when handling Cytotoxic Therapy, Cytotoxic Waste or managing spilla. Barts Health NHS Trust. [Link]
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OSHA Standards for Biological Laboratories. Administration for Strategic Preparedness and Response (ASPR). [Link]
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Considerations for personal protective equipment when handling cytotoxic drugs. European Pharmaceutical Review. [Link]
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The OSHA Lab Standard and the OSHA Hazard Communication Standard: Which Standard Applies in Your Workplace? Safety Partners, LLC. [Link]
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OSHA/PESH Laboratory Standard (Chemical Hygiene Plan). Binghamton University. [Link]
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Safe Handling Of Cytotoxic Drugs In Home-care: A Carer's Guide. Chemo@home. [Link]
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OSHA Laboratory Standard | OSHA Lab Safety Standard. Compliancy Group. [Link]
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Personal protective equipment for preparing toxic drugs. GERPAC. [Link]
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Managing Exposures to Hazardous Drugs: Information for Healthcare Settings. National Institute for Occupational Safety and Health (NIOSH). [Link]
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OSHA, NIOSH Highlight Safe Practices for Handling Hazardous Drugs. Occupational Health & Safety. [Link]
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New NIOSH Expanded HD Safe Handling and PPE Guidance. Rpharmy. [Link]
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NIOSH Safe Handling of Hazardous Drugs Guidelines Becomes State Law. Journal of Infusion Nursing. [Link]
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Guidelines for safe disposal of unwanted pharmaceuticals in and after emergencies. World Health Organization (WHO) via U.S. Environmental Protection Agency (EPA). [Link]
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USP 800 & Hazardous Drug Disposal. Stericycle. [Link]
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Potent Pharmaceutical Compound Containment Case Study. American Industrial Hygiene Association (AIHA). [Link]
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Types of Pharmaceutical Waste and How to Dispose of Them. VLS Environmental Solutions. [Link]
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A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. The Journal of Biological Chemistry. [Link]
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Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. [Link]
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Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
-
Lock and Key with SignalChem Biotech: Drug Discovery in Action. YouTube. [Link]
-
Innovative strategies for measuring kinase activity to accelerate the next wave of novel kinase inhibitors. Drug Discovery Today. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
